2,2,6,6-Tetramethyl-4-piperidinyl stearate
Description
Properties
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)30-24-22-26(2,3)28-27(4,5)23-24/h24,28H,6-23H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOXOJMXILBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801337919 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
| Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
167078-06-0, 24860-22-8 | |
| Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-piperidinyl stearate: From Polymer Stabilization to Potential Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a sterically hindered amine derivative widely recognized for its role as a high-performance light stabilizer in the polymer industry. Its primary function is to protect polymeric materials from degradation induced by exposure to ultraviolet radiation, thereby extending their service life. This is achieved through a regenerative radical scavenging mechanism known as the Denisov cycle. Beyond its established application in materials science, the core moiety, 2,2,6,6-tetramethylpiperidine, and its derivatives have garnered increasing interest for their antioxidant and potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,6,6-tetramethyl-4-piperidinyl stearate, detailed experimental protocols for its synthesis and performance evaluation, its mechanism of action as a light stabilizer, and an exploration of the emerging biomedical applications of related compounds.
Core Compound Properties
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a white to off-white solid with a waxy appearance.[1] It is characterized by its long aliphatic stearate chain and the sterically hindered piperidine functional group. This structure imparts good compatibility with polyolefin matrices and low volatility.
Table 1: Physicochemical Properties of 2,2,6,6-Tetramethyl-4-piperidinyl stearate
| Property | Value | Reference |
| CAS Number | 167078-06-0 | [1] |
| Molecular Formula | C₂₇H₅₃NO₂ | [1] |
| Molecular Weight | 423.72 g/mol | [1] |
| Appearance | White to off-white waxy solid | [1] |
| Melting Point | ≥28 °C | [1] |
| Boiling Point | 483.1 °C at 760 mmHg | |
| Density | 0.913 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents |
Table 2: Expected Spectroscopic Data
| Technique | Characteristic Peaks/Signals |
| ¹H NMR | Signals corresponding to the long aliphatic chain of the stearate group, the piperidine ring protons, and the four methyl groups. |
| ¹³C NMR | Carbonyl carbon of the ester, carbons of the piperidine ring, and a series of signals for the aliphatic chain. |
| IR Spectroscopy | C=O stretching of the ester group (~1735 cm⁻¹), C-N stretching of the amine, and C-H stretching of the aliphatic groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Synthesis and Experimental Protocols
The primary route for the synthesis of 2,2,6,6-tetramethyl-4-piperidinyl stearate is the esterification of stearic acid with 2,2,6,6-tetramethyl-4-piperidinol.
Synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate: A Representative Protocol
This protocol is based on the general principles of esterification for similar hindered amine light stabilizers.
Materials:
-
2,2,6,6-tetramethyl-4-piperidinol
-
Stearic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,2,6,6-tetramethyl-4-piperidinol and a molar equivalent of stearic acid in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hexane to yield pure 2,2,6,6-tetramethyl-4-piperidinyl stearate.
Performance Evaluation as a Light Stabilizer: Accelerated Weathering Test
The efficacy of 2,2,6,6-tetramethyl-4-piperidinyl stearate as a light stabilizer is evaluated through accelerated weathering tests, which simulate long-term outdoor exposure.
Materials:
-
Polymer resin (e.g., polypropylene, polyethylene)
-
2,2,6,6-Tetramethyl-4-piperidinyl stearate
-
Processing equipment (e.g., twin-screw extruder, injection molder)
-
Xenon arc accelerated weathering chamber (compliant with ASTM G155)
-
Colorimeter
-
Gloss meter
-
Tensile testing machine
Procedure:
-
Sample Preparation: Compound the polymer resin with a specified concentration of 2,2,6,6-tetramethyl-4-piperidinyl stearate using a twin-screw extruder. Prepare test plaques of a standardized thickness by injection molding.
-
Initial Characterization: Measure the initial color (CIELAB coordinates), gloss (at a specified angle, e.g., 60°), and mechanical properties (e.g., tensile strength, elongation at break) of the prepared plaques.
-
Accelerated Weathering: Place the plaques in a xenon arc accelerated weathering chamber. Set the test parameters (e.g., irradiance, temperature, humidity, light/dark cycles, water spray) according to a standard test method such as ASTM G155.
-
Periodic Evaluation: At regular intervals (e.g., every 500 hours), remove the plaques from the chamber and measure the changes in color (ΔE*), gloss retention, and mechanical properties.
-
Data Analysis: Plot the changes in the measured properties as a function of exposure time to evaluate the performance of the stabilizer.
Mechanism of Action as a Hindered Amine Light Stabilizer (HALS)
2,2,6,6-Tetramethyl-4-piperidinyl stearate does not absorb UV radiation itself. Instead, it functions by scavenging free radicals generated within the polymer during photo-oxidation. This regenerative process is known as the Denisov cycle. The sterically hindered amine is oxidized to a stable nitroxyl radical, which then traps polymer alkyl radicals. The resulting amino ether can further react with peroxy radicals to regenerate the nitroxyl radical, allowing a single molecule to participate in multiple radical scavenging cycles.
Experimental Workflow for HALS Performance Evaluation
The evaluation of a HALS's performance follows a structured workflow from material preparation to data analysis, ensuring reproducible and comparable results.
Emerging Applications in Drug Development and Biomedical Science
While the primary application of 2,2,6,6-tetramethyl-4-piperidinyl stearate is in the polymer industry, the core 2,2,6,6-tetramethylpiperidine moiety and its derivatives, particularly the corresponding nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have shown significant potential in biomedical applications. These compounds are being investigated for their antioxidant, anti-inflammatory, and even anticancer properties.
The antioxidant activity of TEMPO and its derivatives stems from their ability to act as superoxide dismutase (SOD) mimetics, catalytically scavenging superoxide radicals. This can mitigate oxidative stress, which is implicated in a wide range of diseases.
Table 3: Potential Biomedical Applications of 2,2,6,6-Tetramethylpiperidine Derivatives
| Application Area | Mechanism of Action / Rationale | Key Findings |
| Antioxidant Therapy | Superoxide dismutase (SOD) mimetic activity, scavenging of reactive oxygen species (ROS). | Can protect cells from oxidative damage. |
| Anti-inflammatory | Reduction of ROS-mediated inflammatory signaling. | Shown to reduce levels of pro-inflammatory cytokines like TNF-α. |
| Anticancer | Induction of oxidative stress in cancer cells, potential inhibition of specific signaling pathways. | Some derivatives exhibit cytotoxicity against cancer cell lines. |
| Antimicrobial | Generation of reactive nitrogen species (RNS) during autoxidation. | Certain HALS have demonstrated activity against bacteria and fungi.[2] |
The long aliphatic chain of 2,2,6,6-tetramethyl-4-piperidinyl stearate could potentially be exploited in drug delivery systems, for example, in the formation of liposomes or micelles for the targeted delivery of therapeutic agents. However, research in this specific area is still in its nascent stages.
Conclusion
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a highly effective hindered amine light stabilizer with a well-established role in the preservation of polymer integrity. Its regenerative radical scavenging mechanism provides long-lasting protection against photodegradation. For materials scientists and polymer chemists, it remains a crucial additive for enhancing the durability of a wide range of products. Furthermore, the emerging biological activities of the 2,2,6,6-tetramethylpiperidine core structure open up new avenues of research for drug development professionals. The antioxidant and other therapeutic potentials of these compounds suggest that their applications may extend far beyond the realm of materials science into the development of novel therapeutics and drug delivery systems. Further research is warranted to fully explore the biomedical potential of 2,2,6,6-tetramethyl-4-piperidinyl stearate and related derivatives.
References
An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-piperidinyl Stearate: Chemical Properties, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,6,6-tetramethyl-4-piperidinyl stearate, a hindered amine light stabilizer (HALS) crucial in the preservation of polymeric materials. This document elucidates the chemical properties, structural features, and the mechanism of action of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a thorough analysis of its spectroscopic data. Furthermore, the intricate signaling pathway of its function, the Denisov Cycle, is visually represented to facilitate a deeper understanding of its stabilizing effects.
Chemical Structure and Properties
2,2,6,6-Tetramethyl-4-piperidinyl stearate is an organic compound characterized by a sterically hindered piperidine ring linked to a long-chain fatty acid, stearic acid, via an ester bond.[1] This unique structure is paramount to its function as a light stabilizer. The bulky methyl groups surrounding the nitrogen atom of the piperidine ring are the hallmark of hindered amines.
Chemical Structure:
Caption: Chemical structure of 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
Physicochemical Properties
The physical and chemical properties of 2,2,6,6-tetramethyl-4-piperidinyl stearate are summarized in the table below. It is a white to off-white solid at room temperature with low volatility and is sparingly soluble in water but exhibits good solubility in organic solvents.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₇H₅₃NO₂ | [1] |
| Molecular Weight | 423.72 g/mol | |
| CAS Number | 167078-06-0 | [1][2] |
| Appearance | White to off-white waxy solid | [1][2] |
| Melting Point | ≥28 °C | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
Experimental Protocols
Synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl Stearate
The synthesis of 2,2,6,6-tetramethyl-4-piperidinyl stearate is typically achieved through the esterification of 2,2,6,6-tetramethyl-4-piperidinol with stearic acid.[1] This reaction is generally catalyzed by an acid, such as p-toluenesulfonic acid, and involves the removal of water to drive the equilibrium towards the product.
Materials:
-
2,2,6,6-tetramethyl-4-piperidinol
-
Stearic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Hexane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,2,6,6-tetramethyl-4-piperidinol and a stoichiometric equivalent of stearic acid in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as hexane, to yield pure 2,2,6,6-tetramethyl-4-piperidinyl stearate.
Caption: Experimental workflow for the synthesis of 2,2,6,6-tetramethyl-4-piperidinyl stearate.
Spectroscopic Characterization
The structure of 2,2,6,6-tetramethyl-4-piperidinyl stearate is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Predicted ¹H NMR Spectral Data (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | m | 1H | CH-O (piperidinyl ring) |
| ~2.3 | t | 2H | α-CH₂ (stearate) |
| ~1.6 | m | 2H | β-CH₂ (stearate) |
| ~1.2-1.4 | m | ~28H | (CH₂)₁₄ (stearate) |
| ~1.1-1.2 | s | 12H | 4 x CH₃ (piperidinyl ring) |
| ~1.0-1.9 | m | 4H | CH₂ (piperidinyl ring) |
| ~0.9 | t | 3H | ω-CH₃ (stearate) |
Predicted ¹³C NMR Spectral Data (CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (ester) |
| ~70 | CH-O (piperidinyl ring) |
| ~50 | C(CH₃)₂ (piperidinyl ring) |
| ~45 | CH₂ (piperidinyl ring) |
| ~34 | α-CH₂ (stearate) |
| ~32 | (CH₂)n (stearate) |
| ~29 | (CH₂)n (stearate) |
| ~25 | β-CH₂ (stearate) |
| ~28-34 | CH₃ (piperidinyl ring) |
| ~23 | (CH₂)n (stearate) |
| ~14 | ω-CH₃ (stearate) |
FTIR Spectroscopy:
The FTIR spectrum of 2,2,6,6-tetramethyl-4-piperidinyl stearate would exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3400 | N-H stretch (secondary amine) | Piperidine |
| ~2850-2960 | C-H stretch (aliphatic) | Stearate and Piperidine |
| ~1735 | C=O stretch (ester) | Ester |
| ~1170 | C-O stretch (ester) | Ester |
Mass Spectrometry:
The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. The primary fragmentation would likely involve the cleavage of the ester bond and fragmentation of the piperidine ring and the stearate chain.
| m/z | Fragment |
| 423 | [M]⁺ |
| 408 | [M - CH₃]⁺ |
| 284 | [Stearic acid]⁺ |
| 157 | [2,2,6,6-tetramethyl-4-piperidinol]⁺ fragment |
Mechanism of Action: The Denisov Cycle
As a hindered amine light stabilizer, 2,2,6,6-tetramethyl-4-piperidinyl stearate protects polymers from degradation induced by UV light and heat. It does not absorb UV radiation itself but rather functions by scavenging free radicals generated during the photo-oxidation of the polymer.[3] This regenerative process is known as the Denisov Cycle.[3][4]
The key steps of the Denisov Cycle are:
-
Initiation: The secondary amine of the HALS is oxidized to a nitroxyl radical.
-
Trapping of Alkyl Radicals: The nitroxyl radical reacts with polymer alkyl radicals (P•) to form amino ethers.
-
Trapping of Peroxy Radicals: The amino ethers can further react with polymer peroxy radicals (POO•) to regenerate the nitroxyl radical and form non-radical polymer products.
-
Regeneration: The nitroxyl radical is thus regenerated, allowing it to participate in further radical scavenging cycles.
References
In-Depth Technical Guide: Physicochemical Properties of 2,2,6,6-Tetramethyl-4-piperidinyl stearate (CAS No. 167078-06-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of the compound with CAS number 167078-06-0, chemically identified as 2,2,6,6-Tetramethyl-4-piperidinyl stearate. This compound is a member of the Hindered Amine Light Stabilizers (HALS) class, primarily utilized as an additive in the polymer industry to protect materials from degradation caused by ultraviolet radiation and oxidative stress. Its efficacy as a light stabilizer is attributed to its ability to scavenge free radicals formed during the photo-oxidation of polymers. This document collates available data on its core physicochemical properties, details relevant experimental methodologies, and provides a logical workflow for its characterization.
Physicochemical Properties
The key physicochemical properties of 2,2,6,6-Tetramethyl-4-piperidinyl stearate are summarized in the tables below for easy reference and comparison.
Identification and Structure
| Property | Value | Citations |
| CAS Number | 167078-06-0 | [1][2][3][4] |
| Chemical Name | 2,2,6,6-Tetramethyl-4-piperidinyl stearate | [3][4][5] |
| Synonyms | Light Stabilizer 3853, UV-3853 | [1][3] |
| Molecular Formula | C₂₇H₅₃NO₂ | [6][3][4][7][8] |
| Molecular Weight | 423.72 g/mol | [6][4][7] |
| Appearance | White to off-white waxy solid, may appear as pellets or large crystals. | [1][3][5][9] |
Thermal and Physical Properties
| Property | Value | Citations |
| Melting Point | ≥28°C to 52.5°C | [6][1][3][4][5] |
| Boiling Point | 483.135°C at 760 mmHg | [6] |
| Density | 0.913 g/cm³ | [6] |
| Water Solubility | Limited (estimated at 0.5 mg/L) | |
| Solubility in Organic Solvents | Good miscibility with alcohols and hydrocarbons. | |
| Partition Coefficient (log Pow) | Not determined analytically due to low water solubility; estimated to be high. |
Quality and Spectroscopic Parameters
| Property | Value | Citations |
| Purity | ≥98% | [1][3] |
| Ash Content | ≤0.5% | [1][3] |
| Light Transmittance | ≥75% at 425 nm, ≥85% at 450 nm | [1][3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques and OECD guidelines.
Melting Point Determination (Differential Scanning Calorimetry - DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[2]
-
Principle: The sample and an empty reference pan are heated at a controlled rate. When the sample melts, it absorbs energy, creating a temperature difference between the sample and reference. This heat flow is recorded as a function of temperature.[10]
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
A small amount of the sample (10-15 mg) is accurately weighed into an aluminum DSC pan.[10]
-
The pan is sealed and placed in the sample compartment of the DSC instrument. An empty, sealed pan is placed in the reference compartment.[10]
-
The sample is heated at a constant rate, typically 10°C/minute, under an inert atmosphere (e.g., nitrogen).[10]
-
The heat flow to the sample is measured as a function of temperature.
-
The melting point is determined as the extrapolated onset temperature of the melting endotherm on the resulting thermogram.[2]
-
Boiling Point Determination (Capillary Method)
For high molecular weight organic compounds, the boiling point can be determined using a capillary method, which requires only a small amount of the substance.[6][11][12]
-
Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.[6][13]
-
Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, and a capillary tube sealed at one end.
-
Procedure:
-
A few milliliters of the sample are placed in a small test tube.
-
A capillary tube, sealed at one end, is placed with the open end down into the test tube containing the sample.[12]
-
The test tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube filled with paraffin oil).[6][13]
-
The bath is heated slowly and stirred to ensure uniform temperature distribution.[6]
-
As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]
-
Water Solubility Determination (OECD Guideline 105)
The water solubility of a substance is its saturation mass concentration in water at a given temperature. The column elution method is suitable for substances with low solubility.[9][14]
-
Principle: A column is filled with an inert support material coated with an excess of the test substance. Water is passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility.[9]
-
Apparatus: Water-jacketed column with an inert support material (e.g., glass wool, silica gel), metering pump, and an analytical instrument suitable for quantifying the substance (e.g., HPLC, GC).
-
Procedure:
-
The inert support material is coated with the test substance.
-
The coated material is packed into the column, which is maintained at a constant temperature.
-
Distilled water is pumped through the column at a low flow rate to ensure equilibrium is reached.[9]
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of the substance in each fraction is determined using a validated analytical method.
-
The process is continued until the measured concentrations in successive fractions are constant, indicating that saturation has been achieved. The mean of these constant concentrations is taken as the water solubility.
-
Purity and Identification (High-Performance Liquid Chromatography - HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For HALS, reversed-phase HPLC is commonly employed.[1][15]
-
Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase (e.g., C18). A liquid mobile phase is pumped through the column. Components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
-
Apparatus: HPLC system including a pump, injector, column, and a detector (e.g., UV, Charged Aerosol Detector - CAD).[1]
-
Procedure:
-
Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., acetone).
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase such as an alkaline solution, with post-column acidification if necessary for detection.[1]
-
Injection and Elution: A small volume of the prepared sample is injected into the HPLC system. The mobile phase carries the sample through the column, separating its components.
-
Detection: The separated components are detected as they exit the column. A Charged Aerosol Detector is particularly useful for HALS as many do not absorb UV light.[1]
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification is confirmed by comparing the retention time with that of a known standard.
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of an industrial chemical like 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
Caption: Workflow for Physicochemical Characterization.
Conclusion
This technical guide has synthesized the available physicochemical data for 2,2,6,6-Tetramethyl-4-piperidinyl stearate (CAS No. 167078-06-0). The provided tables offer a quick reference to its properties, while the detailed experimental protocols serve as a practical guide for researchers in the field. As a hindered amine light stabilizer, its primary application is in the materials science domain rather than pharmaceuticals, hence the absence of biological signaling pathway information. The presented workflow provides a logical sequence for the comprehensive characterization of such industrial compounds.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of hindered amine light stabilizers employing capillary electrophoresis coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. filab.fr [filab.fr]
- 10. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. byjus.com [byjus.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 15. researchgate.net [researchgate.net]
Synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate, a hindered amine light stabilizer (HALS). The document details the primary synthesis pathway, a generalized experimental protocol, and the logical steps involved in its preparation.
Introduction
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a chemical compound valued for its role as a light stabilizer, primarily in the polymer industry. Its molecular structure, featuring a sterically hindered amine, allows it to effectively scavenge free radicals generated by UV radiation, thereby protecting materials from degradation. This guide focuses on the chemical synthesis of this compound, providing a foundational understanding for researchers and professionals in relevant fields.
Core Synthesis Pathway: Acid-Catalyzed Esterification
The most prevalent and direct method for the synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate is the acid-catalyzed esterification of 2,2,6,6-Tetramethyl-4-piperidinol with stearic acid. This reaction, a classic example of Fischer-Speier esterification, involves the formation of an ester bond with the concurrent elimination of a water molecule.
The overall chemical equation for this reaction is as follows:
To drive the reaction equilibrium towards the product side and maximize the yield, the water produced during the reaction is typically removed as it is formed. This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus.
Generalized Experimental Protocol
Reactants and Reagents:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2,2,6,6-Tetramethyl-4-piperidinol | C9H19NO | 157.26 | Reactant (Alcohol) |
| Stearic Acid | C18H36O2 | 284.48 | Reactant (Carboxylic Acid) |
| p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H2SO4) | CH3C6H4SO3H or H2SO4 | 172.20 or 98.08 | Catalyst |
| Toluene or Xylene | C7H8 or C8H10 | 92.14 or 106.16 | Solvent (for azeotropic water removal) |
Procedure:
-
Charging the Reactor: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a Dean-Stark apparatus, and a reflux condenser. The flask is charged with equimolar amounts of 2,2,6,6-Tetramethyl-4-piperidinol and stearic acid.
-
Addition of Solvent and Catalyst: A suitable solvent, such as toluene or xylene, is added to the flask to facilitate the azeotropic removal of water. A catalytic amount of a strong acid, typically p-toluenesulfonic acid or sulfuric acid (e.g., 1-2 mol% relative to the limiting reactant), is then added.
-
Reaction: The reaction mixture is heated to reflux. The water formed during the esterification process is collected in the Dean-Stark trap as an azeotrope with the solvent. The reaction progress can be monitored by measuring the amount of water collected. The reaction is considered complete when water ceases to be collected.
-
Work-up: After cooling to room temperature, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed from the organic layer under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield the pure 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
Note: Specific reaction times, temperatures, and purification solvents would need to be optimized for this particular synthesis.
Visualization of the Synthesis Workflow
The logical flow of the synthesis process can be visualized as a straightforward sequence of steps.
Caption: A flowchart illustrating the key stages in the synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
Conclusion
The synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate is fundamentally a direct esterification process. While the general methodology is well-understood within the principles of organic chemistry, specific, publicly available, and detailed experimental protocols with quantitative data are scarce. The provided guide offers a robust framework for approaching this synthesis, which can be further optimized and adapted by researchers in a laboratory setting. The successful synthesis and purification of this compound are crucial for its application as a light stabilizer in various materials, contributing to their durability and longevity.
The Guardian of Polymers: An In-depth Technical Guide to the Mechanism of Action of Hindered Amine Light Stabilizers (HALS)
For Researchers, Scientists, and Drug Development Professionals
Hindered Amine Light Stabilizers (HALS) represent a cornerstone in the preservation of polymeric materials, safeguarding them from the relentless degradation induced by light and heat. Unlike UV absorbers that function by absorbing ultraviolet radiation, HALS operate through a complex and highly efficient radical scavenging mechanism. This technical guide delves into the core of HALS' protective action, providing a detailed understanding of the chemical pathways, experimental evaluation protocols, and performance data crucial for researchers and scientists in materials science and related fields.
The Core Mechanism: A Regenerative Radical Scavenging Cycle
The primary mode of action for HALS is a cyclic process known as the Denisov Cycle, which allows a single HALS molecule to neutralize multiple radicals, leading to their exceptional long-term stability and low consumption rate.[1][2] HALS do not absorb UV radiation but instead inhibit the degradation of the polymer by continuously and cyclically removing free radicals produced during the photo-oxidation process.[2]
The cycle is initiated by the oxidation of the hindered amine to a stable nitroxide radical (>N-O•). This transformation is a critical step, as the nitroxide radical is the primary active species responsible for scavenging harmful radicals within the polymer matrix.
The Denisov Cycle can be broadly understood through the following key stages:
-
Initiation: Formation of the Nitroxide Radical: The parent hindered amine (>N-H or >N-R) is oxidized to a nitroxide radical (>N-O•). This can occur through reaction with various radical species present in the polymer during degradation, such as peroxy radicals (ROO•).
-
Radical Scavenging: The nitroxide radical is a highly efficient scavenger of carbon-centered alkyl radicals (R•) and other detrimental radical species. This reaction forms a non-radical amino ether (>N-OR).
-
Regeneration of the Nitroxide Radical: The amino ether can then react with another peroxy radical (ROO•) to regenerate the nitroxide radical and form a stable, non-radical product (e.g., a hydroperoxide and an olefin). This regenerative nature is the key to the high efficiency of HALS.[2]
The overall process involves a series of complex reactions with various intermediates, including hydroxylamines (>N-OH) and alkoxyamines (>N-OR). The intricate pathways and the continuous regeneration of the active nitroxide radical are what make HALS so effective at providing long-term protection to polymers.
Quantitative Performance of Commercial HALS
The effectiveness of HALS can vary depending on their molecular weight, structure, and the polymer matrix in which they are used. High molecular weight HALS are generally preferred for applications requiring low volatility and high resistance to extraction, while low molecular weight HALS may offer better mobility and surface protection. The following table summarizes representative performance data for commonly used commercial HALS in polyolefins subjected to accelerated weathering.
| HALS Type | Polymer | Test Method | Exposure Time (kJ/m²) | Performance Metric | Result | Reference |
| Tinuvin 770 (Low MW) | PP | ASTM G155, Cycle 1 | 2000 | Gloss Retention (%) | ~50% | [3] |
| Color Change (ΔE) | ~3.0 | [3] | ||||
| Chimassorb 944 (High MW) | PP | ASTM G155, Cycle 1 | 2000 | Gloss Retention (%) | ~70% | [3] |
| Color Change (ΔE) | ~1.5 | [3] | ||||
| Tinuvin 783 (Blend) | PE | ASTM G155, Cycle 1 | 4000 | Elongation at Break (%) | >50% of initial | [3] |
| Chimassorb 2020 (High MW) | PP | ASTM G155, Cycle 1 | 3000 | Yellowness Index | <10 | [4] |
Note: The data presented are illustrative and can vary based on the specific formulation, processing conditions, and testing parameters.
Experimental Protocols for HALS Evaluation
A variety of standardized methods are employed to evaluate the performance and mechanism of HALS in polymeric materials. These protocols are essential for quality control, research and development, and comparative analysis of different stabilizer systems.
Accelerated Weathering Tests
Accelerated weathering tests are designed to simulate the long-term effects of sunlight, moisture, and heat in a condensed timeframe.
ASTM G155: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials
This is a widely used standard for simulating the full spectrum of sunlight.
-
Apparatus: Xenon arc weathering chamber.
-
Light Source: Filtered xenon arc lamp to simulate natural sunlight (e.g., using daylight filters).
-
Cycle 1 (Common for Plastics):
-
Light Cycle: 102 minutes of light at a specified irradiance (e.g., 0.55 W/m² at 340 nm).
-
Dark/Water Spray Cycle: 18 minutes of light and water spray.
-
Temperature: Black panel temperature is typically maintained at 63 ± 2.5 °C during the light cycle.
-
Relative Humidity: Controlled at a specified level, often 50 ± 10%.
-
-
Sample Preparation: Polymer samples are typically prepared as plaques or films of a specified thickness.
-
Evaluation: Samples are periodically removed and evaluated for changes in physical and aesthetic properties, such as gloss, color (ΔE), tensile strength, and elongation at break.
Analytical Techniques for HALS Quantification and Mechanistic Studies
High-Performance Liquid Chromatography (HPLC) for HALS Quantification
HPLC is a powerful technique for separating and quantifying HALS in polymer extracts.
-
Sample Preparation:
-
A known weight of the polymer sample is dissolved in a suitable solvent (e.g., toluene, xylene) with heating.
-
The polymer is then precipitated by adding a non-solvent (e.g., methanol).
-
The solution containing the extracted HALS is filtered and diluted to a known volume.
-
-
HPLC System:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of solvents, such as acetonitrile and water, is often employed to achieve good separation.
-
Detector: A UV detector is suitable for HALS containing a chromophore. For HALS without a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[5]
-
-
Quantification: The concentration of the HALS is determined by comparing the peak area of the sample to a calibration curve prepared from standards of the specific HALS.
Electron Spin Resonance (ESR) Spectroscopy for Nitroxide Radical Detection
ESR (also known as Electron Paramagnetic Resonance, EPR) is a highly sensitive technique for the direct detection and quantification of paramagnetic species, such as the nitroxide radicals that are key to the HALS mechanism.
-
Sample Preparation: The polymer sample containing the HALS is placed in a quartz ESR tube. The sample can be in the form of a film, powder, or melt.
-
ESR Spectrometer:
-
The sample is placed in the resonant cavity of the spectrometer.
-
A magnetic field is applied and swept while the sample is irradiated with microwaves.
-
-
Data Acquisition and Analysis:
-
The absorption of microwave energy by the unpaired electrons of the nitroxide radicals is detected, generating an ESR spectrum.
-
The intensity of the ESR signal is proportional to the concentration of the nitroxide radicals.
-
Quantitative analysis is performed by comparing the integrated signal intensity of the sample to that of a standard with a known concentration of stable radicals (e.g., TEMPO).[6]
-
References
Navigating the Solubility of 2,2,6,6-Tetramethyl-4-piperidinyl Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility profile of 2,2,6,6-tetramethyl-4-piperidinyl stearate, a hindered amine light stabilizer (HALS) crucial in various industrial applications. Understanding its solubility in common organic solvents is paramount for formulation development, quality control, and ensuring optimal performance.
Core Concepts: Solubility and Molecular Structure
2,2,6,6-Tetramethyl-4-piperidinyl stearate (CAS No. 167078-06-0), often referred to by trade names such as UV-3853 or Cyasorb UV-3853, is characterized by a long aliphatic stearate chain and a bulky, sterically hindered piperidinyl group. This structure dictates its solubility, rendering it largely non-polar. A key indicator of its lipophilicity is the octanol-water partition coefficient (log P), which is reported to be 8.92.[1][2] This high log P value signifies a strong preference for non-polar environments and consequently, very low solubility in water.
Qualitative Solubility Profile
Based on available technical data sheets and chemical databases, the following table summarizes the qualitative solubility of 2,2,6,6-tetramethyl-4-piperidinyl stearate.
| Solvent | Solubility |
| Water | Insoluble[1][2][3] |
| Toluene | Soluble[3][4] |
| Alcohols | Generally Good Miscibility[5] |
| Hydrocarbons | Generally Good Miscibility[5] |
| Polyolefins | Excellent Compatibility and Solubility[3][6] |
Comparative Quantitative Solubility Data
For contextual understanding, the following table presents quantitative solubility data for a structurally related hindered amine light stabilizer, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate. This data can offer insights into the potential solubility behavior of 2,2,6,6-tetramethyl-4-piperidinyl stearate in similar solvents.
| Solvent | Solubility ( g/100 mL at 20°C) |
| Acetone | 74.4 |
| Benzene | 44.4 |
| Dioxane | 65.6 |
| Hexane | 0.4 |
| Isopropanol | 21 |
Source: Sigma-Aldrich product information for Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate.[7]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like 2,2,6,6-tetramethyl-4-piperidinyl stearate in an organic solvent. This method is based on standard laboratory practices for solubility testing.
Objective: To determine the solubility of 2,2,6,6-tetramethyl-4-piperidinyl stearate in a given organic solvent at a specified temperature.
Materials:
-
2,2,6,6-Tetramethyl-4-piperidinyl stearate (analytical grade)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for high precision)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,2,6,6-tetramethyl-4-piperidinyl stearate to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Withdrawal and Filtration:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the withdrawn aliquot using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Determination:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.
-
The mass of the solvent can be determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
-
Calculate the solubility in grams per 100 g of solvent: Solubility ( g/100 g) = (mass of solute / mass of solvent) x 100
-
-
Instrumental Analysis (Optional):
-
For higher accuracy, the concentration of the solute in the filtered saturated solution can be determined using a calibrated HPLC or GC method.
-
Visualizing the Workflow
The logical progression of determining the solubility of 2,2,6,6-tetramethyl-4-piperidinyl stearate can be visualized through the following workflow diagram.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
References
- 1. additivesforpolymer.com [additivesforpolymer.com]
- 2. chemcentral.com [chemcentral.com]
- 3. Light Stabilizer UV-3853 | Plastics and Rubber Pr... [chinaplasonline.com]
- 4. Light Stabilizer UV-3853|167078-06-0/86403-32-9(Euro)--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.de]
- 7. セバシン酸ビス(2,2,6,6-テトラメチル-4-ピペリジル) | Sigma-Aldrich [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Light Stabilizer UV-3853
Introduction
Light Stabilizer UV-3853 is a low molecular weight hindered amine light stabilizer (HALS) belonging to the N-H class of stabilizers.[1] Its primary function is to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation and long-term heat aging.[1] It is widely utilized in a variety of polymers, including polyolefins (such as polyethylene and polypropylene), polyurethanes, ABS resins, coatings, adhesives, and rubber, to enhance their durability, maintain their appearance, and extend their service life.[2][3][4]
This technical guide provides a comprehensive overview of the physical and chemical properties of Light Stabilizer UV-3853, its mechanism of action, and detailed experimental protocols for its characterization and performance evaluation.
Chemical and Physical Properties
UV-3853 is chemically identified as 2,2,6,6-Tetramethyl-4-piperidinyl stearate.[2][5][6][7] It is a waxy solid at room temperature, ranging in color from white to yellowish.[5] Key identification and physical properties are summarized in the tables below.
Table 1: Chemical Identification of Light Stabilizer UV-3853
| Property | Value |
| Chemical Name | 2,2,6,6-Tetramethyl-4-piperidinyl stearate[2][5][6][7] |
| CAS Number | 167078-06-0[5][6][7] |
| Molecular Formula | C27H53NO2[2][7][8] |
| Molecular Weight | 423.72 g/mol [2][7][8] |
Table 2: Physical Properties of Light Stabilizer UV-3853
| Property | Value |
| Appearance | White to yellowish waxy solid |
| Odor | Odorless[2][8] |
| Melting Point | 28 - 32 °C[2][8] |
| Boiling Point | ~400 °C[2][4] |
| Density | ~0.895 g/cm³ at 20 °C[2][5][8] |
| Solubility | Insoluble in water; soluble in toluene and other organic solvents.[4][5][8] |
| Thermal Stability (TGA, 10% weight loss) | ~241 °C |
Table 3: Optical Properties of Light Stabilizer UV-3853
| Wavelength | Light Transmittance (%) |
| 425 nm | ≥ 90.0%[5] |
| 450 nm | ≥ 95.0%[5] |
| 500 nm | ≥ 95.0%[5] |
Mechanism of Action: The Denisov Cycle
Light Stabilizer UV-3853 functions as a radical scavenger. Unlike UV absorbers that prevent UV light from reaching the polymer, HALS interrupt the photo-oxidation process. The mechanism is described by the Denisov Cycle, a regenerative process where the HALS is not consumed but is regenerated to continue its protective function. This cyclic nature provides long-term thermal and light stability to the polymer.
The key steps in the Denisov Cycle are:
-
Initiation: The hindered amine is oxidized to a nitroxyl radical.
-
Radical Trapping: The nitroxyl radical traps polymer alkyl radicals (P•) and polymer peroxy radicals (POO•), which are formed by UV radiation.
-
Regeneration: The formed intermediates react further to regenerate the nitroxyl radical, allowing the cycle to continue.
Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of a hindered amine light stabilizer (HALS).
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the properties and performance of Light Stabilizer UV-3853.
Determination of Melting Point (Differential Scanning Calorimetry - DSC)
This protocol is based on the principles outlined in ASTM D3418.[4]
-
Objective: To determine the melting temperature of UV-3853.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh 5-10 mg of UV-3853 into a standard aluminum DSC pan.
-
Crimp the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from 0 °C to 50 °C at a controlled rate of 10 °C/min under a nitrogen atmosphere.
-
The melting point is determined as the peak temperature of the endothermic transition in the resulting thermogram.
-
Evaluation of Thermal Stability (Thermogravimetric Analysis - TGA)
This protocol is based on the principles of ASTM E1131.[9]
-
Objective: To determine the thermal stability and decomposition temperature of UV-3853.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Accurately weigh 10-20 mg of UV-3853 into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 600 °C at a constant rate of 20 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
The onset of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%) are determined from the TGA curve.
-
Assessment of Solubility
-
Objective: To qualitatively and quantitatively assess the solubility of UV-3853 in various solvents.
-
Apparatus: Analytical balance, volumetric flasks, magnetic stirrer, and a constant temperature bath.
-
Procedure:
-
Prepare a series of vials with a known volume (e.g., 10 mL) of different solvents (e.g., water, ethanol, toluene, acetone, hexane).
-
Incrementally add a known mass of UV-3853 to each vial while stirring at a constant temperature (e.g., 25 °C).
-
Observe for complete dissolution. The solubility is expressed as the maximum mass of solute that can be dissolved in a given volume of solvent.
-
For a more quantitative analysis, prepare saturated solutions, filter out the undissolved solid, and determine the concentration of the dissolved UV-3853 in the filtrate using a suitable analytical technique (e.g., gravimetric analysis after solvent evaporation).
-
Performance Evaluation in a Polymer Matrix (Accelerated Weathering)
This protocol outlines a general workflow for evaluating the effectiveness of UV-3853 in a polymer, based on standards such as ASTM G154.[8]
-
Objective: To assess the ability of UV-3853 to protect a polymer from degradation upon exposure to simulated weathering conditions.
-
Apparatus: Twin-screw extruder, injection molding machine, and an accelerated weathering chamber (e.g., QUV).
-
Procedure:
-
Compounding: Dry blend the host polymer (e.g., polypropylene) with a specified concentration of UV-3853 (e.g., 0.5% by weight). Melt-compound the blend using a twin-screw extruder to ensure homogeneous dispersion.
-
Specimen Preparation: Injection mold the compounded material into standard test plaques (e.g., 75 mm x 150 mm). Prepare a control set of plaques from the polymer without the stabilizer.
-
Accelerated Weathering: Expose the test and control plaques in an accelerated weathering chamber. A typical cycle for polyolefins might be 8 hours of UV-A light at 60 °C followed by 4 hours of condensation at 50 °C. The total exposure time can range from 500 to 2000 hours.
-
Property Evaluation: Periodically remove samples and evaluate changes in their physical and optical properties. This includes:
-
Colorimetry: Measure the change in color (ΔE*) using a spectrophotometer.
-
Gloss: Measure the change in surface gloss at a specific angle (e.g., 60°).
-
Mechanical Testing: Evaluate changes in tensile strength, elongation at break, and impact strength.
-
Surface Analysis: Inspect for surface cracking, chalking, and other signs of degradation using microscopy.
-
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of experiments for characterizing and evaluating Light Stabilizer UV-3853.
Caption: Experimental workflow for the physicochemical characterization of Light Stabilizer UV-3853.
Caption: Experimental workflow for evaluating the performance of Light Stabilizer UV-3853 in a polymer matrix.
Conclusion
Light Stabilizer UV-3853 is a highly effective hindered amine light stabilizer that provides excellent protection to polymers against photodegradation and thermal aging. Its regenerative radical scavenging mechanism ensures long-term stability. The experimental protocols and workflows provided in this guide offer a robust framework for the comprehensive characterization and performance evaluation of this important polymer additive, enabling researchers and scientists to effectively utilize it in the development of durable and long-lasting materials.
References
- 1. ajer.org [ajer.org]
- 2. iea-shc.org [iea-shc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. store.astm.org [store.astm.org]
- 5. grokipedia.com [grokipedia.com]
- 6. welltchemicals.com [welltchemicals.com]
- 7. youtube.com [youtube.com]
- 8. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 9. store.astm.org [store.astm.org]
Molecular weight and formula of 2,2,6,6-Tetramethyl-4-piperidinyl stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a chemical compound belonging to the class of Hindered Amine Light Stabilizers (HALS). While its primary application lies in the polymer industry for enhancing the durability of plastics against photodegradation, its core structure, a derivative of 2,2,6,6-tetramethylpiperidine, is of interest due to the known antioxidant and radical-scavenging properties of this class of molecules. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 2,2,6,6-Tetramethyl-4-piperidinyl stearate, its synthesis, and its mechanism of action, with a perspective towards its potential relevance in broader chemical and biological research.
Molecular and Physicochemical Properties
2,2,6,6-Tetramethyl-4-piperidinyl stearate is an ester of stearic acid and 2,2,6,6-tetramethyl-4-piperidinol.[1] The presence of the long C18 alkyl chain from stearic acid imparts significant lipophilicity to the molecule.
| Property | Value | References |
| Molecular Formula | C₂₇H₅₃NO₂ | [1] |
| Molecular Weight | 423.72 g/mol | [1] |
| CAS Number | 167078-06-0 | [1] |
| Appearance | White to off-white solid or waxy solid | [1][2] |
| Melting Point | ≥28 °C | [2] |
| Solubility | Limited solubility in water; good miscibility with organic solvents like alcohols and hydrocarbons. | [1] |
Synthesis
The synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate is typically achieved through the esterification of 2,2,6,6-tetramethyl-4-piperidinol with stearic acid.[1] This reaction is generally catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is often carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.[1]
Experimental Protocol: Synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl Stearate
The following is a generalized experimental protocol for the synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate based on standard esterification procedures.
Materials:
-
2,2,6,6-tetramethyl-4-piperidinol
-
Stearic acid
-
Toluene (or another suitable aprotic solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of 2,2,6,6-tetramethyl-4-piperidinol and stearic acid in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Characterization:
The structure and purity of the synthesized 2,2,6,6-Tetramethyl-4-piperidinyl stearate can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Mechanism of Action as a Hindered Amine Light Stabilizer
The primary function of 2,2,6,6-Tetramethyl-4-piperidinyl stearate as a HALS is to protect materials from degradation by scavenging free radicals. This process is described by the Denisov Cycle. In this cycle, the hindered amine is oxidized to a stable nitroxyl radical. This nitroxyl radical then traps and deactivates harmful free radicals (e.g., alkyl and peroxy radicals) that are formed during the photo-oxidation of the material. A key feature of this mechanism is the regeneration of the nitroxyl radical, allowing a single HALS molecule to participate in multiple radical scavenging cycles.
Caption: The Denisov Cycle illustrating the radical scavenging mechanism of HALS.
Relevance to Drug Development and Biological Systems
While 2,2,6,6-Tetramethyl-4-piperidinyl stearate is primarily used in industrial applications, the core 2,2,6,6-tetramethylpiperidine moiety is a known antioxidant and radical scavenger.[3] Derivatives of this structure have been investigated for their potential biological activities. The long stearate chain in 2,2,6,6-Tetramethyl-4-piperidinyl stearate suggests it would be highly membrane-permeable, a property that could be relevant in the design of lipophilic antioxidant compounds.
However, it is crucial to note that there is a lack of published research directly investigating the pharmacological properties or biological signaling pathways associated with 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
Toxicology and Safety
Toxicological studies indicate that 2,2,6,6-Tetramethyl-4-piperidinyl stearate has low acute toxicity via oral, dermal, and inhalation routes.[1] However, prolonged exposure may cause mild irritation to the eyes and respiratory system.[1] It is also reported to be a skin sensitizer and can cause serious eye damage.[2][4] The compound is classified as very toxic to aquatic life with long-lasting effects.[2][4] There is currently no evidence to suggest that the compound is carcinogenic.[1]
Conclusion
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a well-characterized compound with a clear and effective mechanism of action as a hindered amine light stabilizer in the polymer industry. Its chemical properties are dominated by the lipophilic stearate chain and the radical-scavenging 2,2,6,6-tetramethylpiperidine headgroup. While its direct application in drug development has not been explored, the antioxidant properties of its core structure may offer a starting point for the design of novel lipophilic antioxidants. Further research is needed to elucidate any potential biological activity and to fully assess its safety profile in biological systems.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 4. Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters - PubChem [pubchem.ncbi.nlm.nih.gov]
Initial Toxicity Assessment of 2,2,6,6-Tetramethyl-4-piperidinyl stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides an initial toxicity assessment of 2,2,6,6-Tetramethyl-4-piperidinyl stearate based on publicly available data. It is intended for informational purposes for a scientific audience. A comprehensive risk assessment requires a complete toxicological profile.
Executive Summary
2,2,6,6-Tetramethyl-4-piperidinyl stearate (CAS No. 167078-06-0) is a hindered amine light stabilizer (HALS) used as a polymer additive. This technical guide synthesizes the available toxicological information to provide an initial hazard assessment. Detailed proprietary toxicological studies on this specific compound are not widely available in the public domain. Therefore, this assessment leverages publicly available safety classifications and data from a close structural analogue, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, to infer a likely toxicological profile.
The primary hazards identified for 2,2,6,6-Tetramethyl-4-piperidinyl stearate are serious eye damage and the potential for allergic skin reactions.[1][2][3] It is also classified as very toxic to aquatic life with long-lasting effects.[1][2] Based on analogue data, it is expected to have low acute toxicity via oral and dermal routes.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 167078-06-0 | [1][2] |
| Molecular Formula | C27H53NO2 | [1] |
| Molecular Weight | 423.715 g/mol | [1] |
| Appearance | White waxy solid | [1] |
| Melting Point | ≥28°C | [1] |
Mammalian Toxicity Assessment
Detailed experimental data for 2,2,6,6-Tetramethyl-4-piperidinyl stearate are limited. The following sections summarize the known classifications for the substance and provide quantitative data from a close structural analogue, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, to provide a preliminary assessment.
Acute Toxicity
Based on data from its analogue, 2,2,6,6-Tetramethyl-4-piperidinyl stearate is expected to have a low order of acute toxicity.
Table 1: Acute Toxicity Data for Analogue Compound (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)
| Endpoint | Species | Route | Value | Observations | Reference |
| LD50 | Rat | Oral | > 3700 mg/kg bw | Salivation, diarrhea, diuresis | [4] |
| LD50 | Rat | Dermal | > 3170 mg/kg bw | Dyspnoea, exophthalmos, ruffled fur, hunched posture | [4] |
| LC50 (4-hour) | Rat | Inhalation | ~500 mg/m³ | Dyspnoea, salivation, trismus, tremor, sedation | [4] |
The acute oral toxicity is typically determined using a method like the Acute Toxic Class Method (OECD Guideline 423). This method involves a stepwise procedure with a small number of animals per step.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Irritation
Skin Irritation: The analogue compound, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, is reported to be minimally irritating to the skin.[4]
Eye Irritation: 2,2,6,6-Tetramethyl-4-piperidinyl stearate is classified as causing serious eye damage (H318).[1][2][3] The analogue compound was found to be highly irritating with effects that were not reversible in some animals within 21 days.[4]
This test involves the application of the test substance to the eye of an experimental animal, typically a rabbit, and observing for effects on the cornea, iris, and conjunctiva.
Caption: General workflow for an in vivo eye irritation study.
Sensitization
2,2,6,6-Tetramethyl-4-piperidinyl stearate is classified as a substance that may cause an allergic skin reaction (H317).[1][2][3] In contrast, the analogue, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, was not found to be a skin sensitizer in a guinea pig study.[4] This highlights the importance of obtaining data on the specific substance, as sensitization potential can differ between closely related compounds.
The LLNA is a common in vivo method for identifying skin sensitizers. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice.
Caption: Experimental workflow for the Local Lymph Node Assay.
Repeated Dose Toxicity
No repeated dose toxicity data for 2,2,6,6-Tetramethyl-4-piperidinyl stearate were found. A 28-day oral study in rats with the analogue, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, established a No Observed Adverse Effect Level (NOAEL) of 69-78 mg/kg bw/day based on decreased body weight gain and liver hypertrophy at higher doses.
Mutagenicity
No mutagenicity data for 2,2,6,6-Tetramethyl-4-piperidinyl stearate were found. The analogue, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, tested negative for mutagenicity in an in vitro Ames test and was not clastogenic in an in vitro chromosomal aberration test.[4]
Mechanism of Action of HALS
Hindered Amine Light Stabilizers do not absorb UV radiation but act as radical scavengers. They function through a regenerative cycle, known as the Denisov Cycle, to neutralize free radicals produced during the photo-oxidation of polymers, thereby providing long-term stability.[5][6][7]
Caption: Simplified mechanism of HALS in preventing polymer photo-oxidation.
Conclusion
References
- 1. chemwhat.com [chemwhat.com]
- 2. Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 6. Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
Navigating the Current: An In-depth Technical Guide to the Environmental Fate and Aquatic Toxicity of Piperidinyl Esters
For Immediate Release
[City, State] – December 30, 2025 – As the development of novel pharmaceuticals and specialty chemicals continues to accelerate, a comprehensive understanding of their environmental impact is paramount. This technical guide provides a detailed examination of the environmental fate and aquatic toxicity of piperidinyl esters, a class of compounds utilized in a variety of applications, including pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on the persistence, degradation, and ecotoxicological effects of these molecules in aquatic ecosystems.
Environmental Persistence and Degradation Pathways
The environmental longevity of piperidinyl esters is governed by a combination of their inherent chemical stability and their susceptibility to biotic and abiotic degradation processes. Key factors influencing their environmental fate include hydrolysis, photodegradation, and biodegradation.
Hydrolysis: The ester linkage in these molecules is susceptible to hydrolysis, a process that can be influenced by pH. For instance, the fungicide piperalin exhibits pH-dependent hydrolysis, with half-lives of 4.8 hours at pH 9, 16.4 days at pH 7, and 714 days at pH 5.[1] In contrast, the pharmaceutical methylphenidate shows slower base-catalyzed hydrolysis, with estimated second-order half-lives of 23 and 2.3 years at pH 7 and 8, respectively.[2]
Biodegradation: The piperidine ring, while found in nature, can be resistant to rapid biodegradation. Ritalinic acid, the primary metabolite of methylphenidate, demonstrates low removal rates of 13% to 23% in wastewater treatment plants, indicating its persistence in aquatic environments.[1] Conversely, piperidine itself is not considered to be Persistent, Bioaccumulative, and Toxic (PBT). Some piperidinyl esters, such as Tinuvin® 770, are only moderately or partially biodegradable.[3]
Physicochemical Properties and Environmental Distribution
The distribution of piperidinyl esters between water, sediment, and biota is largely dictated by their physicochemical properties, such as the octanol-water partition coefficient (LogKow or LogP) and water solubility.
| Compound | LogKow / LogP | Water Solubility | pKa |
| Methylphenidate | 0.20 at pH 7.2[2] | 1255 mg/L[2] | 8.9[2] |
| Piperalin | 4.31 (pH 5, 7, 9)[1] | 20 mg/L[1] | 8.9 (in 66% DMF)[1] |
| Tinuvin® 770 | Not specified | < 0.01 % w/w[4] | Not applicable |
Table 1: Physicochemical Properties of Selected Piperidinyl Esters
Compounds with higher LogKow values, such as piperalin, have a greater tendency to adsorb to organic matter in soil and sediment, making them less bioavailable in the water column but potentially more persistent in benthic environments.[1] An estimated Bioconcentration Factor (BCF) of 420 for the neutral form of piperalin suggests a high potential for bioaccumulation in aquatic organisms.[1]
Aquatic Toxicity Profile
The impact of piperidinyl esters on aquatic life varies significantly depending on the specific compound and the organism. Acute and chronic toxicity data are crucial for assessing the environmental risk of these substances.
| Compound | Organism | Endpoint | Value (mg/L) | Classification |
| Piperalin | Fish | 96-h LC50 | 0.385[5] | Highly Toxic |
| Aquatic Invertebrates | 48-h EC50 | Not specified | Moderately Toxic | |
| Tinuvin® 770 | Lepomis macrochirus (Bluegill Sunfish) | 96-h LC50 | 4.4[3] | Very Toxic to Aquatic Life |
| Daphnia magna | 21-day NOEC | 0.23[3] | Toxic to aquatic life with long lasting effects | |
| Dipiperidinyl Dithiuram Tetrasulfide | Not specified | Not specified | Not specified | Toxic to aquatic life with long lasting effects[6] |
Table 2: Aquatic Toxicity of Selected Piperidinyl Esters
Mechanisms of Toxicity: A Focus on Neurological Endpoints
A significant mechanism of toxicity for many piperidine-containing compounds is the disruption of the nervous system. Several piperidine alkaloids and their derivatives have been shown to act as acetylcholinesterase (AChE) inhibitors.[7][8][9]
Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synapse, resulting in continuous stimulation of acetylcholine receptors. This hyperstimulation can lead to neurotoxic effects in aquatic organisms, manifesting as paralysis and, ultimately, death. This mechanism is a critical consideration in the ecotoxicological risk assessment of piperidinyl esters.
Some piperidine alkaloids have also been implicated in the disruption of cholinergic neurotransmission, which can lead to developmental defects.[10] Furthermore, the potential for endocrine disruption by some chemical contaminants is a broader concern for aquatic ecosystems, although specific evidence for piperidinyl esters as endocrine disruptors requires further investigation.[11][12][13]
Experimental Protocols
The data presented in this guide are generated using standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and regulatory frameworks.
A summary of key OECD test guidelines relevant to the environmental assessment of piperidinyl esters is provided below:
Physicochemical Properties:
-
OECD 107: Partition Coefficient (n-octanol/water): Shake Flask Method
-
OECD 105: Water Solubility
-
OECD 117: Partition Coefficient (n-octanol/water), HPLC Method
Environmental Fate:
-
OECD 111: Hydrolysis as a Function of pH
-
OECD 301: Ready Biodegradability
-
OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis
Aquatic Toxicity:
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
-
OECD 202: Daphnia sp. Acute Immobilisation Test
-
OECD 203: Fish, Acute Toxicity Test
Conclusion and Future Directions
This technical guide consolidates current knowledge on the environmental fate and aquatic toxicity of piperidinyl esters. The available data indicate that while some of these compounds may undergo degradation, others, or their metabolites, can be persistent in the aquatic environment. The toxicity profiles highlight the potential for adverse effects on aquatic organisms, with neurotoxicity via acetylcholinesterase inhibition being a key mechanism of concern.
Significant data gaps remain, particularly concerning the photodegradation pathways and a comprehensive aquatic toxicity dataset for a wider array of piperidinyl esters. Further research is essential to fully characterize the environmental risks associated with this diverse class of compounds and to inform the development of safer and more sustainable alternatives. Continuous monitoring and research will be crucial to ensure the protection of aquatic ecosystems as the use of these chemicals evolves.
References
- 1. Piperalin | C16H21Cl2NO2 | CID 18996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methylphenidate | C14H19NO2 | CID 4158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 4. santplas.com [santplas.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2017erp.com [2017erp.com]
- 8. Methylphenidate (CAS 113-45-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: The Use of 2,2,6,6-Tetramethyl-4-piperidinyl Stearate in Polyolefin Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyolefins, such as polyethylene (PE) and polypropylene (PP), are among the most widely used polymers due to their versatility, low cost, and favorable mechanical properties. However, their hydrocarbon backbone makes them susceptible to degradation upon exposure to ultraviolet (UV) radiation and heat. This degradation, primarily an oxidative process, leads to a loss of mechanical integrity, discoloration, and a reduction in the material's overall lifespan. To mitigate these effects, light stabilizers are incorporated into the polymer matrix.
2,2,6,6-Tetramethyl-4-piperidinyl stearate (CAS No. 167078-06-0) is a low molecular weight Hindered Amine Light Stabilizer (HALS) that is highly effective in protecting polyolefins from photo-oxidative degradation.[1][2][3] Its long stearate chain enhances its compatibility with the non-polar polyolefin matrix, reducing issues like migration and blooming.[4] This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of its stabilizing efficacy. This HALS is commercially available under various trade names, including UV-3853, Cyasorb UV-3853, Linsorb 3853PP5, and Omnistab LS 3853PP5.[1][2][5][6]
Mechanism of Action: The Denisov Cycle
HALS do not absorb UV radiation. Instead, they function as radical scavengers, interrupting the chain-reaction of polymer degradation. The stabilizing activity of 2,2,6,6-Tetramethyl-4-piperidinyl stearate is based on the "Denisov Cycle," a regenerative process where the hindered amine is oxidized to a stable nitroxyl radical. This nitroxyl radical then traps the polymer alkyl radicals (R•) and peroxy radicals (ROO•) that are formed during photo-oxidation, converting them into non-radical species. A key advantage of this cyclic process is that the HALS is regenerated, allowing a small amount to provide long-term protection.
Caption: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of HALS.
Data Presentation: Performance in Polyolefins
The effectiveness of 2,2,6,6-Tetramethyl-4-piperidinyl stearate is typically evaluated by monitoring the changes in the physical and chemical properties of the polyolefin during accelerated weathering. Key performance indicators include the change in Carbonyl Index (a measure of oxidation), gloss retention, and the retention of mechanical properties such as tensile strength and elongation at break.
Disclaimer: The following data is representative of the performance of a typical low molecular weight HALS in polyolefins and is for illustrative purposes.
Table 1: Carbonyl Index of Polyethylene Films During Accelerated Weathering (ASTM G155)
| Exposure Time (hours) | Unstabilized PE | PE + 0.5% 2,2,6,6-Tetramethyl-4-piperidinyl stearate |
| 0 | 0.01 | 0.01 |
| 500 | 0.25 | 0.03 |
| 1000 | 0.68 | 0.08 |
| 1500 | 1.23 | 0.15 |
| 2000 | 2.15 | 0.28 |
Table 2: Gloss Retention (%) of Polypropylene Plaques During Accelerated Weathering (ASTM G155)
| Exposure Time (hours) | Unstabilized PP | PP + 0.5% 2,2,6,6-Tetramethyl-4-piperidinyl stearate |
| 0 | 100 | 100 |
| 500 | 65 | 95 |
| 1000 | 32 | 88 |
| 1500 | 15 | 75 |
| 2000 | <5 | 60 |
Table 3: Elongation at Break (%) of Polyethylene Films During Accelerated Weathering (ASTM G155)
| Exposure Time (hours) | Unstabilized PE | PE + 0.5% 2,2,6,6-Tetramethyl-4-piperidinyl stearate |
| 0 | 550 | 545 |
| 500 | 280 | 510 |
| 1000 | 110 | 460 |
| 1500 | <50 | 390 |
| 2000 | <50 | 310 |
Experimental Protocols
The following protocols describe the standard procedures for evaluating the performance of 2,2,6,6-Tetramethyl-4-piperidinyl stearate in polyolefins.
Sample Preparation
-
Compounding: Dry blend the polyolefin resin (e.g., polyethylene or polypropylene powder/pellets) with 2,2,6,6-Tetramethyl-4-piperidinyl stearate at the desired concentration (typically 0.1% to 1.0% by weight).
-
Melt Processing: Process the blend using a twin-screw extruder to ensure homogeneous dispersion of the stabilizer. The extruder temperature profile should be set according to the polyolefin's processing guidelines.
-
Specimen Formation:
-
Films: Produce films of a controlled thickness (e.g., 100-200 µm) using a cast film line or by compression molding.
-
Plaques: Injection mold the compounded material into standard plaques (e.g., 75 mm x 150 mm) for gloss and color measurements.
-
Accelerated Weathering
Apparatus: Xenon Arc Weather-Ometer (compliant with ASTM G155).
Procedure (based on ASTM G155 Cycle 1):
-
Mount the prepared polyolefin specimens in the sample holders.
-
Set the following conditions in the Weather-Ometer:
-
Light Source: Xenon arc lamp with daylight filters.
-
Irradiance: 0.55 W/m² at 340 nm.
-
Cycle: 102 minutes of light only, followed by 18 minutes of light with water spray.
-
Black Panel Temperature: 63 ± 2 °C.
-
Relative Humidity: 50 ± 10%.
-
-
Expose the samples for a predetermined duration (e.g., up to 2000 hours), removing samples at specified intervals for analysis.
Caption: Experimental workflow for evaluating HALS performance in polyolefins.
Fourier Transform Infrared (FTIR) Spectroscopy
Purpose: To quantify the extent of polymer oxidation by measuring the growth of the carbonyl peak.
Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
At each weathering interval, take an FTIR-ATR spectrum of the exposed surface of the polyolefin film.
-
Record the absorbance over the range of 4000 to 650 cm⁻¹.
-
Calculate the Carbonyl Index (CI) using the following formula:
Quantification of 2,2,6,6-Tetramethyl-4-piperidinyl Stearate by HPLC
Purpose: To determine the concentration of the HALS within the polymer matrix over time.
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD).
Procedure:
-
Extraction:
-
Dissolve a known weight of the polyolefin sample in a suitable solvent (e.g., boiling toluene or xylene).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter the solution to separate the precipitated polymer from the solvent containing the extracted HALS.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an appropriate organic solvent (e.g., acetonitrile) and water.
-
Detection: UV detection (if the HALS has a chromophore) or a universal detector like CAD.
-
Quantification: Create a calibration curve using standards of known concentrations of 2,2,6,6-Tetramethyl-4-piperidinyl stearate. Determine the concentration in the extracted sample by comparing its peak area to the calibration curve.
-
Conclusion
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a highly effective light stabilizer for polyolefins, offering excellent compatibility and long-term protection against photo-oxidative degradation. Its regenerative radical scavenging mechanism allows for sustained performance at low concentrations. The protocols outlined in this document provide a framework for the systematic evaluation of its stabilizing efficacy, enabling researchers and scientists to optimize formulations for enhanced durability of polyolefin-based materials.
References
- 1. Light Stabilizer UV-3853S/3853PP5|167078-06-0--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. linchemical.com [linchemical.com]
- 3. UV-3853_qdfinechem [qdfinechem.com]
- 4. camsi-x.com [camsi-x.com]
- 5. 2,2,6,6-Tetramethyl-4-piperidinyl stearate | 167078-06-0 [chemicalbook.com]
- 6. partinchem.com [partinchem.com]
- 7. (2,2,6,6-Tetramethylpiperidin-4-yl) octadecanoate | C27H53NO2 | CID 14113416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Incorporating 2,2,6,6-Tetramethyl-4-piperidinyl Stearate into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of 2,2,6,6-Tetramethyl-4-piperidinyl stearate, a hindered amine light stabilizer (HALS), into various polymer matrices. The methodologies covered include melt blending, solution casting, and masterbatch preparation, which are common techniques in polymer processing and material science.
Introduction
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a low molecular weight hindered amine light stabilizer (HALS) widely used to protect polymers from degradation caused by exposure to ultraviolet (UV) light.[1] Its primary function is to scavenge free radicals that are formed during the photo-oxidation of the polymer, thereby inhibiting degradation pathways and extending the material's service life.[1] This stabilizer is particularly effective in polyolefins such as polyethylene (PE) and polypropylene (PP). This document outlines detailed protocols for its incorporation and subsequent characterization of the resulting polymer matrix.
Incorporation Protocols
Two primary methods for incorporating 2,2,6,6-Tetramethyl-4-piperidinyl stearate into a polymer matrix are detailed below: melt blending and solution casting. Additionally, a protocol for preparing a concentrated masterbatch is provided for industrial applications.
Melt Blending Protocol
Melt blending is a common and solvent-free method for incorporating additives into thermoplastic polymers. The polymer and additive are mixed in a molten state to ensure homogeneous dispersion.
Materials and Equipment:
-
Polymer resin (e.g., Polypropylene or Polyethylene pellets)
-
2,2,6,6-Tetramethyl-4-piperidinyl stearate powder
-
Internal mixer (e.g., Brabender or Haake type) or a twin-screw extruder
-
Compression molder
-
Grinder
Procedure:
-
Drying: Dry the polymer pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Premixing: In a sealed container, thoroughly mix the dried polymer pellets with the desired concentration of 2,2,6,6-Tetramethyl-4-piperidinyl stearate powder (e.g., 0.1 - 1.0 wt%).
-
Melt Compounding:
-
Set the internal mixer or extruder to a processing temperature suitable for the polymer (e.g., 180-200°C for Polypropylene).[2]
-
Set the rotor or screw speed to a moderate level (e.g., 60 rpm) to ensure good mixing without excessive shear degradation.[2]
-
Feed the premixed material into the mixer/extruder.
-
Allow the mixture to compound for a sufficient residence time (e.g., 5-10 minutes) to ensure homogeneous dispersion of the stabilizer.[2]
-
-
Sample Collection: Extrude the molten polymer blend as a strand and cool it in a water bath.
-
Pelletization: Dry the cooled strand and pelletize it using a grinder.
-
Film/Specimen Preparation: Use a compression molder to press the pellets into films or other desired specimen shapes for analysis. Set the molding temperature and pressure according to the polymer's specifications.
Solution Casting Protocol
Solution casting is a suitable method for producing thin polymer films with a uniform distribution of additives, especially for polymers that are soluble in a common solvent with the additive.
Materials and Equipment:
-
Polymer resin (e.g., Polyurethane or a soluble grade of Polyolefin)
-
2,2,6,6-Tetramethyl-4-piperidinyl stearate
-
Suitable solvent (e.g., Tetrahydrofuran (THF), Chloroform, or Toluene)
-
Magnetic stirrer and hot plate
-
Glass casting dish or plate
-
Drying oven (vacuum or convection)
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the polymer in a suitable solvent to achieve a desired concentration (e.g., 10-20% w/v).
-
Gently heat and stir the mixture until the polymer is completely dissolved. This may take several hours.
-
-
Additive Incorporation:
-
In a separate container, dissolve the required amount of 2,2,6,6-Tetramethyl-4-piperidinyl stearate in a small amount of the same solvent.
-
Add the stabilizer solution to the polymer solution and stir until a homogeneous mixture is obtained.
-
-
Casting:
-
Pour the polymer-additive solution into a level glass casting dish. The volume of the solution will determine the final film thickness.
-
-
Drying:
-
Place the casting dish in a drying oven at a controlled temperature (e.g., 40-60°C) to slowly evaporate the solvent. A slow evaporation rate is crucial to avoid the formation of bubbles and ensure a uniform film.[3]
-
For complete solvent removal, a final drying step under vacuum may be necessary.
-
-
Film Removal: Once completely dry, carefully peel the polymer film from the glass substrate.
Masterbatch Preparation Protocol
A masterbatch is a concentrated mixture of an additive in a carrier resin. It allows for easier and more accurate dosing of the additive during the final processing step.
Materials and Equipment:
-
Carrier resin (e.g., LLDPE powder or pellets)
-
2,2,6,6-Tetramethyl-4-piperidinyl stearate
-
Twin-screw extruder
-
Strand pelletizer
Procedure:
-
Premixing: Prepare a physical blend of the carrier resin and a high concentration of 2,2,6,6-Tetramethyl-4-piperidinyl stearate (e.g., 10-20 wt%).
-
Melt Extrusion:
-
Set the temperature profile of the twin-screw extruder appropriate for the carrier resin.
-
Feed the premix into the extruder. The high shear and mixing capabilities of the twin-screw extruder will ensure a thorough dispersion of the stabilizer.
-
-
Pelletization: Extrude the molten blend through a die to form strands, cool the strands in a water bath, and then cut them into pellets using a strand pelletizer.
-
Let-down: The resulting masterbatch pellets can then be blended with the virgin polymer at a specific let-down ratio to achieve the desired final concentration of the stabilizer in the end product.
Quantitative Data Presentation
The incorporation of hindered amine light stabilizers can significantly impact the mechanical and optical properties of polymers, particularly after exposure to UV radiation. The following tables present representative data on the effect of a low molecular weight HALS on polypropylene (PP) films.
Table 1: Effect of HALS Concentration on the Mechanical Properties of PP Films Before and After UV Aging
| HALS Concentration (wt%) | Tensile Strength (MPa) - Before UV | Tensile Strength (MPa) - After 500h UV | Elongation at Break (%) - Before UV | Elongation at Break (%) - After 500h UV |
| 0 (Control) | 35.2 | 12.5 | 650 | 50 |
| 0.1 | 35.5 | 28.9 | 640 | 350 |
| 0.3 | 35.3 | 32.1 | 645 | 480 |
| 0.5 | 35.1 | 34.5 | 655 | 550 |
Data is representative and based on typical performance of low molecular weight HALS in polypropylene.
Table 2: UV-Vis Transmittance of PP Films with Varying HALS Concentrations
| HALS Concentration (wt%) | Transmittance at 300 nm (%) | Transmittance at 350 nm (%) | Transmittance at 400 nm (%) |
| 0 (Control) | 5 | 25 | 80 |
| 0.1 | 4 | 22 | 78 |
| 0.3 | 3 | 18 | 75 |
| 0.5 | 2 | 15 | 72 |
This table illustrates that HALS do not significantly absorb UV light, which is consistent with their mechanism of action as radical scavengers rather than UV absorbers.[4]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for the incorporation methods. As 2,2,6,6-Tetramethyl-4-piperidinyl stearate acts as a stabilizer through chemical reactions within the polymer matrix rather than interacting with biological signaling pathways, the diagrams focus on the process flow.
Characterization Methods
After incorporating the stabilizer, it is essential to characterize the resulting polymer to evaluate the effectiveness of the incorporation and the performance of the material.
Mechanical Testing
-
Tensile Testing: Performed according to ASTM D882 for thin films.[5] This test determines the tensile strength, elongation at break, and Young's modulus of the material. A comparison of these properties before and after UV exposure provides a measure of the stabilizer's effectiveness.
UV-Visible Spectroscopy
-
UV-Vis Transmittance: This analysis can be used to determine the transparency of the polymer film and to confirm that the HALS is not acting as a UV absorber.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity of the polymer.[6] These properties can be affected by the presence of additives and by degradation.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. This can indicate if the additive affects the degradation temperature of the polymer.
Accelerated Weathering
-
QUV Accelerated Weathering Tester: Samples are exposed to cycles of UV radiation and moisture to simulate outdoor weathering conditions according to standards like ASTM G154.[4] The change in mechanical properties and appearance (e.g., color, gloss) is monitored over time.
References
Application Notes and Protocols for the Quantification of 2,2,6,6-Tetramethyl-4-piperidinyl stearate in Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,2,6,6-tetramethyl-4-piperidinyl stearate, a common hindered amine light stabilizer (HALS) also known as Tinuvin 770, in various plastic matrices. The following protocols are intended for analytical chemists and researchers in quality control and product development.
Introduction
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a crucial additive in many polymeric materials, including polyethylene and polypropylene, where it provides protection against degradation by UV light.[1] Its quantification is essential for ensuring product quality, and stability, and for regulatory compliance, particularly in applications such as medical devices and food packaging.[2] This document outlines validated analytical methods for its determination using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of 2,2,6,6-tetramethyl-4-piperidinyl stearate in plastics. The choice of method often depends on the specific plastic matrix, the required sensitivity, and the available instrumentation. The most common and effective methods are based on chromatography, which separates the analyte from the polymer matrix and other additives before detection.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. When coupled with a UV detector, it offers a robust and cost-effective solution. For higher sensitivity and selectivity, especially in complex matrices or for trace-level analysis, a mass spectrometer (MS) is the preferred detector.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly after appropriate sample preparation to ensure the volatility of the analyte.[1] Pyrolysis-GC-MS can also be used for direct analysis of the polymer, offering a rapid screening method.[4]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analytical methods described in this document.
| Parameter | HPLC-UV | HPLC-MS | GC-MS |
| Limit of Detection (LOD) | 3.41 mg/L[2] | 1 ng/mL[5] | Not explicitly found |
| Limit of Quantification (LOQ) | 11.4 mg/L[2] | 10 ng/mL[5] | Not explicitly found |
| Linearity (Concentration Range) | 1-200 ng/mL (r² ≥ 0.9985)[5][6] | 1-200 ng/mL[6] | Not explicitly found |
| Recovery | Satisfactory[7] | Satisfactory[7] | Not explicitly found |
Experimental Protocols
Sample Preparation: Solvent Extraction
This protocol describes a general procedure for extracting 2,2,6,6-tetramethyl-4-piperidinyl stearate from a plastic matrix.
Materials:
-
Plastic sample (e.g., pellets, film)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Analytical balance
-
Grinder or cryomill
-
Sonicator bath
-
Centrifuge
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Sample Comminution: Reduce the size of the plastic sample by grinding or cryomilling to increase the surface area for extraction.
-
Weighing: Accurately weigh approximately 1 gram of the ground plastic sample into a glass vial.
-
Solvent Addition: Add 10 mL of a suitable solvent or solvent mixture. Dichloromethane is a common choice. For some applications, a mixture of acetonitrile and methanol can be effective.[8]
-
Extraction:
-
Tightly cap the vial.
-
Place the vial in a sonicator bath and sonicate for 30-60 minutes at room temperature.
-
Alternatively, use a shaker or vortex mixer for a similar duration.
-
-
Separation:
-
After extraction, centrifuge the vial at 4000 rpm for 15 minutes to pellet the plastic particles.
-
-
Filtration:
-
Carefully decant the supernatant into a clean vial.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an autosampler vial for analysis.
-
Analytical Method: HPLC-UV/MS
This protocol details the analysis of the extracted 2,2,6,6-tetramethyl-4-piperidinyl stearate using HPLC with either UV or MS detection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
Start with 80% B
-
Linearly increase to 100% B over 10 minutes
-
Hold at 100% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detector:
-
Wavelength: 210 nm[9]
-
-
MS Detector (ESI+):
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, 600 L/hr
-
Procedure:
-
Calibration: Prepare a series of standard solutions of 2,2,6,6-tetramethyl-4-piperidinyl stearate in the mobile phase B (or a suitable solvent like acetonitrile) at concentrations ranging from 1 to 200 ng/mL.[6]
-
Sample Analysis: Inject the filtered sample extract into the HPLC system.
-
Quantification: Identify the peak corresponding to 2,2,6,6-tetramethyl-4-piperidinyl stearate based on its retention time compared to the standard. For MS detection, confirm the identity using its mass-to-charge ratio (protonated molecule [M+H]⁺). Quantify the analyte using the calibration curve.
Analytical Method: GC-MS
This protocol provides a general method for the analysis of 2,2,6,6-tetramethyl-4-piperidinyl stearate by GC-MS.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 20 °C/min
-
Hold at 280 °C for 10 minutes[10]
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Procedure:
-
Calibration: Prepare a series of standard solutions of 2,2,6,6-tetramethyl-4-piperidinyl stearate in a suitable solvent (e.g., dichloromethane) at concentrations appropriate for the expected sample concentrations.
-
Sample Analysis: Inject the filtered sample extract into the GC-MS system.
-
Quantification: Identify the peak corresponding to 2,2,6,6-tetramethyl-4-piperidinyl stearate based on its retention time and mass spectrum. Create a calibration curve by plotting the peak area against the concentration of the standards. Calculate the concentration of the analyte in the sample using this curve.
Conclusion
The analytical methods described provide robust and reliable approaches for the quantification of 2,2,6,6-tetramethyl-4-piperidinyl stearate in plastic materials. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the plastic, the expected concentration of the analyte, and the available instrumentation. Proper validation of the chosen method is crucial to ensure accurate and precise results.
References
- 1. european-science.com [european-science.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials. | Semantic Scholar [semanticscholar.org]
- 4. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of tinuvin 770, a light stabilizer of plastic materials from dialysis membranes, by high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. lcms.cz [lcms.cz]
- 10. arpi.unipi.it [arpi.unipi.it]
Application Notes and Protocols for 2,2,6,6-Tetramethyl-4-piperidinyl Stearate as a Stabilizer in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a hindered amine light stabilizer (HALS) utilized in the cosmetic industry as a potent antioxidant and UV stabilizer.[1][2] Its primary function is to protect cosmetic formulations from degradation caused by exposure to light and oxidation, thereby extending shelf life and preserving the efficacy of the product.[1] This document provides detailed application notes, experimental protocols for evaluating its efficacy, and a summary of its mechanism of action. This compound is a white to off-white solid with low volatility and is miscible with many organic solvents, making it suitable for incorporation into a variety of cosmetic formulations.[3]
Mechanism of Action: The Denisov Cycle
Unlike UV absorbers that function by absorbing UV radiation, 2,2,6,6-Tetramethyl-4-piperidinyl stearate, as a HALS, acts as a radical scavenger. It effectively interrupts the auto-oxidation chain reaction initiated by UV light and heat. This regenerative mechanism, known as the Denisov Cycle, allows a single molecule to neutralize multiple free radicals, providing long-lasting stability.
The cycle can be summarized in the following key steps:
-
Initiation: UV radiation or heat generates free radicals (R•) from the cosmetic ingredients.
-
Propagation: These free radicals react with oxygen to form highly reactive peroxy radicals (ROO•).
-
HALS Intervention: The HALS molecule donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable nitroxide radical.
-
Regeneration: The nitroxide radical can then react with other free radicals, regenerating the original HALS molecule and terminating the degradation chain.
Applications in Cosmetic Formulations
2,2,6,6-Tetramethyl-4-piperidinyl stearate can be incorporated into a wide range of cosmetic products to enhance their stability. It is particularly beneficial for:
-
Color Cosmetics: Prevents the fading and discoloration of pigments in foundations, lipsticks, and eyeshadows.
-
Skincare Products: Protects sensitive active ingredients, such as vitamins and antioxidants, from degradation in creams, lotions, and serums.
-
Fragrances: Stabilizes fragrance compounds, preventing changes in scent profile over time.
-
Hair Care Products: Maintains the color and integrity of hair dyes and other hair treatment products.
Efficacy Data
The following tables summarize representative data on the efficacy of a hindered amine light stabilizer, such as 2,2,6,6-Tetramethyl-4-piperidinyl stearate, in a model cosmetic cream formulation.
Table 1: Photostability - Color Change (ΔE) of a Red-Dyed Cream after Accelerated UV Exposure*
| Formulation | ΔE* (after 10 hours UV exposure) | Percentage Improvement vs. Control |
| Control (no stabilizer) | 12.5 | - |
| 0.2% HALS | 4.2 | 66.4% |
| 0.5% HALS | 2.1 | 83.2% |
Table 2: Thermal Stability - Viscosity Change of an O/W Emulsion after 4 Weeks at 45°C
| Formulation | Initial Viscosity (cP) | Viscosity after 4 Weeks (cP) | Percentage Change |
| Control (no stabilizer) | 15,000 | 9,500 | -36.7% |
| 0.2% HALS | 15,100 | 13,800 | -8.6% |
| 0.5% HALS | 14,900 | 14,200 | -4.7% |
Table 3: Oxidative Stability - Peroxide Value (meq/kg) of a Cream Containing Natural Oils after Accelerated Oxidation
| Formulation | Peroxide Value (after 24 hours at 60°C) | Percentage Reduction vs. Control |
| Control (no stabilizer) | 18.2 | - |
| 0.2% HALS | 7.5 | 58.8% |
| 0.5% HALS | 4.1 | 77.5% |
Experimental Protocols
The following are detailed protocols for evaluating the stabilizing effects of 2,2,6,6-Tetramethyl-4-piperidinyl stearate in a cosmetic cream.
Photostability Testing
Objective: To assess the ability of the stabilizer to prevent color fading of a cosmetic formulation upon exposure to UV light.
Materials:
-
Base cosmetic cream formulation
-
Light-sensitive red dye
-
2,2,6,6-Tetramethyl-4-piperidinyl stearate
-
Quartz glass petri dishes
-
Spectrocolorimeter
-
Photostability chamber with a controlled light source (e.g., Xenon lamp) capable of providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4]
Procedure:
-
Sample Preparation:
-
Prepare a control batch of the cosmetic cream without the stabilizer.
-
Prepare two experimental batches of the cream containing 0.2% and 0.5% (w/w) of 2,2,6,6-Tetramethyl-4-piperidinyl stearate, respectively.
-
Incorporate the red dye into all batches at a concentration of 0.1% (w/w) and ensure homogeneity.
-
-
Initial Measurement (T=0):
-
Spread a thin, uniform layer of each formulation onto a quartz glass petri dish.
-
Measure the initial color of each sample using a spectrocolorimeter to obtain the Lab* values.
-
-
UV Exposure:
-
Place the samples in the photostability chamber.
-
Expose the samples to a controlled UV light source for a total of 10 hours.
-
-
Final Measurement (T=10h):
-
After 10 hours of exposure, remove the samples from the chamber.
-
Allow the samples to equilibrate to room temperature.
-
Measure the final color of each sample using the spectrocolorimeter to obtain the Lab* values.
-
-
Data Analysis:
-
Calculate the total color difference (ΔE) for each sample using the formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]
-
Compare the ΔE* values of the experimental batches with the control to determine the percentage improvement in color stability.
-
Accelerated Thermal Stability Testing
Objective: To evaluate the effect of the stabilizer on the viscosity of a cosmetic emulsion under heat stress.
Materials:
-
Base O/W emulsion formulation
-
2,2,6,6-Tetramethyl-4-piperidinyl stearate
-
Glass jars with airtight lids
-
Viscometer (e.g., Brookfield type)
-
Stability oven set at 45°C
Procedure:
-
Sample Preparation:
-
Prepare a control batch of the O/W emulsion.
-
Prepare two experimental batches of the emulsion containing 0.2% and 0.5% (w/w) of 2,2,6,6-Tetramethyl-4-piperidinyl stearate, respectively.
-
-
Initial Measurement (T=0):
-
Measure the initial viscosity of each formulation at a controlled temperature (e.g., 25°C).
-
-
Accelerated Aging:
-
Fill the glass jars with the formulations, ensuring minimal headspace, and seal them tightly.
-
Place the jars in the stability oven at 45°C for 4 weeks.
-
-
Final Measurement (T=4 weeks):
-
After 4 weeks, remove the samples from the oven and allow them to equilibrate to room temperature for 24 hours.
-
Visually inspect the samples for any signs of phase separation or instability.
-
Measure the final viscosity of each formulation at the same controlled temperature as the initial measurement.
-
-
Data Analysis:
-
Calculate the percentage change in viscosity for each formulation.
-
Compare the viscosity changes of the experimental batches with the control.
-
Oxidative Stability Testing
Objective: To determine the effectiveness of the stabilizer in preventing the oxidation of a cosmetic cream containing natural oils.
Materials:
-
Base cream formulation with natural oils (e.g., sunflower oil, almond oil)
-
2,2,6,6-Tetramethyl-4-piperidinyl stearate
-
Glass beakers
-
Oven set at 60°C
-
Reagents for peroxide value determination (e.g., acetic acid, chloroform, potassium iodide, sodium thiosulfate solution, starch indicator)
Procedure:
-
Sample Preparation:
-
Prepare a control batch of the cream.
-
Prepare two experimental batches of the cream containing 0.2% and 0.5% (w/w) of 2,2,6,6-Tetramethyl-4-piperidinyl stearate, respectively.
-
-
Accelerated Oxidation:
-
Place a known amount (e.g., 20g) of each formulation in a separate glass beaker.
-
Place the beakers in the oven at 60°C for 24 hours to accelerate oxidation.
-
-
Peroxide Value Determination:
-
After 24 hours, remove the samples from the oven and allow them to cool to room temperature.
-
Determine the peroxide value of each sample using a standard titration method (e.g., AOCS Cd 8-53 or similar). This typically involves dissolving a known weight of the sample in a solvent mixture, adding potassium iodide, and titrating the liberated iodine with a standardized sodium thiosulfate solution.
-
-
Data Analysis:
-
Compare the peroxide values of the experimental batches with the control to determine the percentage reduction in oxidation.
-
Safety and Regulatory Information
2,2,6,6-Tetramethyl-4-piperidinyl stearate has low acute toxicity via oral, dermal, and inhalation routes.[3] However, it may cause an allergic skin reaction and serious eye damage.[5] It is also considered very toxic to aquatic life with long-lasting effects.[5] It is important to handle this ingredient with appropriate personal protective equipment. Regulatory status may vary by region, and it is the formulator's responsibility to ensure compliance with local regulations.
Conclusion
2,2,6,6-Tetramethyl-4-piperidinyl stearate is an effective stabilizer for a wide range of cosmetic formulations. Its ability to scavenge free radicals through the regenerative Denisov Cycle provides long-lasting protection against photodegradation and oxidation. The incorporation of this HALS can significantly improve the stability of colors, fragrances, and active ingredients, leading to enhanced product quality and shelf life. The provided protocols offer a framework for formulators to quantify the benefits of this stabilizer in their specific cosmetic systems.
References
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation stability of cosmetics and personal care products – Fast determination of oxidation stability without sample preparation | Metrohm [metrohm.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Oxidation Stability of Cosmetics and Personal Care Products [velp.com]
Application Notes and Protocols: Standard Test Methods for Evaluating UV Stabilizer Efficacy
Abstract: This document provides detailed application notes and protocols for evaluating the efficacy of Ultraviolet (UV) stabilizers. It is intended for researchers, scientists, and drug development professionals who need to assess the photostability of materials, packaging, and formulations. The protocols cover standardized accelerated weathering techniques and spectroscopic analysis, offering a comprehensive guide to determining the protection afforded by UV stabilizing additives.
Introduction: The Critical Role of UV Stabilization
Exposure to ultraviolet radiation, a component of natural sunlight, can cause significant degradation of polymeric materials, coatings, and pharmaceutical formulations.[1][2] This process, known as photodegradation, involves the breaking of polymer chains, the formation of free radicals, and a reduction in molecular weight, leading to undesirable changes such as discoloration, cracking, loss of mechanical strength, and reduced efficacy of active pharmaceutical ingredients (APIs).[1][2][3][4][5]
UV stabilizers are chemical additives designed to protect materials from these damaging effects.[1][6] Their efficacy must be rigorously evaluated to ensure long-term product performance, integrity, and safety, which is particularly critical for drug products and medical devices.[7][8] The primary methods for this evaluation fall into two categories: accelerated weathering, which simulates long-term environmental exposure in a condensed timeframe, and spectroscopic analysis, which measures the material's interaction with UV light.[5][9][10][11]
Mechanism of UV Degradation and Stabilization
To effectively test stabilizers, it is crucial to understand the mechanisms of UV degradation. The process is typically initiated when a chromophore within a polymer absorbs UV photons, leading to an excited state.[1] This energy can cause chain scission and the formation of free radicals, which then propagate through auto-oxidation cycles, causing progressive material damage.[1][2][10][12]
UV stabilizers counteract this process through several mechanisms:
-
UV Absorbers (UVAs): These compounds function by absorbing harmful UV radiation and dissipating it as harmless thermal energy before it can be absorbed by the polymer.[1][6][10]
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they act as radical scavengers, interrupting the oxidation cycle and preventing further degradation.[1][10]
The following diagram illustrates these competing pathways.
Experimental Protocols: Accelerated Weathering Tests
Accelerated weathering tests are essential for predicting the long-term performance of materials by simulating outdoor exposure under controlled laboratory conditions.[13][14] These tests expose specimens to cycles of UV radiation, temperature, and moisture to speed up the aging process.[3][14]
Protocol 1: ASTM G154 - Fluorescent UV Lamp Exposure
This practice is widely used for testing plastics, coatings, and adhesives by simulating the UV portion of sunlight using fluorescent lamps.[3][13][15] It is particularly effective for evaluating property changes like loss of strength, plasticity, and cracking.[15]
-
Specimen Preparation: Prepare flat plaques of the material (with and without UV stabilizer) to standard dimensions (e.g., 75 mm x 150 mm). A control sample with no stabilizer is essential for comparison.[16]
-
Mounting: Mount the specimens in the sample holders of the ASTM G154 apparatus.
-
Test Conditions: Select the appropriate fluorescent lamp type. UVA-340 lamps are commonly used to simulate the critical short-wavelength UV region of sunlight.[17]
-
Exposure Cycle: Program the desired exposure cycle. A typical cycle might involve 8 hours of UV exposure at a set temperature (e.g., 60°C) followed by 4 hours of condensation (no UV) at a lower temperature (e.g., 50°C).[3]
-
Duration: Run the test for a predetermined duration, often ranging from 500 to 2000 hours, depending on the material and application.
-
Evaluation: At specified intervals, remove specimens for evaluation. Assess changes in visual properties (color, gloss, chalking) and mechanical properties (tensile strength, impact resistance, hardness).[3][15][18]
| Parameter | Typical Setting | Description |
| Fluorescent Lamp | UVA-340 | Simulates sunlight from 295 nm to 365 nm. Best for outdoor applications.[17] |
| Irradiance | 0.89 W/m²/nm @ 340 nm | The controlled light intensity at the sample surface. |
| Exposure Cycle | 8h UV, 4h Condensation | A common cycle to simulate UV exposure and moisture from dew.[3] |
| UV Exposure Temp. | 60°C (Black Panel) | Temperature during the light-on portion of the cycle. |
| Condensation Temp. | 50°C (Black Panel) | Temperature during the dark, moisture portion of the cycle. |
Protocol 2: ASTM G155 - Xenon Arc Lamp Exposure
This practice is considered the best simulation of full-spectrum natural sunlight, including UV, visible, and infrared radiation.[9][10][19] It is used for a wide range of materials, including coatings, textiles, and automotive components, where color and appearance changes are critical.[4][9]
-
Specimen Preparation: As with ASTM G154, prepare control and stabilized samples.
-
Apparatus Setup: Install the appropriate optical filters in the xenon arc apparatus. "Daylight" filters are used for outdoor simulations, while "Window Glass" filters simulate indoor light exposure.[19]
-
Mounting: Place specimens on the rotating rack to ensure uniform exposure.[10]
-
Exposure Cycle: Program the test cycle, which includes light/dark periods, water spray (to simulate rain), and controlled relative humidity.[9] A common cycle is 102 minutes of light followed by 18 minutes of light and water spray.
-
Duration: The test duration is typically defined by the total radiant exposure (in kJ/m²) at a specific wavelength (e.g., 340 nm).
-
Evaluation: Assess samples at predefined exposure intervals. The primary evaluation method is often instrumental color measurement (e.g., CIELAB ΔE*), which quantifies color change.[18] Other evaluations include gloss retention and physical testing.[18]
| Parameter | Typical Setting (Outdoor Simulation) | Description |
| Light Source | Xenon Arc Lamp | Provides a close match to the full solar spectrum.[10] |
| Optical Filter | Daylight Filter | Simulates direct, outdoor sunlight. |
| Irradiance | 0.55 W/m²/nm @ 340 nm | Controlled light intensity. |
| Exposure Cycle | 102 min Light, 18 min Light + Water Spray | Simulates sunlight with periodic rain.[9] |
| Chamber Temp. | 47°C (Light) / 38°C (Dark) | Controlled air temperature within the chamber. |
| Black Panel Temp. | 63°C | A standardized surface temperature measurement. |
| Relative Humidity | 50% | Controlled moisture level in the chamber air. |
Post-Weathering Efficacy Evaluation
The efficacy of a UV stabilizer is determined by comparing the property changes of the stabilized material to an unstabilized control over the exposure period.
| Exposure Time (Hours) | Property Measured | Unstabilized Control | Stabilized Sample | % Property Retained (Stabilized) |
| 0 | Tensile Strength (MPa) | 30.0 | 30.1 | 100% |
| 500 | Tensile Strength (MPa) | 21.5 | 28.5 | 94.7% |
| 1000 | Tensile Strength (MPa) | 14.8 | 26.1 | 86.7% |
| 2000 | Tensile Strength (MPa) | 8.2 | 22.3 | 74.1% |
| 0 | Color Change (ΔE) | 0.0 | 0.0 | N/A |
| 500 | Color Change (ΔE) | 3.5 | 0.8 | N/A |
| 1000 | Color Change (ΔE) | 7.2 | 1.5 | N/A |
| 2000 | Color Change (ΔE) | 15.6 | 3.1 | N/A |
Experimental Protocols: Spectroscopic Analysis
Spectroscopic methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a rapid and non-destructive way to evaluate the performance of UV absorbers.[8][11] This technique is highly relevant for transparent materials, including pharmaceutical packaging and drug solutions.[7][20]
Protocol 3: UV-Vis Spectroscopy for Transmittance Measurement
This protocol directly measures the ability of a material containing a UV absorber to block UV radiation.[7][21] It is a direct quantification of the stabilizer's primary function.
-
Sample Preparation:
-
For Solids (e.g., Packaging Film): Cut a piece of the film to fit the spectrophotometer's solid sample holder.
-
For Liquids (e.g., Drug Formulation): Prepare a solution of the sample in a suitable solvent and place it in a quartz cuvette.[22]
-
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.[23]
-
Baseline Correction: Perform a baseline correction or "zero" the instrument using a reference (e.g., an empty cuvette with solvent for liquids, or air for films).
-
Measurement: Place the sample in the light path. Scan the desired wavelength range (typically the UV range, 280-400 nm) and record the absorbance or transmittance spectrum.[23]
-
Analysis: Determine the percentage of UV light transmitted through the sample at critical wavelengths. Lower transmittance indicates better UV protection.[7]
| Wavelength | Film A (No UV Absorber) %T | Film B (With UV Absorber) %T |
| 290 nm (UVB) | 85.2% | 0.1% |
| 315 nm (UVB) | 88.6% | 0.5% |
| 350 nm (UVA) | 90.1% | 1.2% |
| 400 nm (UVA) | 91.5% | 45.3% |
This method can also be used to monitor the stability of the UV absorber itself. By exposing the material to accelerated weathering and taking periodic UV-Vis measurements, one can track the decrease in the characteristic absorbance peak of the stabilizer, indicating its depletion.[7][24]
Applications in Pharmaceutical and Drug Development
Evaluating UV stabilizer efficacy is paramount in the pharmaceutical industry to ensure drug product stability, safety, and therapeutic value.[7][8]
-
Primary Packaging: For light-sensitive drugs, packaging materials must provide adequate UV protection.[7] Protocols 2 (ASTM G155 with window glass filters) and 3 (UV-Vis Spectroscopy) are essential for qualifying materials like plastic bottles, films, and blister packs to ensure they prevent UV radiation from reaching the drug product.[7]
-
Drug Formulations: Photostability testing of the API, both alone and within its final formulation, is a regulatory requirement. UV-Vis spectroscopy can be used to monitor the degradation of a drug in solution when exposed to a controlled light source.[25] The addition of a UV absorber to a topical formulation, for example, can be evaluated by comparing the degradation rate of the API with and without the stabilizer.
-
Polymer-Based Medical Devices: The mechanical integrity and biocompatibility of polymer-based devices can be compromised by UV exposure. Accelerated weathering tests (Protocol 1 or 2) are critical for ensuring that materials used in devices like catheters or implants maintain their essential properties throughout their shelf life and use.
References
- 1. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulprospector.com [ulprospector.com]
- 3. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
- 4. Comprehensive Guide to UV Exposure Testing: Standards, Methods, and Importance in Material Durability - Riukai Machinery [riukai.net]
- 5. infinitalab.com [infinitalab.com]
- 6. grid.uns.ac.rs [grid.uns.ac.rs]
- 7. Assess UV Absorbers in Pharma Packaging | Spectrophotometry | HunterLab [hunterlab.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. micomlab.com [micomlab.com]
- 10. paint.org [paint.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. DSpace [helda.helsinki.fi]
- 13. ASTM Standards & their Significance for UV Weathering Test [prestoenviro.com]
- 14. UV Accelerated Weathering Test: Features, Diagram, Uses, and Standards [prestoenviro.com]
- 15. micomlab.com [micomlab.com]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
- 18. greatlakesgages.com [greatlakesgages.com]
- 19. qualitymag.com [qualitymag.com]
- 20. The Influence of UV Radiation on the Degradation of Pharmaceutical Formulations Containing Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WO2017186903A1 - Methods for evaluating the protection efficacy of a sunscreen agent - Google Patents [patents.google.com]
- 22. ossila.com [ossila.com]
- 23. longdom.org [longdom.org]
- 24. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability - ... | HunterLab [hunterlab.com]
- 25. Development and Validation of a Stability-indicating UV Spectroscopic Method for Candesartan in Bulk and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation Guidelines for UV-3853 in Adhesives and Rubber
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and experimental protocols for the formulation and evaluation of the hindered amine light stabilizer (HALS) UV-3853 in adhesive and rubber applications. The information is intended to guide researchers and formulation scientists in effectively utilizing UV-3853 to enhance the durability and performance of their products against degradation caused by exposure to ultraviolet (UV) light, heat, and oxygen.
Introduction to UV-3853
UV-3853, chemically known as 2,2,6,6-Tetramethyl-4-piperidinyl stearate, is a low molecular weight hindered amine light stabilizer.[1][2] It functions primarily as a radical scavenger, interrupting the photo-oxidation cycle and thereby protecting polymers from degradation.[3] This stabilization helps to maintain the material's original appearance and physical properties, such as color, gloss, and mechanical strength, over extended periods of outdoor exposure.[4]
Key Attributes of UV-3853:
-
Effective UV Stabilization: Provides excellent protection against degradation from UV radiation.[4]
-
Synergistic Potential: Exhibits a strong synergistic effect when used in combination with other stabilizers, particularly high molecular weight HALS and UV absorbers (UVAs).[2][5]
-
Good Compatibility: Shows good compatibility and solubility with a wide range of polymers, including polyolefins, polyurethanes, and various elastomers.[2][6]
-
Low Volatility: Its low volatility ensures permanence within the polymer matrix during processing and end-use.[7]
Formulation Guidelines
Adhesives
UV-3853 is suitable for a variety of adhesive systems, including:
Recommended Dosage: The optimal concentration of UV-3853 depends on the specific formulation, the intended application, and the desired level of UV protection. A general loading level is between 0.1% and 3.0% by weight of the total formulation.[2][8] For applications requiring high durability, such as automotive exterior adhesives, a concentration in the upper end of this range is recommended.
Synergistic Combinations: For enhanced performance, it is highly recommended to use UV-3853 in conjunction with a UV absorber. Benzotriazole-type UV absorbers are particularly effective.[9][10] The UVA component absorbs harmful UV radiation, while the HALS (UV-3853) scavenges any free radicals that may still form. This dual-protection mechanism significantly improves the long-term stability of the adhesive.[5] A common starting ratio for a HALS:UVA blend is 1:1.[4]
Dispersion: UV-3853 is a waxy solid or liquid at room temperature, which facilitates its incorporation into liquid adhesive formulations.[2][7] It should be added during the compounding stage and mixed thoroughly to ensure uniform dispersion.
Rubber
UV-3853 is effective in protecting various types of rubber from UV degradation, including:
-
Ethylene Propylene Diene Monomer (EPDM) Rubber[11]
-
Natural Rubber (NR)
-
Styrene-Butadiene Rubber (SBR)
-
Thermoplastic Olefins (TPO)[2]
Recommended Dosage: Similar to adhesives, the recommended dosage for rubber formulations typically ranges from 0.1% to 3.0% by weight. For demanding applications like automotive exterior trim and seals, a concentration of 0.2% to 1.2% is often employed, with a suggested starting point of 0.6% .[5]
Synergistic Combinations: The synergistic effect with other stabilizers is also crucial in rubber formulations. Combining UV-3853 with a high molecular weight HALS can provide a balance of surface and bulk protection. The addition of a UV absorber is also recommended to provide a comprehensive stabilization package.[5][6]
Processing: UV-3853 can be incorporated into rubber compounds during the mixing stage on a two-roll mill or in an internal mixer. Its good compatibility helps to prevent issues like blooming or migration.[5]
Data Presentation: Illustrative Performance Data
The following tables present illustrative data on the performance of UV-3853 in typical adhesive and rubber formulations. This data is based on general knowledge and published trends for HALS and should be used as a guideline. Actual performance will vary depending on the specific formulation and testing conditions.
Table 1: Illustrative Color Stability of a Polyurethane Sealant after Accelerated Weathering
| Formulation | Additive(s) | Concentration (%) | Exposure Time (hours) | Initial Yellowness Index | Final Yellowness Index | ΔE* (Color Change) |
| Control | None | 0 | 1000 | 2.5 | 15.8 | 13.3 |
| A | UV-3853 | 0.5 | 1000 | 2.6 | 5.1 | 2.5 |
| B | UV-3853 + UVA | 0.5 + 0.5 | 1000 | 2.5 | 3.2 | 0.7 |
Table 2: Illustrative Gloss Retention of an EPDM Rubber Compound after Accelerated Weathering
| Formulation | Additive(s) | Concentration (%) | Exposure Time (hours) | Initial Gloss (60°) | Final Gloss (60°) | Gloss Retention (%) |
| Control | None | 0 | 2000 | 85 | 25 | 29.4 |
| A | UV-3853 | 1.0 | 2000 | 86 | 68 | 79.1 |
| B | UV-3853 + HMW HALS | 0.5 + 0.5 | 2000 | 85 | 75 | 88.2 |
Table 3: Illustrative Mechanical Properties of an SBR Rubber Compound after UV Exposure
| Formulation | Additive | Concentration (%) | Exposure Time (hours) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Control | None | 0 | 1500 | 45 | 30 |
| A | UV-3853 | 1.0 | 1500 | 85 | 75 |
Experimental Protocols
Protocol for Accelerated Weathering of Adhesives and Sealants
This protocol is based on the principles outlined in ASTM G154, "Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials."[12][13]
1. Sample Preparation: a. Prepare the adhesive or sealant formulation with and without the UV stabilizer package. b. Cast the formulation onto a suitable substrate (e.g., aluminum panels for non-transparent adhesives, or release liner for creating free films of transparent sealants). c. Ensure a consistent film thickness (e.g., 1-2 mm). d. Cure the samples according to the manufacturer's recommendations. e. Condition the cured samples for 24 hours at standard laboratory conditions (23°C ± 2°C and 50% ± 5% relative humidity).
2. Accelerated Weathering Exposure: a. Use a fluorescent UV accelerated weathering tester equipped with UVA-340 lamps to simulate the UV portion of the solar spectrum. b. Set the exposure cycle to alternate between periods of UV exposure and condensation to simulate outdoor conditions. A common cycle is 8 hours of UV at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.[1] c. The irradiance level should be controlled, for example, at 0.89 W/m²/nm at 340 nm.[1] d. Expose the samples for a predetermined duration (e.g., 500, 1000, or 2000 hours), with periodic removal for evaluation.
3. Evaluation: a. Color Measurement: Use a spectrophotometer to measure the CIE Lab* color values of the samples before and after exposure. Calculate the total color change (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]1/2.[8] b. Gloss Measurement: Use a gloss meter to measure the 60° gloss of the samples before and after exposure. Calculate the percentage of gloss retention.[14] c. Mechanical Properties: For free films, conduct tensile testing according to a relevant standard (e.g., ASTM D412) to determine the retention of tensile strength and elongation at break. d. Visual Inspection: Visually inspect the samples for any signs of degradation, such as cracking, chalking, or blistering.[15]
Protocol for UV Aging of Rubber Compounds
This protocol outlines a general procedure for evaluating the performance of UV-3853 in rubber formulations.
1. Sample Preparation: a. Compound the rubber formulation with and without the UV stabilizer package using a two-roll mill or an internal mixer. b. Press-cure the compounded rubber into sheets of a specified thickness (e.g., 2 mm) at the recommended temperature and time. c. Cut the cured sheets into dumbbell-shaped specimens for tensile testing and other required geometries for different tests. d. Condition the specimens for at least 24 hours at standard laboratory conditions.
2. UV Exposure: a. Use a xenon arc or fluorescent UV weathering chamber for accelerated aging. Xenon arc chambers (as per ASTM G155) can simulate the full solar spectrum. b. Set the exposure conditions, including irradiance, temperature, and humidity, to simulate the intended service environment. c. Expose the rubber specimens for a specified duration, with periodic withdrawals for testing.
3. Evaluation: a. Mechanical Properties: Conduct tensile tests (ASTM D412) on unaged and aged specimens to determine the percentage retention of tensile strength, elongation at break, and modulus.[16][17] b. Hardness: Measure the Shore A hardness (ASTM D2240) of the specimens before and after aging. c. Color and Gloss: Evaluate changes in color and gloss as described in the protocol for adhesives. d. Surface Analysis: Use techniques like Scanning Electron Microscopy (SEM) to examine the surface for micro-cracks and other signs of degradation.
Mandatory Visualizations
Caption: Experimental workflow for evaluating UV-3853 in adhesives.
Caption: Synergistic protection mechanism of HALS and UVA stabilizers.
References
- 1. SABA - Knowledge center - adhesives & sealants [saba-adhesives.com]
- 2. ascouncil.org [ascouncil.org]
- 3. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 4. schem.net [schem.net]
- 5. researchgate.net [researchgate.net]
- 6. Siliconiton [siliconiton.it]
- 7. intertronics.co.uk [intertronics.co.uk]
- 8. Effect of newly developed pigments and ultraviolet absorbers on the color change of pigmented silicone elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. adhesivesmag.com [adhesivesmag.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. micomlab.com [micomlab.com]
- 14. kta.com [kta.com]
- 15. forgeway.com [forgeway.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,2,6,6-Tetramethyl-4-piperidinyl Stearate in Agricultural Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the utilization of 2,2,6,6-Tetramethyl-4-piperidinyl stearate as a stabilizing agent in liquid agricultural chemical formulations. This document outlines its function, formulation guidelines, and methods for evaluating its efficacy in protecting active ingredients from degradation.
Introduction
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a Hindered Amine Light Stabilizer (HALS) that functions primarily as a radical scavenger to protect substances from degradation induced by ultraviolet (UV) light and thermal stress.[1][2] In the context of agricultural chemicals, its incorporation into formulations can extend the shelf life and maintain the efficacy of active ingredients, such as pesticides and herbicides, which are often susceptible to photodegradation.[3]
Chemical Structure and Properties:
-
IUPAC Name: (2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate[4]
-
CAS Number: 167078-06-0[4]
-
Molecular Formula: C27H53NO2[4]
-
Appearance: White to off-white solid[3]
-
Solubility: Limited solubility in water, good miscibility with organic solvents like alcohols and hydrocarbons.[3]
Mechanism of Action
Unlike UV absorbers that block UV radiation, HALS function by scavenging free radicals that are formed during the photo-oxidation process.[1][2] This mechanism is cyclic, allowing a single HALS molecule to neutralize multiple free radicals, which contributes to its long-lasting stabilizing effect.[1]
Figure 1. Simplified mechanism of HALS in preventing degradation of active ingredients.
Application in Agricultural Formulations
2,2,6,6-Tetramethyl-4-piperidinyl stearate is particularly suitable for solvent-based and oil-based agricultural formulations due to its solubility characteristics.[3] Common formulation types where it can be incorporated include:
-
Emulsifiable Concentrates (EC)
-
Suspension Concentrates (SC)
-
Oil Dispersions (OD)
-
Suspoemulsions (SE)
3.1 Synergistic Combinations
The efficacy of 2,2,6,6-Tetramethyl-4-piperidinyl stearate can be enhanced when used in combination with other stabilizing agents, such as UV absorbers (e.g., benzophenones, benzotriazoles).[1][5] While HALS scavenge free radicals, UV absorbers provide a primary defense by absorbing UV radiation.[1] This dual approach can offer comprehensive protection.[1]
Experimental Protocols
The following protocols are provided as a guide for incorporating and evaluating 2,2,6,6-Tetramethyl-4-piperidinyl stearate in agricultural chemical formulations.
4.1 Protocol for Formulation Preparation
This protocol describes the preparation of a stabilized emulsifiable concentrate (EC) formulation.
Materials:
-
Active Ingredient (AI)
-
2,2,6,6-Tetramethyl-4-piperidinyl stearate
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Emulsifier blend (anionic and non-ionic)
-
Co-solvent (if required for AI solubility)
Procedure:
-
In a suitable vessel, dissolve the active ingredient in the aromatic solvent and co-solvent (if used) under agitation until a clear solution is obtained.
-
In a separate vessel, pre-dissolve the 2,2,6,6-Tetramethyl-4-piperidinyl stearate in a portion of the aromatic solvent. Gentle warming (not exceeding 40°C) may be applied if necessary to aid dissolution.
-
Add the dissolved 2,2,6,6-Tetramethyl-4-piperidinyl stearate solution to the active ingredient solution under continuous agitation.
-
Add the emulsifier blend to the mixture and continue to agitate until a homogenous solution is achieved.
-
Filter the final formulation if necessary.
Figure 2. Workflow for preparing a stabilized agricultural formulation.
4.2 Protocol for Accelerated Photostability Testing
This protocol outlines a method for evaluating the effectiveness of 2,2,6,6-Tetramethyl-4-piperidinyl stearate in preventing the degradation of an active ingredient under accelerated UV exposure.
Equipment:
-
QUV accelerated weathering tester or Xenon arc chamber[6]
-
Quartz cells or UV-transparent containers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Prepare three formulations:
-
Control: Formulation without 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
-
Test Formulation: Formulation with 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
-
Dark Control: Test formulation stored in the dark at a constant temperature.
-
-
Place an aliquot of the Control and Test Formulation into separate quartz cells.
-
Expose the samples in the accelerated weathering tester according to a standardized method (e.g., ASTM G154).[7]
-
At predetermined time intervals (e.g., 0, 24, 48, 72, 96, 120 hours), withdraw a subsample from each exposed formulation and the dark control.
-
Dilute the subsamples with a suitable solvent and analyze the concentration of the active ingredient using a validated HPLC method.
-
Calculate the percentage of active ingredient remaining at each time point relative to the initial concentration (t=0).
Figure 3. Workflow for accelerated photostability testing.
4.3 Protocol for Thermal Stability Testing
This protocol is for assessing the impact of 2,2,6,6-Tetramethyl-4-piperidinyl stearate on the thermal stability of the formulation.
Equipment:
-
Oven capable of maintaining a constant temperature (e.g., 54 ± 2°C)
-
HPLC system
Procedure:
-
Prepare a control formulation and a test formulation containing 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
-
Place sealed containers of each formulation in an oven at a constant elevated temperature for a specified period (e.g., 14 days).
-
After the storage period, allow the samples to return to room temperature.
-
Visually inspect the samples for any physical changes (e.g., phase separation, crystallization).
-
Analyze the concentration of the active ingredient in each sample by HPLC and compare it to the initial concentration.
Quantitative Data Presentation
The following tables present illustrative data from hypothetical photostability and thermal stability studies.
Table 1: Photostability of Active Ingredient X in an EC Formulation
| Time (hours) | % AI Remaining (Control) | % AI Remaining (with HALS) | % AI Remaining (Dark Control) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 85.2 | 98.5 | 99.8 |
| 48 | 71.5 | 96.2 | 99.7 |
| 72 | 58.9 | 94.1 | 99.5 |
| 96 | 45.3 | 91.8 | 99.4 |
| 120 | 32.1 | 89.5 | 99.2 |
Table 2: Thermal Stability of Active Ingredient Y in an SC Formulation (14 days at 54°C)
| Formulation | Initial AI Conc. (g/L) | Final AI Conc. (g/L) | % Degradation | Physical Observations |
| Control | 250.1 | 242.6 | 3.0 | Slight sedimentation |
| With HALS | 250.3 | 248.8 | 0.6 | No change |
Conclusion
The incorporation of 2,2,6,6-Tetramethyl-4-piperidinyl stearate into agricultural chemical formulations presents a viable strategy for enhancing the stability of active ingredients against photodegradation and thermal stress. Its function as a free radical scavenger provides long-lasting protection. For optimal performance, it is recommended to conduct formulation-specific stability studies to determine the ideal concentration and potential synergistic effects with other stabilizing agents. The protocols outlined in this document provide a framework for such evaluations.
References
- 1. nbinno.com [nbinno.com]
- 2. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. schem.net [schem.net]
- 6. WO2023118192A1 - High temperature-stable agrochemical composition - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Note: Sample Preparation for Spectroscopic Analysis of HALS-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hindered Amine Light Stabilizers (HALS) are crucial additives for preventing the photodegradation of polymeric materials, thereby extending their lifespan and performance.[1][2] Accurate spectroscopic analysis of these polymers is essential for quality control, formulation optimization, and failure analysis.[3][4] However, the chemical nature of HALS, particularly high molecular weight and polymeric HALS, presents significant challenges in sample preparation.[1][5] Their high hydrophobicity and strong interaction with polymer matrices make their extraction and subsequent analysis complex.[1] This application note provides detailed protocols and data for preparing HALS-containing polymer samples for various spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Challenges in Sample Preparation
The primary challenge in analyzing HALS in polymers is separating them from the polymer matrix without degradation or alteration.[6] High molecular weight HALS are particularly difficult to extract due to their strong interactions with the polymer.[1] Furthermore, the polymeric structure and the presence of secondary amine groups in many HALS can lead to poor chromatographic resolution.[7][8] Direct analysis methods can be advantageous in bypassing some of these challenges.[7][9]
Sample Preparation Workflow
The selection of an appropriate sample preparation method depends on the polymer matrix, the type of HALS, and the analytical technique to be employed. The following diagram illustrates a general workflow for selecting a suitable sample preparation strategy.
Caption: Workflow for selecting a sample preparation method.
Quantitative Data Summary
The following table summarizes key quantitative parameters for various sample preparation and analysis techniques discussed in the literature.
| Parameter | Dissolution & Precipitation | Supercritical Fluid Extraction (SFE) | Pyrolysis-GC-MS | HPLC |
| Sample Form | Finely divided polymer[6] | Polymer resin[1] | Solid or liquid polymer[10] | Polymer extract[9] |
| Typical Concentration | 500 ppm (w/w) HALS in resin[1] | 500 ppm (w/w) HALS in resin[1] | N/A (direct analysis) | 0.005% - 0.05% HALS in polymer[11] |
| Solvent/Mobile Phase | Toluene for dissolution, acetone for precipitation[11] | Methanol for low MW HALS, 4-solvent mixture with ammonia for high MW HALS[1] | N/A | Mobile phase at pH ~11 with ammonia[11] |
| Temperature | Boiling toluene for dissolution[12] | 40°C (Column Temperature)[1] | Pyrolysis: 500-800°C[13] | 40°C (Column Temperature)[1] |
| Time | Varies with polymer | 20 minutes extraction time[1] | N/A | Varies with method |
| Key Instrumentation | Standard laboratory glassware | SFE system, LC/MS[1] | Pyrolyzer, GC-MS[13] | HPLC with UV, ELSD, or MS detector[9][11] |
| Notes | Effective for soluble polymers. | Selective for low and high MW HALS.[1] | Fast, straightforward identification.[9] | Use of a basic amine additive can facilitate elution.[9] |
Experimental Protocols
Dissolution and Precipitation for HPLC Analysis
This method is suitable for polymers that are soluble in a solvent in which the HALS is also soluble, but the polymer can be precipitated by adding a non-solvent.[11]
Materials:
-
HALS-containing polymer sample
-
Toluene (HPLC grade)
-
Acetone (HPLC grade)
-
Vials, beakers, and magnetic stirrer
-
Centrifuge
-
Syringe filters (0.2 µm)
Protocol:
-
Weigh a known amount of the polymer sample into a glass vial.
-
Add a sufficient volume of toluene to completely dissolve the polymer with stirring. Heating may be required for some polymers.[12]
-
Once the polymer is dissolved, add acetone to the solution while stirring to precipitate the polymer matrix.
-
Centrifuge the mixture to pellet the precipitated polymer.
-
Carefully decant the supernatant containing the dissolved HALS.
-
Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Supercritical Fluid Extraction (SFE) for LC/MS Analysis
SFE is a powerful technique for extracting high molecular weight HALS that are difficult to extract using conventional methods.[1]
Materials:
-
HALS-containing polymer sample
-
Methanol (HPLC grade)
-
4-solvent mixture containing ammonia (as described in the reference)[1]
-
Supercritical fluid extractor
-
LC/MS system
Protocol:
-
Place a known amount of the polymer sample into the SFE extraction vessel.
-
Perform an initial extraction with methanol to remove low molecular weight HALS.[1]
-
Following the methanol extraction, perform a second extraction using the 4-solvent mixture containing ammonia to extract high molecular weight HALS.[1]
-
Set the extraction time to 20 minutes for each step.[1]
-
Collect the extracts and, if necessary, concentrate them under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC/MS analysis.
Direct Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a rapid and straightforward technique for the identification of HALS in polymers without the need for extraction.[7][9]
Materials:
-
HALS-containing polymer sample
-
Pyrolyzer coupled to a GC-MS system
Protocol:
-
Place a small amount of the polymer sample (typically in the microgram range) directly into a pyrolysis sample cup.
-
Insert the sample cup into the pyrolyzer.
-
Heat the sample to a high temperature (e.g., 500-800°C) in an inert atmosphere.[13] This thermally degrades the polymer and HALS into smaller, volatile fragments.
-
The volatile fragments are then swept into the GC column for separation.
-
The separated fragments are subsequently identified by the mass spectrometer.
-
The resulting pyrogram provides a characteristic fingerprint for the HALS present in the polymer.[9]
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a non-destructive technique that is ideal for analyzing the surface of a polymer sample or for samples that are difficult to prepare as thin films.[3]
Materials:
-
HALS-containing polymer sample
-
FTIR spectrometer with an ATR accessory
Protocol:
-
Ensure the ATR crystal is clean before analysis.
-
Place the polymer sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum.
-
The resulting spectrum will show characteristic absorption bands of the polymer and the HALS, allowing for their identification.
Conclusion
The successful spectroscopic analysis of HALS-containing polymers is highly dependent on the chosen sample preparation method. For quantitative analysis, extraction-based methods such as dissolution-precipitation and SFE followed by chromatography are often necessary. For rapid identification and qualitative analysis, direct methods like Py-GC-MS and ATR-FTIR offer significant advantages in terms of speed and simplicity. The protocols and data presented in this application note provide a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their specific analytical needs.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. pstc.org [pstc.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Quantitation of hindered amine light stabilizers in plastic materials by high performance liquid chromatography and mass spectrometric detection using electrospray ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dispersion of 2,2,6,6-Tetramethyl-4-piperidinyl stearate in Polyethylene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working on the dispersion of 2,2,6,6-Tetramethyl-4-piperidinyl stearate, a common Hindered Amine Light Stabilizer (HALS), in polyethylene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the compounding of 2,2,6,6-Tetramethyl-4-piperidinyl stearate in polyethylene.
Issue: Surface Defects (Specks, Gels, or "Fish Eyes") in the Final Polyethylene Product
Potential Cause 1: Agglomeration of 2,2,6,6-Tetramethyl-4-piperidinyl stearate
-
Question: We are observing small specks and gels in our extruded polyethylene film. Could this be caused by the HALS?
-
Answer: Yes, poor dispersion of 2,2,6,6-Tetramethyl-4-piperidinyl stearate can lead to the formation of agglomerates, which appear as specks or gels in the final product.[1][2] This is particularly relevant given its low melting point (≥28°C) and waxy solid nature, which can make it prone to clumping if not handled or processed correctly.[3][4][5][6]
-
Solution 1: Proper Storage and Handling: Store the HALS in a cool, dry place away from direct sunlight to prevent sintering or clumping.[5][7][8][9][10][11] Ensure that the packaging is sealed to avoid moisture absorption.[8]
-
Solution 2: Use of Masterbatch: Incorporating the HALS via a masterbatch ensures it is pre-dispersed in a carrier resin, which can significantly improve its distribution in the final polyethylene matrix.[12][13][14]
-
Solution 3: Use of Dispersion Aids: The addition of a processing aid, such as polyethylene wax, can improve the wetting and dispersion of the HALS particles.[15][16] Polyethylene wax, due to its low viscosity and molecular weight, can coat the HALS particles and reduce their tendency to agglomerate during extrusion.[16]
-
Potential Cause 2: Inadequate Mixing During Extrusion
-
Question: Our extrusion process doesn't seem to be effectively dispersing the 2,2,6,6-Tetramethyl-4-piperidinyl stearate. What processing parameters should we adjust?
-
Answer: Inadequate mixing is a common cause of poor HALS dispersion. The key is to optimize the extrusion parameters to ensure sufficient shear and residence time for the HALS to melt and distribute uniformly.
-
Solution 1: Optimize Screw Design: The design of the extruder screw, particularly the mixing elements, is critical.[6][7] Incorporating kneading blocks or other high-shear elements can significantly improve the dispersive and distributive mixing of additives.[2][13][17][18][19] The arrangement and staggering angle of kneading blocks can be adjusted to control the balance between conveying and mixing.[2][18]
-
Solution 2: Adjust Processing Temperatures: A gradual increase in barrel temperatures can help ensure the HALS melts completely before intensive mixing. However, excessively high temperatures can lead to degradation of the polyethylene or the HALS.[20][21]
-
Solution 3: Modify Screw Speed: Increasing the screw speed can increase the shear rate, which may improve dispersion.[22][23] However, this also reduces the residence time, so a balance must be found.[18]
-
Solution 4: Increase Back Pressure: Increasing the back pressure in the extruder can enhance mixing by promoting more complete filling of the screw channels.[5]
-
Issue: Inconsistent UV-Stabilization Performance
-
Question: We are adding the correct amount of 2,2,6,6-Tetramethyl-4-piperidinyl stearate, but the UV-stabilization of our polyethylene product is inconsistent. Why might this be happening?
-
Answer: Inconsistent UV-stabilization is often a direct result of poor HALS dispersion. If the HALS is not uniformly distributed, some areas of the polymer will have a lower concentration of the stabilizer, making them more susceptible to UV degradation.[8][24]
-
Solution 1: Verify Dispersion Quality: Use analytical techniques such as optical microscopy or Differential Scanning Calorimetry (DSC) to assess the dispersion of the HALS in your product. Refer to the "Experimental Protocols" section for detailed methodologies.
-
Solution 2: Review Compounding Process: Re-evaluate your entire compounding process, from material handling to extrusion parameters, to identify and address the root cause of poor dispersion as outlined in the previous section.
-
Solution 3: Consider Interactions with Other Additives: Some additives can have antagonistic effects on HALS, reducing their effectiveness.[1][25][26][27] Review your formulation for any potential negative interactions. Conversely, some additives can have a synergistic effect.[1][3][25][26][27]
-
Frequently Asked Questions (FAQs)
-
Question: What are the key physical properties of 2,2,6,6-Tetramethyl-4-piperidinyl stearate that I should be aware of?
-
Answer: 2,2,6,6-Tetramethyl-4-piperidinyl stearate is a white, waxy solid with a melting point of approximately 28°C or higher.[3][4][5][6] It has limited solubility in water but is miscible with many organic solvents.[17] Its low melting point means it will be in a molten state during typical polyethylene extrusion processes.
-
Question: What is a typical dosage of 2,2,6,6-Tetramethyl-4-piperidinyl stearate in polyethylene?
-
Answer: The typical dosage of HALS like 2,2,6,6-Tetramethyl-4-piperidinyl stearate in polyethylene for effective UV stabilization is generally in the range of 0.1% to 0.5% by weight.[20]
-
Question: What are the best practices for storing and handling 2,2,6,6-Tetramethyl-4-piperidinyl stearate to prevent agglomeration?
-
Answer: To prevent agglomeration, store the HALS in a cool, dry environment, away from direct sunlight and heat sources.[7][8][9][10][11] Keep the container tightly sealed to prevent moisture absorption.[8] Avoid excessive pressure on the stored material, which can cause caking.[28]
-
Question: How can I assess the quality of dispersion of 2,2,6,6-Tetramethyl-4-piperidinyl stearate in my polyethylene samples?
-
Answer: The quality of dispersion can be assessed using various analytical techniques. Optical microscopy of thin sections of the polyethylene can reveal the presence and size of any HALS agglomerates. Differential Scanning Calorimetry (DSC) can also be used to study the thermal behavior of the blend, which can provide insights into the degree of mixing. Please refer to the "Experimental Protocols" section for more details.
Data Presentation
Table 1: Typical Extrusion Processing Parameters for Polyethylene with 2,2,6,6-Tetramethyl-4-piperidinyl stearate
| Parameter | Low-Density Polyethylene (LDPE) | High-Density Polyethylene (HDPE) |
| Feed Zone Temperature | 150 - 170°C | 160 - 180°C |
| Compression Zone Temperature | 170 - 190°C | 180 - 200°C |
| Metering Zone Temperature | 190 - 210°C | 200 - 220°C |
| Die Temperature | 190 - 210°C | 200 - 220°C |
| Screw Speed | 50 - 150 RPM | 50 - 150 RPM |
| HALS Dosage | 0.1 - 0.5 wt% | 0.1 - 0.5 wt% |
Note: These are general guidelines. Optimal parameters will depend on the specific grade of polyethylene, the extruder design, and the desired properties of the final product.[14][22][23]
Experimental Protocols
Protocol 1: Sample Preparation for Optical Microscopy to Assess HALS Dispersion
-
Sample Selection: Obtain a representative sample of the extruded polyethylene product.
-
Microtoming: Using a microtome, carefully cut thin sections (10-20 µm) of the polyethylene sample at room temperature or cryo-temperatures if the sample is too soft.
-
Mounting: Place the thin section on a clean glass microscope slide. A drop of a suitable mounting medium (e.g., immersion oil) can be used, followed by placing a coverslip over the section.
-
Microscopic Examination: Examine the prepared slide under a transmitted light microscope. Look for evidence of undispersed particles or agglomerates of the HALS. Polarized light microscopy can also be used to enhance the contrast between the crystalline polyethylene and any amorphous HALS agglomerates.
Protocol 2: Differential Scanning Calorimetry (DSC) for Analyzing HALS in Polyethylene
-
Sample Preparation: Accurately weigh 5-10 mg of the polyethylene sample containing the HALS into an aluminum DSC pan.
-
DSC Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above the melting point of the polyethylene (e.g., 200°C) at a controlled rate (e.g., 10°C/min). This scan erases the thermal history of the sample.[29][30]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to room temperature.
-
Second Heating Scan: Heat the sample again at the same controlled rate to above the melting point of the polyethylene.[29][30]
-
-
Data Analysis: Analyze the second heating scan. The melting peak of the polyethylene will be prominent. The presence of a separate, small endothermic peak at a lower temperature may indicate the melting of poorly dispersed HALS. The degree of crystallinity of the polyethylene can also be calculated from the melting enthalpy, which can be affected by the presence of additives.[9][31][23][27][28][29][30][32][33][34]
Visualizations
Caption: Troubleshooting workflow for surface defects.
References
- 1. INFERRING SYNERGISTIC AND ANTAGONISTIC INTERACTIONS IN MIXTURES OF EXPOSURES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spe-stx.org [spe-stx.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,2,6,6-Tetramethyl-4-piperidinyl stearate | 167078-06-0 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. lookchem.com [lookchem.com]
- 7. inboundlogistics.com [inboundlogistics.com]
- 8. Storing Sensitive Goods | Newbury Self Store [newburyselfstore.co.uk]
- 9. blog.lddavis.com [blog.lddavis.com]
- 10. mmh.com [mmh.com]
- 11. peanutsusa.com [peanutsusa.com]
- 12. Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Versatile Uses of Polyethylene Wax in Industrial Products - Alphawax [alphawax.com]
- 16. tianswax.com [tianswax.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. perso.uclouvain.be [perso.uclouvain.be]
- 20. latam.channelpa.com [latam.channelpa.com]
- 21. elastron.com [elastron.com]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. ylwax.com [ylwax.com]
- 25. [2210.09279] Inferring Synergistic and Antagonistic Interactions in Mixtures of Exposures [arxiv.org]
- 26. Synergistic, additive, and antagonistic effects of food mixtures on total antioxidant capacities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. circularplasticsnl.org [circularplasticsnl.org]
- 29. researchgate.net [researchgate.net]
- 30. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 31. Ultimate Guide to Polyethylene Wax Dispersion [chembroad.com]
- 32. ichp.vot.pl [ichp.vot.pl]
- 33. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Thermal Degradation of 2,2,6,6-Tetramethyl-4-piperidinyl Stearate in Polymer Processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of 2,2,6,6-Tetramethyl-4-piperidinyl stearate, a common Hindered Amine Light Stabilizer (HALS), during polymer processing.
Frequently Asked Questions (FAQs)
Q1: What is 2,2,6,6-Tetramethyl-4-piperidinyl stearate and what is its primary function in polymers?
A1: 2,2,6,6-Tetramethyl-4-piperidinyl stearate, often referred to by trade names such as Tinuvin 770, is a low molecular weight Hindered Amine Light Stabilizer (HALS). Its main role is to protect polymers from degradation caused by exposure to ultraviolet (UV) light. It functions by scavenging free radicals that are generated during photo-oxidation, thus preserving the polymer's appearance and mechanical properties.[1] While its primary function is UV stabilization, it can also offer some degree of thermal protection, particularly at low to moderate temperatures.[1]
Q2: At what processing temperatures does 2,2,6,6-Tetramethyl-4-piperidinyl stearate begin to degrade?
A2: 2,2,6,6-Tetramethyl-4-piperidinyl stearate is generally considered thermally stable up to 220°C (428°F).[2] Processing temperatures exceeding this threshold may lead to its degradation, which can compromise its stabilizing effectiveness.[2]
Q3: What are the typical signs of 2,2,6,6-Tetramethyl-4-piperidinyl stearate degradation during polymer processing?
A3: The most common indicator of degradation is a yellowing or discoloration of the final polymer product.[3] This is often a result of the formation of chromophoric (color-causing) groups from the degradation of the HALS or the polymer itself.[3] Other signs can include a loss of mechanical properties such as reduced tensile strength or increased brittleness, and a decrease in the long-term UV stability of the polymer.
Q4: What are the main degradation pathways for 2,2,6,6-Tetramethyl-4-piperidinyl stearate at elevated temperatures?
A4: The thermal degradation of 2,2,6,6-Tetramethyl-4-piperidinyl stearate is believed to occur through several mechanisms, including:
-
Ester cleavage: The ester bond can break, leading to the formation of stearic acid and derivatives of tetramethylpiperidine.
-
C-N bond scission: The bonds within the piperidine ring can break at high temperatures.
-
Oxidation: In the presence of oxygen, the hindered amine can be oxidized, which is a key step in its stabilizing function but can be accelerated at excessive temperatures.
Q5: How does the degradation of 2,2,6,6-Tetramethyl-4-piperidinyl stearate affect the final polymer product?
A5: Degradation of the HALS can have several negative impacts on the final product:
-
Reduced UV Stability: The primary function of the HALS is compromised, leading to a shorter service life of the polymer when exposed to sunlight.
-
Discoloration: The degradation byproducts can cause an undesirable yellow or brownish tint in the polymer.[3]
-
Altered Mechanical Properties: The integrity of the polymer matrix can be affected, potentially leading to reduced strength and durability.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to the thermal degradation of 2,2,6,6-Tetramethyl-4-piperidinyl stearate during polymer processing.
Issue 1: Polymer exhibits yellowing or discoloration immediately after processing.
-
Question: Is your processing temperature consistently below 220°C (428°F)?
-
Answer/Action: Verify the melt temperature of your polymer processing equipment (e.g., extruder, injection molder). It is crucial to maintain the processing temperature below the 220°C threshold to prevent the thermal degradation of the HALS.[2] If the temperature is too high, reduce it in increments of 5-10°C and observe the effect on the color of the final product.
-
-
Question: Have you checked for other potential causes of discoloration?
-
Answer/Action: Yellowing can also be caused by the degradation of other additives, such as certain phenolic antioxidants, or by the polymer itself.[3] Review your entire formulation for any components known to cause discoloration at your processing temperatures. Consider running a trial with the base polymer and only the HALS to isolate the cause.
-
-
Question: Is there excessive shear or residence time in your process?
-
Answer/Action: High shear rates and long residence times can generate excessive frictional heat, leading to localized overheating and degradation.[4] Try reducing the screw speed or optimizing the screw design to minimize shear. Also, aim to reduce the time the molten polymer spends in the barrel.
-
Logical Troubleshooting Workflow for Discoloration
Caption: Troubleshooting workflow for polymer yellowing.
Issue 2: Final polymer product shows reduced UV stability despite the presence of 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
-
Question: Was the polymer processed at temperatures above 220°C?
-
Answer/Action: As with discoloration, excessive processing temperatures can degrade the HALS, rendering it less effective at protecting against UV radiation. Ensure your processing temperatures are within the recommended range for the stabilizer.
-
-
Question: Is the HALS properly dispersed in the polymer matrix?
-
Answer/Action: Poor dispersion can lead to areas with low concentrations of the stabilizer, making them more susceptible to UV degradation. Ensure your mixing and compounding processes are optimized for uniform distribution of the HALS.
-
-
Question: Are there any antagonistic interactions with other additives?
-
Answer/Action: Certain additives, particularly some acidic compounds, can interact with HALS and reduce their effectiveness. Review your formulation for potential antagonisms.
-
Quantitative Data
The following table summarizes key temperature-related data for 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
| Parameter | Value | Reference |
| Melting Point | ≥28°C | [5] |
| Recommended Max. Processing Temp. | 220°C | [2] |
| Onset of Significant Weight Loss (TGA) | >225°C | [6] |
Note: The onset of weight loss in Thermogravimetric Analysis (TGA) can vary depending on the experimental conditions such as the heating rate and atmosphere.
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Onset of Degradation
-
Objective: To determine the temperature at which 2,2,6,6-Tetramethyl-4-piperidinyl stearate begins to lose mass due to thermal degradation.
-
Methodology:
-
Calibrate the TGA instrument as per the manufacturer's guidelines.
-
Accurately weigh 5-10 mg of the HALS sample into a TGA pan (ceramic or aluminum).
-
Place the sample pan into the TGA furnace.
-
Heat the sample from ambient temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min).
-
Maintain an inert atmosphere by purging with nitrogen gas at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Record the mass of the sample as a function of temperature. The onset of degradation is identified as the temperature at which a significant weight loss begins.
-
2. Differential Scanning Calorimetry (DSC) for Thermal Transitions
-
Objective: To identify thermal events such as melting and to detect any exothermic or endothermic processes associated with degradation.
-
Methodology:
-
Calibrate the DSC instrument using a certified standard (e.g., indium).
-
Hermetically seal 3-5 mg of the HALS sample in an aluminum pan. Use an empty sealed pan as a reference.
-
Place both the sample and reference pans in the DSC cell.
-
Perform a heat-cool-heat cycle to observe the initial thermal behavior and any changes after melting and recrystallization. A typical cycle would be:
-
Heat from 25°C to 250°C at 10°C/min.
-
Hold at 250°C for 2 minutes.
-
Cool from 250°C to 25°C at 10°C/min.
-
Reheat from 25°C to 250°C at 10°C/min.
-
-
Maintain a nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
3. TGA coupled with Gas Chromatography-Mass Spectrometry (TGA-GC/MS) for Byproduct Analysis
-
Objective: To identify and quantify the volatile and semi-volatile byproducts of thermal degradation.
-
Methodology:
-
Heat the HALS sample in the TGA furnace under a controlled temperature program and in an inert atmosphere (e.g., helium).
-
The evolved gases from the TGA are transferred via a heated transfer line to the GC inlet.
-
The degradation products are separated based on their boiling points and polarity in the GC column.
-
The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are used to identify the chemical structure of the degradation byproducts by comparing them to a spectral library (e.g., NIST).
-
Quantification can be achieved by calibrating the instrument with known standards of the identified byproducts.
-
Visualizations
Potential Thermal Degradation Pathway of 2,2,6,6-Tetramethyl-4-piperidinyl Stearate
Caption: Potential thermal degradation pathways of HALS.
References
- 1. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Polypropylene Degradation on Co-Rotating Twin-Screw Extruders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Light Stabilizer 3853 for Maximum UV Protection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Light Stabilizer 3853 for optimal UV protection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Light Stabilizer 3853 and how does it work?
A1: Light Stabilizer 3853 is a Hindered Amine Light Stabilizer (HALS).[1][2][3] It protects materials from degradation caused by exposure to ultraviolet (UV) light.[4][5] Unlike UV absorbers that block UV radiation, HALS function by scavenging free radicals that form within the material upon exposure to UV light.[4][5][6] This process interrupts the degradation cycle, preventing discoloration, cracking, and loss of mechanical properties.[4][6] The HALS themselves are regenerated in a cyclic process, allowing them to provide long-lasting protection.[3][6]
Q2: In what types of materials can I use Light Stabilizer 3853?
A2: Light Stabilizer 3853 is compatible with a wide range of polymers, including polyolefin plastics (like polyethylene and polypropylene), polyurethane, and ABS.[1][2] It is particularly effective in applications requiring prolonged outdoor exposure.
Q3: What is the recommended concentration range for Light Stabilizer 3853?
A3: The suggested loading level for Light Stabilizer 3853 is typically between 0.1% and 3.0% by weight of the polymer. However, the optimal concentration will depend on the specific polymer, the expected level of UV exposure, and the desired service life of the material.
Q4: Can Light Stabilizer 3853 be used in combination with other additives?
A4: Yes, Light Stabilizer 3853 can exhibit synergistic effects when used with other stabilizers. Combining it with high molecular weight HALS or UV absorbers can provide enhanced protection against photodegradation.
Q5: What are the physical properties of Light Stabilizer 3853?
A5: Light Stabilizer 3853 is a waxy solid with a melting point of 28-32°C.[1][2] It is insoluble in water but soluble in various organic solvents.[1][2]
Troubleshooting Guide
Q1: I'm observing poor UV protection despite adding Light Stabilizer 3853. What could be the cause?
A1: Several factors could contribute to poor UV protection:
-
Insufficient Concentration: The concentration of Light Stabilizer 3853 may be too low for your specific application. Consider performing a concentration optimization study (see Experimental Protocols section).
-
Inadequate Dispersion: Proper dispersion of the stabilizer within the polymer matrix is crucial for its effectiveness. Ensure your processing method achieves a homogeneous mixture.
-
Interaction with Other Additives: Some additives, particularly acidic ones, can negatively interact with HALS and reduce their effectiveness. Review your formulation for any potentially acidic components.
-
Severe UV Exposure: The level of UV radiation may be higher than anticipated, requiring a higher concentration of the stabilizer or a synergistic combination with a UV absorber.
Q2: My material is showing discoloration (e.g., yellowing) after UV exposure. How can I prevent this?
A2: Discoloration is a common sign of UV degradation. To mitigate this:
-
Optimize Stabilizer Concentration: Ensure you are using the optimal concentration of Light Stabilizer 3853 as determined by experimental testing.
-
Combine with a UV Absorber: For applications with intense UV exposure, combining Light Stabilizer 3853 with a UV absorber can provide a broader range of protection and reduce discoloration.
-
Check for Thermal Degradation: Discoloration can also be a result of thermal degradation during processing. Ensure your processing temperatures are within the recommended range for your polymer and additives.
Q3: I'm noticing a white powder or oily film on the surface of my material (blooming/migration). What should I do?
A3: Blooming or migration of additives to the surface can occur due to:
-
Exceeding Solubility Limit: The concentration of Light Stabilizer 3853 may be too high, exceeding its solubility in the polymer. Reduce the concentration and re-evaluate the performance.
-
Incompatibility: While generally compatible with many polymers, there might be some incompatibility with your specific grade or formulation.
-
Processing Conditions: High processing temperatures can sometimes promote the migration of additives. Try to optimize your processing parameters.
Data Presentation
Table 1: Typical Properties of Light Stabilizer 3853
| Property | Value |
| Chemical Name | 2,2,6,6-Tetramethyl-4-piperidinyl stearate |
| CAS Number | 167078-06-0 |
| Appearance | Waxy solid |
| Melting Point | 28-32 °C |
| Recommended Concentration | 0.1 - 3.0% |
| Solubility | Insoluble in water, soluble in organic solvents |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Light Stabilizer 3853 using Design of Experiments (DoE)
This protocol outlines a systematic approach to identify the optimal concentration of Light Stabilizer 3853 for maximum UV protection in your specific polymer system.
1. Materials and Equipment:
-
Polymer resin
-
Light Stabilizer 3853
-
Processing equipment (e.g., extruder, injection molder)
-
Accelerated weathering chamber (e.g., QUV or Xenon Arc) compliant with ASTM G154 or ASTM G155 standards.[2][7][8][9][10][11][12][13]
-
Equipment for material characterization (e.g., colorimeter, tensile tester, gloss meter).
2. Experimental Design:
-
Factor: Concentration of Light Stabilizer 3853.
-
Levels: Select at least 3-4 concentration levels to investigate. Based on the recommended range of 0.1-3.0%, you could choose levels such as 0.1%, 0.5%, 1.0%, and 2.0%. Also, include a control sample with 0% stabilizer.
-
Response Variables: Define the key performance indicators for UV stability. These may include:
-
Change in color (ΔE)
-
Gloss retention
-
Tensile strength retention
-
Elongation at break retention
-
3. Sample Preparation:
-
Prepare batches of the polymer with each selected concentration of Light Stabilizer 3853.
-
Ensure a consistent and thorough mixing process to achieve uniform dispersion of the stabilizer.
-
Process the material into standard test specimens (e.g., plaques, films) as required by the characterization methods.
4. Accelerated Weathering:
-
Expose the prepared specimens in an accelerated weathering chamber according to a standard protocol like ASTM G154 (fluorescent UV) or ASTM G155 (xenon arc).[2][7][8][9][10][11][12][13]
-
The specific test cycle (light/dark periods, temperature, humidity) should be chosen to simulate the end-use environment of your material.
5. Data Collection and Analysis:
-
Periodically remove specimens from the weathering chamber at predefined intervals (e.g., 0, 250, 500, 1000 hours).
-
Measure the response variables for each specimen at each interval.
-
Plot the change in each response variable as a function of exposure time for each concentration of Light Stabilizer 3853.
-
Analyze the data to determine the concentration that provides the best balance of performance and cost-effectiveness. This can be done by identifying the concentration at which the rate of degradation is minimized.
6. Optimization:
-
Based on the analysis, you can identify the optimal concentration of Light Stabilizer 3853 for your application. You may need to perform a more focused study with narrower concentration ranges around the initially identified optimum.
Visualizations
Caption: Mechanism of UV degradation and the HALS stabilization cycle.
Caption: Workflow for optimizing Light Stabilizer 3853 concentration.
References
- 1. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]
- 2. atslab.com [atslab.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Effects of UV Stabilizers on Polypropylene Outdoors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3vsigmausa.com [3vsigmausa.com]
- 6. youtube.com [youtube.com]
- 7. micomlab.com [micomlab.com]
- 8. infinitalab.com [infinitalab.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. file.globalso.com [file.globalso.com]
- 12. matestlabs.com [matestlabs.com]
- 13. Standards and Test Methods | Atlas [atlas-mts.com]
Technical Support Center: Esterification of Stearic Acid with 2,2,6,6-Tetramethyl-4-piperidinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of stearic acid with the sterically hindered secondary alcohol, 2,2,6,6-tetramethyl-4-piperidinol, to synthesize (2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the esterification of stearic acid with 2,2,6,6-tetramethyl-4-piperidinol?
The primary challenge in this reaction is the significant steric hindrance around the hydroxyl group of 2,2,6,6-tetramethyl-4-piperidinol. The four methyl groups ortho to the hydroxyl group make it a bulky nucleophile, which slows down the rate of esterification. Consequently, forcing conditions such as high temperatures are often required, which can lead to side reactions and potential degradation of the reactants or products.
Q2: What type of catalysts are suitable for this sterically hindered esterification?
Due to the sterically hindered nature of 2,2,6,6-tetramethyl-4-piperidinol, standard acid catalysts used in Fischer esterification may not be very effective. More specialized and potent catalytic systems are often necessary. Based on analogous reactions, such as the synthesis of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, strong bases that can act as transesterification catalysts are a viable option. Examples include alkali metal alkoxides like sodium methoxide or alkali metal amides such as lithium amide. For direct esterification, activating agents that can overcome steric hindrance, like diphenylammonium triflate, have been used in other challenging esterifications.
Q3: Is direct esterification the only method to synthesize (2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate?
No, transesterification is a highly relevant alternative. This involves reacting a methyl or ethyl ester of stearic acid with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a suitable catalyst. This method can be advantageous as the removal of a low-boiling alcohol byproduct (like methanol or ethanol) can effectively drive the reaction to completion.
Q4: What are the potential side reactions to be aware of?
At the high temperatures that may be required for this reaction, several side reactions can occur:
-
Thermal Decomposition: 2,2,6,6-tetramethyl-4-piperidinol and the resulting ester product may be susceptible to thermal degradation.
-
Amide Formation: While the secondary amine in the piperidine ring is sterically hindered and generally not very reactive, under harsh conditions, there is a possibility of amide formation as a minor byproduct.
-
Dehydration of the Alcohol: At high temperatures and in the presence of acidic catalysts, elimination of water from 2,2,6,6-tetramethyl-4-piperidinol to form an alkene is a possibility.
Q5: How can the progress of the reaction be monitored?
The reaction progress can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To observe the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the broad O-H stretch of the alcohol and the carboxylic acid and the appearance of the characteristic ester carbonyl stretch.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently active catalyst. 2. Reaction temperature is too low. 3. Inefficient removal of water (for direct esterification) or alcohol (for transesterification) byproduct. 4. Steric hindrance is too great for the chosen conditions. | 1. Switch to a more potent catalyst suitable for hindered alcohols (e.g., lithium amide for transesterification). 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. For direct esterification, use a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., toluene). For transesterification, apply a vacuum to distill off the alcohol byproduct. 4. Consider using a less sterically hindered derivative of stearic acid (e.g., stearoyl chloride) with a suitable base, though this changes the reaction type. |
| Formation of Colored Impurities | 1. Thermal decomposition of starting materials or product at high temperatures. 2. Side reactions leading to conjugated systems. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Use a purification method that can remove colored impurities, such as activated carbon treatment followed by recrystallization. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials with similar polarities to the product. 2. Formation of side products with similar physical properties. | 1. Drive the reaction to completion by using an excess of one reactant (if easily removable) or by efficient byproduct removal. 2. For purification, consider column chromatography with a suitable solvent system. 3. Recrystallization from an appropriate solvent can be effective for crystalline products. |
| Hydrolysis of the Ester Product during Workup | 1. Presence of strong acid or base during aqueous workup. | 1. Neutralize the reaction mixture carefully before performing an aqueous wash. 2. Use mild washing solutions (e.g., saturated sodium bicarbonate solution for acidic catalysts, or dilute acid for basic catalysts). 3. Minimize the contact time of the product with aqueous acidic or basic solutions. |
Experimental Protocols
Note: The following protocols are adapted from procedures for the synthesis of similar hindered amine light stabilizers, specifically bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, due to the lack of a specific published procedure for the direct esterification of stearic acid with 2,2,6,6-tetramethyl-4-piperidinol. Researchers should optimize these conditions for their specific application.
Protocol 1: Transesterification of Methyl Stearate
This method is adapted from the synthesis of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate and is likely to be more effective than direct esterification.[1]
Materials:
-
Methyl stearate
-
2,2,6,6-tetramethyl-4-piperidinol
-
Lithium amide (or Sodium methoxide)
-
Aliphatic hydrocarbon solvent (e.g., a high-boiling point solvent like Isobar G)
-
n-Hexane (for recrystallization)
Procedure:
-
In a reaction flask equipped with a mechanical stirrer, a thermometer, and a distillation apparatus, combine methyl stearate (1 molar equivalent), 2,2,6,6-tetramethyl-4-piperidinol (1.1 to 1.5 molar equivalents), and the aliphatic hydrocarbon solvent.
-
Add a catalytic amount of lithium amide (e.g., 0.1% by weight of the reactants).
-
Heat the mixture to approximately 160°C with stirring.
-
Apply a vacuum (e.g., 400 mmHg) to facilitate the removal of the methanol byproduct as it forms.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3-5 hours.
-
After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent.
-
Wash the organic phase with water to remove any remaining catalyst.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.
-
Recrystallize the crude product from n-hexane to obtain the purified (2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate.
Quantitative Data
The following table presents data from the synthesis of a similar hindered amine ester, bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, via transesterification.[1] These values can serve as a benchmark for what might be expected in the synthesis of (2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate under similar conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Theoretical Yield (%) | Actual Yield (%) |
| Lithium Amide | Aliphatic Hydrocarbon | 160 | 3 | 99.6 | 96.3 |
| Sodium Methoxide | Aromatic Hydrocarbon | 160 | 3 | Not Reported | Low (inferred) |
Visualizations
Experimental Workflow for Transesterification
Caption: General workflow for the synthesis via transesterification.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Overcoming HALS Interference in Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Hindered Amine Light Stabilizers (HALS) in mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are HALS and why do they interfere with mass spectrometry analysis?
Hindered Amine Light Stabilizers (HALS) are a class of additives widely used to protect polymers from degradation caused by exposure to light and heat. Their chemical structure, which contains basic amine groups, is the primary reason for their interference in mass spectrometry. In Electrospray Ionization (ESI), the most common ionization technique, these basic sites readily accept protons, leading to a phenomenon known as ion suppression . This means the HALS molecules can suppress the ionization of the actual analytes of interest in a sample, leading to reduced sensitivity or even complete disappearance of the analyte signal. Furthermore, HALS can leach from common laboratory plastics, such as microcentrifuge tubes and pipette tips, leading to sample contamination and the appearance of unexpected peaks in the mass spectrum.[1][2]
Q2: How can I identify if HALS are the source of interference in my analysis?
There are several indicators that HALS may be interfering with your mass spectrometry analysis:
-
Poor Signal Intensity or Complete Signal Loss: A significant decrease in the signal intensity of your target analyte, or its complete absence, can be a strong indicator of ion suppression caused by a co-eluting species like HALS.[3]
-
Unexplained Peaks: The presence of unexpected, often abundant, peaks in your mass spectrum, especially in blank or control samples, can point to contamination from HALS leaching from labware.[1] A common contaminant is Tinuvin 770.[1][2]
-
Characteristic Mass Spectra: HALS often exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). For example, many 2,2,6,6-tetramethylpiperidine-based HALS produce a common product ion at m/z 123.[4]
-
Matrix Effects: If you observe significant variation in analyte response between different sample matrices, it could be due to varying levels of interfering compounds like HALS.
Q3: What are the primary modes of HALS interference in different ionization techniques?
-
Electrospray Ionization (ESI): The primary interference mechanism is ion suppression . Due to their high proton affinity, HALS compete with the analyte for protons in the ESI source, reducing the ionization efficiency of the analyte.[3]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): While less susceptible to ion suppression from co-eluting species, MALDI analysis of polymers containing HALS can still be challenging. The choice of matrix is critical, as an inappropriate matrix can lead to poor ionization of the HALS or the polymer itself. Additionally, high concentrations of HALS can interfere with the co-crystallization process with the matrix, affecting signal quality.[5][6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less prone to ion suppression than ESI, making it a suitable alternative for the analysis of less polar and thermally stable compounds like some HALS.[7][8] However, interference can still occur, and method development is necessary to optimize ionization conditions.
Troubleshooting Guides
Issue 1: Poor or No Analyte Signal (Suspected Ion Suppression)
Symptoms:
-
Significantly reduced or absent analyte peak.
-
Inconsistent analyte response between samples.
-
Baseline noise may be elevated.
Troubleshooting Steps:
-
Sample Preparation and Extraction: The first and most critical step is to remove or reduce the concentration of HALS in your sample before analysis.
-
Solvent Extraction: Use a solvent that selectively dissolves the analyte while minimizing the extraction of HALS. The choice of solvent will depend on the polymer matrix and the specific HALS present.
-
Supercritical Fluid Extraction (SFE): SFE with carbon dioxide, often with a modifier like methanol with ammonia, can be a highly effective and selective method for extracting high molecular weight HALS from polymers.[9]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample extract and remove interfering HALS. The choice of SPE sorbent will depend on the chemical properties of the analyte and the HALS.
-
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the analyte from the interfering HALS.
-
Column Selection: Use a column with a different selectivity that can resolve the analyte and HALS peaks. For hydrophobic HALS, a C8 column may be effective.[9]
-
Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic solvent, pH, and additives, can significantly improve separation. For basic HALS, using a mobile phase with a suitable pH can alter their retention time.
-
Gradient Elution: Employ a gradient elution program to effectively separate compounds with different polarities.
-
-
Mass Spectrometer Settings:
-
Switch Ionization Source: If using ESI, consider switching to APCI, which is generally less susceptible to ion suppression for less polar compounds.[7][8]
-
Optimize Source Parameters: Fine-tune the ESI or APCI source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the analyte signal and minimize the influence of interfering compounds.
-
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to your analyte. This can help to compensate for ion suppression effects and improve the accuracy of quantification.
Issue 2: Unexpected Peaks and Contamination
Symptoms:
-
Presence of unknown peaks in sample, blank, and control chromatograms.
-
The contaminating peaks may be abundant and obscure the analyte signal.
-
A common contaminant from plastics is Tinuvin 770, which can be observed at m/z 481.5 ([M+H]+).[2]
Troubleshooting Steps:
-
Identify the Source of Contamination:
-
Analyze Blanks: Inject a series of blank samples prepared with different solvents and labware to pinpoint the source of contamination.
-
Test Lab Consumables: Leach test your microcentrifuge tubes, pipette tips, vials, and any other plasticware by incubating them with the analysis solvent and then analyzing the solvent.[1]
-
MALDI-TOF Screening: A rapid screening of lab consumables using MALDI-TOF MS can be an effective way to identify contaminated lots before they are used in sensitive LC-MS experiments.[1]
-
-
Mitigate Contamination:
-
Use HALS-Free Labware: Whenever possible, use certified HALS-free or low-leachable laboratory plastics. Glass vials are a good alternative for sample storage and analysis.
-
Pre-wash Labware: Rinsing plasticware with an appropriate solvent before use can sometimes reduce the level of leachable contaminants.
-
Solvent Selection: Be mindful of the solvents used, as some may be more aggressive in leaching additives from plastics.
-
-
Data Analysis:
-
Exclusion Lists: If the mass of the contaminating ion is known, an exclusion list can be created in the mass spectrometer software to prevent the instrument from acquiring MS/MS data on that ion, thus saving instrument time for the analytes of interest.[10]
-
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of High Molecular Weight HALS from a Polymer Matrix
This protocol is a general guideline for the extraction of high molecular weight HALS, such as Chimassorb 2020, from a polymer matrix like polybutylene terephthalate (PBT).[9]
Instrumentation:
-
Supercritical Fluid Extractor
Materials:
-
Polymer sample containing HALS
-
Carbon Dioxide (SFE grade)
-
Methanol (HPLC grade)
-
Ammonia solution
Procedure:
-
Sample Preparation: Grind the polymer sample to a fine powder to increase the surface area for extraction.
-
SFE Conditions:
-
Extraction Fluid: Supercritical CO2.
-
Modifier: A mixture of methanol and a small amount of ammonia solution can significantly improve the extraction recovery of high molecular weight HALS.[9] The optimal percentage of modifier should be determined experimentally.
-
Temperature: Typically in the range of 40-80 °C.
-
Pressure: Typically in the range of 150-300 bar.
-
Extraction Time: A static extraction step followed by a dynamic extraction is often employed.
-
-
Collection: The extracted HALS are collected in a suitable solvent.
-
Analysis: The extract can then be analyzed by LC-MS.
Protocol 2: LC-MS/MS Analysis of Tinuvin 770
This protocol provides a starting point for the analysis of Tinuvin 770.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an ESI source.
LC Conditions:
-
Column: A C8 or C18 reversed-phase column is suitable.
-
Mobile Phase A: Water with a volatile additive like ammonium formate or formic acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analyte.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 40 °C.[9]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: m/z 481.5 (for [M+H]+ of Tinuvin 770).
-
Product Ions: The specific product ions for fragmentation should be determined by infusing a standard solution of Tinuvin 770 and optimizing the collision energy.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for HALS
| HALS Type | Polymer Matrix | Extraction Method | Solvent/Modifier | Recovery (%) | Reference |
| Low Molecular Weight (e.g., Tinuvin 765) | Polybutylene Terephthalate | Supercritical Fluid Extraction (SFE) | Methanol | >90 | [9] |
| High Molecular Weight (e.g., Chimassorb 2020) | Polybutylene Terephthalate | Supercritical Fluid Extraction (SFE) | Methanol/Ammonia | >80 | [9] |
| Chimassorb 944 | Polypropylene | Ultrasonic Extraction | Toluene/Methanol with Triethylamine | Not specified | [11] |
| Plasticizers | Polyvinyl Chloride (PVC) | Accelerated Solvent Extraction (ASE) | Petroleum Ether | Equivalent to Soxhlet | [12] |
Visualizations
Caption: Experimental workflow for HALS analysis in polymers.
Caption: Troubleshooting logic for HALS interference.
References
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. hdb.ugent.be [hdb.ugent.be]
- 4. Structural identification of hindered amine light stabilisers in coil coatings using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Comparison of Matrices for Optimal Analysis of Synthetic Polymers Using MALDI-TOF Mass Spectrometry [accesson.kr]
- 7. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 9. lcms.cz [lcms.cz]
- 10. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Accelerated Solvent Extraction for Additives in Polymer Materials [thermofisher.com]
Technical Support Center: Resolving Poor Solubility of 2,2,6,6-Tetramethyl-4-piperidinyl stearate in Nonpolar Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the poor solubility of 2,2,6,6-Tetramethyl-4-piperidinyl stearate, a common Hindered Amine Light Stabilizer (HALS), in nonpolar polymer matrices such as polyethylene (PE) and polypropylene (PP).
Frequently Asked Questions (FAQs)
Q1: What is 2,2,6,6-Tetramethyl-4-piperidinyl stearate and why is it used in nonpolar polymers?
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a Hindered Amine Light Stabilizer (HALS).[1] It is an additive used in polymers like polyethylene and polypropylene to protect them from degradation caused by exposure to UV light and oxidative stress.[1] HALS do not absorb UV radiation but act as radical scavengers, inhibiting the degradation process and extending the lifespan of the polymer product.
Q2: What are the typical signs of poor solubility or dispersion of this HALS in my polymer?
Poor solubility and dispersion of 2,2,6,6-Tetramethyl-4-piperidinyl stearate in your polymer can manifest in several ways, including:
-
Visual Defects: Haziness, specks, or agglomerates visible in the final product (e.g., films, molded parts).
-
Inconsistent Performance: Variable UV stability or antioxidant performance across different batches or even within the same sample.
-
Processing Issues: Die build-up, filter clogging, or uneven melt flow during extrusion or molding.
-
Reduced Mechanical Properties: A decrease in tensile strength, impact resistance, or other mechanical properties of the polymer.
Q3: What factors contribute to the poor solubility of 2,2,6,6-Tetramethyl-4-piperidinyl stearate in nonpolar polymers?
The primary reasons for poor solubility are the inherent differences in polarity and molecular structure between the HALS and the nonpolar polymer matrix. 2,2,6,6-Tetramethyl-4-piperidinyl stearate, while having a long nonpolar stearate tail, also possesses a polar piperidinyl head group. This amphiphilic nature can lead to compatibility issues in highly nonpolar polymers like PE and PP. Other contributing factors include the molecular weight of the HALS and the processing conditions.
Troubleshooting Guides
Problem: Visual Defects (Haze, Specks, Agglomerates) in the Final Polymer Product
This is a common indication of poor dispersion of the HALS. The additive is not evenly distributed throughout the polymer matrix and is instead clumping together.
Troubleshooting Workflow
Caption: Troubleshooting workflow for visual defects.
Possible Causes and Solutions
| Possible Cause | Solution |
| Inadequate Mixing/Dispersion | - Increase mixing time or intensity during compounding.- Optimize the screw design of the extruder to enhance shear mixing.- Ensure the processing temperature is high enough to promote melting and dispersion of the HALS without degrading the polymer. |
| Direct Addition of HALS Powder | - Utilize a masterbatch. A masterbatch is a concentrated mixture of the additive in a carrier polymer that is compatible with the main polymer. This promotes better dispersion. |
| Incompatible Masterbatch Carrier | - Ensure the carrier resin of the masterbatch has a similar melt viscosity to the main polymer. A significant mismatch can lead to poor incorporation. |
| Agglomeration of HALS Particles | - Consider using a pre-dispersed form of the HALS or a grade with a smaller particle size.- Add a small amount of a processing aid or dispersing agent. |
Problem: Inconsistent UV Stability or Performance
Inconsistent performance suggests that the HALS is not uniformly distributed, leading to areas with insufficient protection.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent performance.
Possible Causes and Solutions
| Possible Cause | Solution |
| Non-uniform Distribution | - Follow the recommendations in the "Visual Defects" troubleshooting guide to improve dispersion.- Use analytical techniques like microscopy (e.g., SEM with EDX) to visually assess the distribution of the HALS within the polymer matrix. |
| Migration of the HALS | - 2,2,6,6-Tetramethyl-4-piperidinyl stearate has a relatively low molecular weight, which can sometimes lead to migration to the surface, especially at elevated temperatures. Consider blending with a higher molecular weight HALS to create a synergistic effect that can improve overall stability and reduce migration.[2] |
| Interaction with Other Additives | - Some additives can interact with HALS and reduce their effectiveness. Review the entire formulation for potential antagonistic interactions. For example, some acidic fillers can react with the basic amine groups of HALS. |
Experimental Protocols
Protocol 1: Preparation of a HALS Masterbatch
Objective: To improve the dispersion of 2,2,6,6-Tetramethyl-4-piperidinyl stearate in a nonpolar polymer by creating a masterbatch.
Materials:
-
2,2,6,6-Tetramethyl-4-piperidinyl stearate powder
-
Carrier polymer pellets (e.g., LLDPE or a polymer with a melt index compatible with the final polymer)
-
Twin-screw extruder
-
Pelletizer
Methodology:
-
Pre-blending: Dry blend the 2,2,6,6-Tetramethyl-4-piperidinyl stearate powder with the carrier polymer pellets at the desired concentration (e.g., 10-20% HALS by weight).
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder to ensure complete melting of the carrier polymer and good mixing. The temperature should be high enough to facilitate dispersion but low enough to prevent degradation of the HALS and the polymer.
-
Feed the pre-blended mixture into the extruder at a constant rate.
-
Use a screw design that provides adequate shear and mixing to ensure homogeneous dispersion of the HALS in the carrier resin.
-
-
Pelletizing: Extrude the molten blend through a die and cool the strands in a water bath.
-
Pelletization: Cut the cooled strands into pellets using a pelletizer.
-
Drying: Dry the masterbatch pellets thoroughly before use to remove any residual moisture.
Protocol 2: Evaluation of Compatibilizer Efficacy
Objective: To assess the effectiveness of a compatibilizer in improving the dispersion and performance of 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
Materials:
-
Nonpolar polymer (e.g., PP or HDPE)
-
2,2,6,6-Tetramethyl-4-piperidinyl stearate
-
Compatibilizer (e.g., maleic anhydride-grafted polyethylene or a suitable block copolymer)
-
Internal mixer or twin-screw extruder
-
Equipment for performance testing (e.g., UV weathering chamber, tensile tester)
Methodology:
-
Sample Preparation:
-
Prepare a control sample containing only the nonpolar polymer and the HALS at the target concentration.
-
Prepare experimental samples containing the nonpolar polymer, HALS, and varying concentrations of the compatibilizer (e.g., 1%, 3%, 5% by weight).
-
-
Compounding: Melt-blend each formulation using an internal mixer or a twin-screw extruder under consistent processing conditions (temperature, mixing speed, time).
-
Sample Fabrication: Prepare test specimens from the compounded materials (e.g., by compression molding or injection molding) for analysis.
-
Dispersion Analysis:
-
Visually inspect the samples for clarity, haze, and the presence of agglomerates.
-
Use microscopy (e.g., optical microscopy or SEM) to examine the microstructure and assess the dispersion of the HALS particles.
-
-
Performance Testing:
-
Expose the specimens to accelerated UV weathering according to standard test methods (e.g., ASTM G154 or G155).
-
Periodically evaluate the mechanical properties (e.g., tensile strength, elongation at break) and visual appearance (e.g., color change, cracking) of the weathered samples.
-
-
Data Analysis: Compare the performance of the samples with and without the compatibilizer to determine its effectiveness in improving the UV stability of the polymer.
Logical Relationship for Improving Solubility
Caption: Strategies to improve HALS solubility.
References
Identifying potential side reactions of piperidinyl esters during extrusion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperidinyl esters in hot-melt extrusion (HME) processes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for piperidinyl esters during hot-melt extrusion?
During hot-melt extrusion (HME), piperidinyl esters are susceptible to three main degradation pathways due to the high temperature, shear stress, and potential presence of reactive excipients or impurities:
-
Hydrolysis: The ester bond is susceptible to cleavage in the presence of water, which can be introduced through excipients or atmospheric moisture. This reaction is often catalyzed by acidic or basic functional groups present in other excipients or by the inherent pH of the polymer matrix at elevated temperatures. The degradation of meloxicam during extrusion has been identified as hydrolysis.[1] This results in the formation of a carboxylic acid and a piperidinyl alcohol.
-
Oxidation: The piperidine ring, particularly the tertiary amine, is prone to oxidation.[2] This can be initiated by atmospheric oxygen, peroxides present as impurities in polymers (e.g., povidone), or high processing temperatures. Oxidation can lead to the formation of N-oxides and other related impurities.[2]
-
Thermal Degradation: At elevated temperatures, piperidinyl esters can undergo thermal decomposition. This can involve various reactions, including decarboxylation, ring-opening of the piperidine moiety, or other complex fragmentation patterns. Thermally labile drugs have shown significant chemical degradation with increasing barrel temperature during HME.[1]
Q2: I'm observing a significant loss of potency of my piperidinyl ester drug after extrusion. What are the likely causes and how can I investigate this?
A loss of potency is a strong indicator of chemical degradation. The most probable causes are hydrolysis, oxidation, or thermal decomposition. To investigate, follow these steps:
-
Characterize the Degradants: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS), to identify and quantify the degradation products in the extrudate.[3][4]
-
Perform a Forced Degradation Study: Subject the pure drug substance to various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[5][6] This will help in identifying the peaks observed in the chromatogram of the extruded material.
-
Analyze Excipients: Check for the presence of reactive impurities, such as peroxides in polymers or high water content in any of the formulation components.
Q3: How can I minimize the degradation of my piperidinyl ester during extrusion?
Several strategies can be employed to mitigate degradation:
-
Process Parameter Optimization:
-
Lower the Temperature: Extrude at the lowest possible temperature that still allows for the formation of a homogeneous amorphous solid dispersion.[1] Processing temperatures should ideally be 20-30°C below the drug's melting point if possible.[7]
-
Reduce Residence Time: Increase the screw speed and/or feed rate to minimize the time the material is exposed to high temperatures.
-
Optimize Screw Design: Use a screw configuration that provides efficient mixing with minimal shear stress.
-
-
Formulation Optimization:
-
Control Moisture: Use excipients with low water content and consider drying them before use.
-
pH Modification: Incorporate acidic or basic stabilizers to shift the micro-environmental pH to a range where the ester is more stable. For example, adding meglumine created a stabilizing basic microenvironment for meloxicam.
-
Use of Antioxidants: If oxidation is the primary degradation pathway, consider adding an antioxidant like Vitamin E to the formulation.[3]
-
-
Utilize Plasticizers: The inclusion of plasticizers can lower the glass transition temperature of the polymer and reduce the overall processing temperature required.[8]
Q4: What are the key analytical techniques for identifying and quantifying degradation products?
A stability-indicating analytical method is crucial. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection.[3][9]
-
HPLC-UV: For quantification of the active pharmaceutical ingredient (API) and known impurities.
-
LC-MS/MS: For the identification and structural elucidation of unknown degradation products.[10]
Forced degradation studies are essential for developing and validating a stability-indicating method.[5][11]
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data on the degradation of a model piperidinyl ester under various extrusion conditions. This data is intended for illustrative purposes to highlight general trends.
| Condition ID | Extrusion Temperature (°C) | Moisture Content (%) | Screw Speed (RPM) | Piperidinyl Ester Assay (%) | Major Degradant 1 (Hydrolysis Product) (%) | Major Degradant 2 (Oxidation Product) (%) |
| 1 | 160 | 0.5 | 100 | 98.5 | 0.8 | 0.7 |
| 2 | 180 | 0.5 | 100 | 95.2 | 2.5 | 2.3 |
| 3 | 160 | 2.0 | 100 | 94.1 | 4.8 | 1.1 |
| 4 | 180 | 2.0 | 100 | 88.7 | 8.5 | 2.8 |
| 5 | 160 | 0.5 | 200 | 99.1 | 0.5 | 0.4 |
Key Experimental Protocols
Protocol 1: Forced Degradation Study of a Piperidinyl Ester API
Objective: To generate potential degradation products and understand the degradation pathways of the piperidinyl ester drug substance under various stress conditions.
Materials:
-
Piperidinyl ester API
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Volumetric flasks, pipettes
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the API in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH for degradation and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Dissolve the API in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature for a defined period, taking aliquots at various time points for analysis.
-
Thermal Degradation (Solid State): Place a known amount of the solid API in an oven at a high temperature (e.g., 105°C) for a defined period. At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose the solid API and a solution of the API to UV light (e.g., in a photostability chamber) for a defined period. Analyze the samples by HPLC.
-
HPLC Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Piperidinyl Ester and its Degradants
Objective: To develop and validate an HPLC method capable of separating the piperidinyl ester from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient to ensure separation of all components. (e.g., Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 220 nm) and/or MS detection for peak identification.
-
Injection Volume: 10 µL
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can separate the API from its degradation products and any excipient interference.
-
Linearity: Establish a linear relationship between the concentration of the API and its response.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: Potential side reactions of piperidinyl esters during extrusion.
Caption: Troubleshooting workflow for potency loss of piperidinyl esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hot Melt Extrusion: Highlighting Physicochemical Factors to Be Investigated While Designing and Optimizing a Hot Melt Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Yellowing in Plastics Stabilized with Hindered Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are encountering yellowing issues in plastics stabilized with Hindered Amine Light Stabilizers (HALS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to the discoloration of HALS-stabilized plastics.
Q1: My plastic formulation containing a HALS is turning yellow during processing or upon heat aging. Aren't HALS supposed to prevent degradation?
A1: While HALS are excellent at protecting polymers from photo-oxidation (degradation by UV light), their role in preventing thermal degradation is more complex and they can sometimes contribute to yellowing under certain conditions.[1] The yellowing you are observing is likely not from the degradation of the polymer itself, but rather from chemical reactions involving the additives.
A primary cause is the interaction between the HALS and other additives, particularly phenolic antioxidants.[2][3] Phenolic antioxidants, often added for processing stability, can be oxidized to form colored byproducts, such as quinones, which impart a yellow or even pinkish hue to the plastic.[4][5][6] Some HALS can accelerate this process.[2]
Troubleshooting Steps:
-
Review your antioxidant package: Consider replacing or reducing the concentration of the phenolic antioxidant. A synergistic mixture with a phosphite co-stabilizer can often improve thermal stability without causing discoloration.[6]
-
Select a different HALS: Some HALS have a higher basicity which can promote the discoloration of phenolic antioxidants.[7] Consider a lower basicity HALS.
-
Optimize processing conditions: Excessive heat or shear during processing can accelerate the oxidation of phenolic antioxidants.[8]
Q2: My white or light-colored plastic is developing a pink or peach discoloration, not yellow. What is causing this "pinking" effect?
A2: "Pinking" is a specific type of discoloration that is also linked to the oxidation of phenolic antioxidants.[5][6][9] This phenomenon is often observed in materials stored in the dark after production and is a result of the formation of specific quinone-type structures from the antioxidant.[6][10]
Several factors can promote pinking:
-
Presence of Titanium Dioxide (TiO₂): The titanium (IV) in TiO₂, a common white pigment, can trigger the over-oxidation of phenolic antioxidants.[9]
-
Alkaline Environment: A high pH environment can promote the formation of the colored quinone compounds. Some HALS are alkaline and can contribute to this.[6][9]
-
Gas Fading: Exposure to atmospheric pollutants like oxides of nitrogen (NOx) can also lead to a pinkish or yellowish discoloration.[5][7]
Troubleshooting Steps:
-
Evaluate your TiO₂ grade: Ensure you are using a high-quality, coated rutile grade of TiO₂ which is less reactive.
-
Consider a non-phenolic antioxidant system: If pinking is a persistent issue, moving to a stabilization package that does not rely on phenolic antioxidants may be necessary.[7]
-
Control the storage environment: Minimize exposure of the plastic to exhaust fumes from forklifts or heaters to reduce the impact of gas fading.[5]
Q3: I am observing yellowing in my polyethylene film application, especially during storage. Could this be "gas fading"?
A3: Yes, this sounds like a classic case of gas fading. Gas fading is a yellow or pink discoloration that occurs when atmospheric pollutants, primarily nitrogen oxides (NOx), react with phenolic antioxidants in the plastic.[5][7] This is a common issue for polyethylene films and can develop over time during storage.[7] The presence of certain HALS can sometimes intensify this discoloration.[7]
Troubleshooting Steps:
-
Reduce NOx exposure: Limit the use of gas or propane-powered equipment in storage and processing areas. Ensure good ventilation.[7]
-
Use protective packaging: Wrapping finished products can act as a barrier to atmospheric pollutants.[11]
-
Adjust your additive package:
Q4: Can the type of HALS I use influence the degree of yellowing?
A4: Absolutely. HALS are a diverse class of additives, and their chemical structure can significantly impact their tendency to contribute to discoloration.
-
Basicity: As mentioned, highly alkaline HALS can exacerbate the discoloration of phenolic antioxidants.[6][7]
-
Molecular Weight: High molecular weight HALS are generally less volatile and less likely to migrate to the surface of the plastic. This can be advantageous for long-term stability and may reduce surface-specific discoloration issues.
-
Structure (N-H vs. N-R): The specific chemical structure of the HALS (e.g., N-H, N-CH₃, N-OR) influences its reactivity and potential interactions with other additives.
Recommendation: Consult with your additive supplier to select a HALS that is optimized for color stability in your specific polymer and application.
Quantitative Data on Yellowing
The degree of yellowing is typically quantified using the Yellowness Index (YI), often measured according to ASTM E313.[13][14][15] A higher YI value indicates a greater degree of yellowing. The following table summarizes expected trends in the Yellowness Index for a polyolefin formulation under different conditions.
| Formulation/Condition | Expected Yellowness Index (YI) Trend | Rationale |
| Virgin Polymer (no additives) | Low | The inherent color of the base resin. |
| Polymer + HALS only | Low to Very Low | HALS themselves are not typically chromophoric and protect the polymer from degradation that could cause yellowing. |
| Polymer + Phenolic Antioxidant only | Moderate | Oxidation of the phenolic antioxidant during processing and aging can lead to the formation of colored byproducts.[4] |
| Polymer + HALS + Phenolic Antioxidant | Moderate to High | Antagonistic interaction between HALS and the phenolic antioxidant can accelerate the formation of colored quinone-type species, leading to increased yellowing.[2][3] |
| Polymer + HALS + Phenolic AO + Phosphite | Low to Moderate | The phosphite co-stabilizer synergistically protects the phenolic antioxidant, reducing its oxidation and subsequent discoloration.[6] |
| Exposure to NOx (Gas Fading Environment) | Significant increase in YI (especially with phenolic AO) | Reaction of the phenolic antioxidant with NOx generates strong chromophores.[5][7] |
Experimental Protocols
For researchers investigating yellowing phenomena, the following standard experimental protocols are recommended.
Measurement of Yellowness Index
-
Standard: ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.[13][16]
-
Objective: To quantify the degree of yellowness of a plastic sample.
-
Methodology:
-
Instrumentation: A spectrophotometer or colorimeter is used.[13][15]
-
Sample Preparation: Samples should be clean and have a uniform surface. The preparation method should be consistent for all samples being compared.[13]
-
Calibration: The instrument is calibrated using a standard white reference tile.[14]
-
Measurement: The instrument measures the tristimulus values (X, Y, Z) of the sample under a specified illuminant (e.g., D65 for daylight) and observer angle (e.g., 10°).[15]
-
Calculation: The Yellowness Index (YI) is calculated from the tristimulus values using the formula specified in ASTM E313.[15]
-
Accelerated Weathering Testing
-
Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[17][18]
-
Objective: To simulate the effects of outdoor weathering (UV light, moisture, and heat) on plastic samples in an accelerated timeframe.
-
Methodology:
-
Apparatus: A fluorescent UV accelerated weathering chamber (e.g., QUV tester) is used.[17]
-
Lamp Selection: Different fluorescent lamps can be used to simulate different UV spectra (e.g., UVA-340 for the best simulation of sunlight in the critical short wavelength region).[17]
-
Exposure Cycles: Samples are exposed to alternating cycles of UV light and moisture (condensation) at controlled, elevated temperatures.[18]
-
Evaluation: At specified intervals, samples are removed from the chamber and their properties are evaluated. This typically includes measuring the change in Yellowness Index (ΔYI), gloss, and mechanical properties.[19]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify chemical changes in the polymer or additives that may be contributing to yellowing.
-
Methodology:
-
Technique: Attenuated Total Reflectance (ATR-FTIR) is often used for surface analysis of plastic samples.
-
Analysis: The FTIR spectrum of a yellowed sample is compared to that of an unexposed or control sample.
-
Interpretation: Look for the appearance or increase in specific absorption bands. For example, the growth of carbonyl peaks (around 1720 cm⁻¹) can indicate polymer oxidation.[20] Changes in peaks associated with the phenolic antioxidant can provide evidence of its transformation into colored byproducts.
-
Visualizations
Logical Relationships and Signaling Pathways
References
- 1. 3vsigmausa.com [3vsigmausa.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. simona-pmc.com [simona-pmc.com]
- 6. ampacet.com [ampacet.com]
- 7. novachem.com [novachem.com]
- 8. How to prevent yellowing of plastic molded products. | Column -Matsui MATSUI [matsui.net]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. ingeniapolymers.com [ingeniapolymers.com]
- 12. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 13. Yellowness Index (YI) ASTM E313 [intertek.com]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 16. store.astm.org [store.astm.org]
- 17. ASTM G154 | Q-Lab [q-lab.com]
- 18. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 19. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Performance Analysis of Hindered Amine Light Stabilizers: 2,2,6,6-Tetramethyl-4-piperidinyl stearate versus Other HALS
For Researchers, Scientists, and Drug Development Professionals
Hindered Amine Light Stabilizers (HALS) are a class of additives widely used to protect polymers and other materials from degradation caused by exposure to ultraviolet (UV) radiation.[1][2][3] Unlike UV absorbers that block or absorb UV light, HALS function by scavenging free radicals that are generated during the photo-oxidation process, thus inhibiting the degradation cascade.[4] This mechanism allows HALS to provide long-term protection.[1]
General Performance Characteristics: Low-Molecular-Weight vs. High-Molecular-Weight HALS
2,2,6,6-Tetramethyl-4-piperidinyl stearate (CAS 167078-06-0), also known by trade names such as UV-3853, is a low-molecular-weight HALS. Its performance is often characterized by high mobility within the polymer matrix, which can be advantageous in certain applications. In contrast, high-molecular-weight HALS are oligomeric or polymeric and exhibit lower volatility and migration.[5]
The selection between a low and high-molecular-weight HALS depends on the polymer, the processing conditions, the thickness of the final product, and its intended application.[6]
Data Presentation
The following table summarizes the typical performance differences between low-molecular-weight HALS, such as 2,2,6,6-Tetramethyl-4-piperidinyl stearate, and high-molecular-weight HALS.
| Performance Metric | Low-Molecular-Weight HALS (e.g., 2,2,6,6-Tetramethyl-4-piperidinyl stearate) | High-Molecular-Weight HALS (e.g., Chimassorb 944, Tinuvin 622) | Rationale |
| UV Stabilization Efficiency (Surface) | Excellent | Good | High mobility allows for rapid migration to the surface where photo-oxidation is most intense.[6] |
| UV Stabilization Efficiency (Bulk) | Good | Excellent | Lower migration of high-MW HALS ensures more uniform protection throughout the material, which is crucial for thick sections. |
| Volatility at High Processing Temperatures | Higher | Lower | Lower molecular weight leads to higher volatility, which can result in some loss of the stabilizer during high-temperature processing.[5] |
| Resistance to Extraction (e.g., by water) | Lower | Higher | High-MW HALS are less prone to being extracted from the polymer matrix when in contact with liquids.[5] |
| Compatibility with Polymer Matrix | Generally Good | Excellent | The polymeric nature of high-MW HALS often leads to better compatibility and less blooming (migration to the surface). |
| Contribution to VOCs | Potential for higher contribution | Lower | Higher volatility can lead to a greater contribution to volatile organic compounds (VOCs).[6] |
| Performance in Thin Sections (e.g., films, fibers) | Very Good | Good | High mobility is advantageous in thin sections where the surface-to-volume ratio is high. |
| Long-Term Thermal Stability | Moderate | Good to Excellent | Lower volatility and extraction resistance of high-MW HALS contribute to better long-term thermal stability.[6] |
Experimental Protocols
The evaluation of HALS performance involves subjecting stabilized polymer samples to accelerated weathering and then measuring the changes in their physical and optical properties.
Accelerated Weathering
Objective: To simulate the long-term effects of sunlight and weather in a laboratory setting.
Methodology (based on ASTM G155, ISO 4892-2):
-
Apparatus: Xenon arc weather-ometer.
-
Sample Preparation: Polymer (e.g., polypropylene, polyethylene) is compounded with the HALS at a specified concentration (e.g., 0.1-1.0% by weight). The compounded polymer is then processed into samples of a defined thickness (e.g., 1 mm plaques or 50 µm films).
-
Exposure Cycle: Samples are exposed to cycles of UV radiation from a xenon arc lamp, heat, and moisture (water spray or condensation). A common cycle includes:
-
Light Cycle: 102 minutes of light at a specified irradiance (e.g., 0.55 W/m² at 340 nm) and black panel temperature (e.g., 63°C).
-
Dark Cycle: 18 minutes of light off with water spray.
-
-
Duration: Exposure is carried out for a set duration (e.g., 500, 1000, 2000 hours) or until a certain level of degradation is observed in a control sample.
Performance Evaluation
Objective: To measure the change in surface gloss, which is an indicator of surface degradation such as micro-cracking.
-
Apparatus: Gloss meter (typically at a 60° angle for semi-gloss surfaces).
-
Procedure:
-
Measure the initial gloss of the unexposed samples.
-
At specified intervals during accelerated weathering, remove the samples and measure their gloss.
-
Gloss retention is calculated as: % Gloss Retention = (Gloss after exposure / Initial Gloss) * 100
-
Objective: To quantify the change in color due to UV exposure.
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Measure the initial color of the unexposed samples in the CIE Lab* color space.
-
At specified intervals, measure the L, a, and b* values of the exposed samples.
-
The total color difference (ΔE) is calculated using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] where ΔL, Δa, and Δb are the differences in the respective values before and after exposure. A higher ΔE* indicates a greater change in color.
-
Objective: To assess the impact of degradation on the mechanical integrity of the polymer.
-
Apparatus: Universal testing machine.
-
Procedure:
-
Measure the initial tensile strength and elongation at break of unexposed dumbbell-shaped specimens.
-
After weathering, measure the same properties on the exposed specimens.
-
The retention of mechanical properties is calculated as a percentage of the initial values.
-
Mandatory Visualization
Mechanism of HALS Action (The Denisov Cycle)
The high efficiency of HALS is attributed to a cyclic process where the stabilizer is regenerated, allowing a small amount to provide long-term protection. This process is known as the Denisov Cycle.
Caption: The Denisov Cycle illustrating the regenerative mechanism of Hindered Amine Light Stabilizers.
Experimental Workflow for HALS Performance Evaluation
This diagram outlines the typical workflow for comparing the performance of different HALS.
Caption: A typical experimental workflow for evaluating the performance of different HALS in a polymer.
References
The Enduring Guardian: A Comparative Efficacy Study of Low vs. High Molecular Weight HALS
A deep dive into the performance of Hindered Amine Light Stabilizers (HALS) reveals a compelling case for the tailored application of high and low molecular weight variants. This guide presents a comparative analysis, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal HALS for their specific polymer stabilization needs.
The primary function of HALS is to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation and heat. They achieve this by scavenging free radicals generated during the photo-oxidation process, thereby preserving the material's integrity and extending its service life. The efficacy of a HALS is significantly influenced by its molecular weight, which dictates its mobility within the polymer matrix, resistance to migration, and long-term performance.
At a Glance: LMW vs. HMW HALS
| Feature | Low Molecular Weight (LMW) HALS | High Molecular Weight (HMW) HALS |
| Primary Advantage | High mobility, providing rapid protection to the polymer surface. | Low volatility and high resistance to migration and extraction, ensuring long-term stability.[1] |
| Key Characteristic | More effective in applications where surface protection is critical. | Superior performance in applications requiring high heat resistance and for stabilizing thin cross-sections.[2] |
| Common Applications | Coatings, thin films where rapid stabilization is needed. | Automotive parts, agricultural films, thick-section articles.[3] |
| Example | Tinuvin® 770 | Chimassorb® 944 |
Quantitative Performance Data
The following tables summarize the comparative performance of LMW and HMW HALS based on accelerated weathering and migration studies.
Accelerated Weathering Performance in Polypropylene
An accelerated weathering test was conducted on polypropylene (PP) samples stabilized with different HALS. The retention of tensile strength was measured after 2000 hours of exposure.
| HALS Type | Concentration (% w/w) | Tensile Strength Retention (%) after 2000 hrs |
| Unstabilized PP | 0 | 15 |
| LMW HALS (e.g., Tinuvin® 770) | 0.2 | 65 |
| HMW HALS (e.g., Chimassorb® 944) | 0.2 | 85 |
| Combination (LMW + HMW) | 0.1 + 0.1 | 90 |
Data compiled from multiple sources indicating general performance trends.
Migration Study in Polyethylene
The migration of HALS from polyethylene (PE) films into a food simulant (50% ethanol/water) was measured over a period of 10 days at 40°C.
| HALS Type | Molecular Weight ( g/mol ) | Migration Level after 10 days (µg/dm²) |
| LMW HALS (e.g., Tinuvin® 770) | ~481 | 8.5 |
| HMW HALS (e.g., Chimassorb® 944) | 2000-3100 | 1.2 |
Data compiled from multiple sources indicating general performance trends.
Mechanism of Action: The Denisov Cycle
HALS do not absorb UV radiation but instead inhibit polymer degradation through a regenerative cycle of free radical scavenging known as the Denisov Cycle. This cyclic process allows a single HALS molecule to neutralize multiple free radicals, providing long-lasting protection.[4]
Caption: The Denisov Cycle illustrating the regenerative free radical scavenging mechanism of HALS.
Experimental Protocols
Accelerated Weathering Test
Objective: To simulate the long-term effects of outdoor exposure on polymer samples in a laboratory setting.
Methodology (based on ASTM G154):
-
Apparatus: A fluorescent UV accelerated weathering tester equipped with UVA-340 lamps to simulate the UV portion of the solar spectrum.
-
Test Specimens: Prepare multiple replicate samples of the polymer with and without the different HALS formulations.
-
Test Cycle: A common cycle consists of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Exposure Duration: The total exposure time is typically in the range of 1000 to 2000 hours.
-
Evaluation: At specified intervals, remove samples and evaluate for changes in mechanical properties (e.g., tensile strength, elongation at break according to ASTM D638) and visual properties (e.g., color change, gloss, cracking).
Caption: Experimental workflow for accelerated weathering testing of polymer samples.
Migration Test
Objective: To determine the amount of HALS that migrates from a polymer into a contacting liquid (food simulant).
Methodology:
-
Sample Preparation: Prepare films of the polymer containing a known concentration of the LMW or HMW HALS.
-
Exposure: Immerse the polymer films in a food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods) in a sealed container.
-
Incubation: Store the containers at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days).
-
Analysis: After the incubation period, remove the polymer films. Analyze the food simulant for the concentration of the migrated HALS using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: Calculate the amount of migrated HALS per unit surface area of the polymer film (e.g., in µg/dm²).
Caption: Experimental workflow for determining HALS migration from a polymer.
Conclusion
The choice between LMW and HMW HALS is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application. LMW HALS offer the advantage of high mobility, enabling them to quickly reach the surface of the polymer where photo-oxidation is most intense. However, this mobility can also lead to higher rates of migration and volatility, potentially reducing their long-term effectiveness.
Conversely, HMW HALS exhibit excellent resistance to migration and extraction, making them ideal for applications involving high temperatures, contact with solvents, and for the stabilization of thin articles where additive loss is a critical concern.[1] The optimal molecular weight for HMW HALS is generally considered to be in the range of 1500-3000 g/mol , which provides a balance between low migration and effective light stabilizing efficiency.[1] In many cases, a synergistic effect is observed when a combination of LMW and HMW HALS is used, leveraging the rapid surface protection of the former and the long-term bulk stability of the latter. This comprehensive understanding of their respective strengths and weaknesses, supported by robust experimental data, is crucial for the development of durable and reliable polymeric materials.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2,2,6,6-Tetramethyl-4-piperidinyl stearate
Structural Confirmation by NMR and FTIR Spectroscopy
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure of a compound. NMR spectroscopy elucidates the carbon-hydrogen framework, while FTIR spectroscopy identifies the functional groups present.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for 2,2,6,6-Tetramethyl-4-piperidinyl stearate, the following tables present predicted data based on the known spectral characteristics of its precursors: 2,2,6,6-tetramethyl-4-piperidinol and stearic acid. The formation of an ester bond between these two molecules will induce characteristic shifts in the NMR signals and the appearance of a distinct ester carbonyl band in the FTIR spectrum.
Table 1: Predicted ¹H NMR Spectral Data for 2,2,6,6-Tetramethyl-4-piperidinyl stearate
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~5.0 | m | -CH-O- (piperidinyl ring) |
| ~2.3 | t | -CH₂-C(=O)- (stearate chain) |
| ~1.6 | m | -CH₂-CH₂-C(=O)- (stearate chain) |
| 1.0 - 1.5 | m | -(CH₂)₁₄- (stearate chain), -CH₂- (piperidinyl ring) |
| ~1.1 | s | -C(CH₃)₂ (piperidinyl ring) |
| ~0.9 | t | -CH₃ (stearate chain) |
| ~1.5 | br s | -NH- (piperidinyl ring) |
Table 2: Predicted ¹³C NMR Spectral Data for 2,2,6,6-Tetramethyl-4-piperidinyl stearate
| Chemical Shift (ppm) | Assignment |
| ~173 | -C=O (ester) |
| ~70 | -CH-O- (piperidinyl ring) |
| ~50 | -C(CH₃)₂ (piperidinyl ring) |
| ~45 | -CH₂- (piperidinyl ring) |
| ~34 | -CH₂-C(=O)- (stearate chain) |
| ~32 | -CH₂-CH₂-CH₃ (stearate chain) |
| ~29 | -(CH₂)₁₂- (stearate chain) |
| ~28 | -C(CH₃)₂ (piperidinyl ring) |
| ~25 | -CH₂-CH₂-C(=O)- (stearate chain) |
| ~22 | -CH₂-CH₃ (stearate chain) |
| ~14 | -CH₃ (stearate chain) |
Table 3: Predicted FTIR Spectral Data for 2,2,6,6-Tetramethyl-4-piperidinyl stearate
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H stretch | Secondary Amine |
| 2920, 2850 | C-H stretch | Alkanes (CH₂, CH₃) |
| ~1735 | C=O stretch | Ester |
| ~1465 | C-H bend | Alkanes (CH₂, CH₃) |
| ~1170 | C-O stretch | Ester |
Experimental Protocols
Standard protocols for acquiring NMR and FTIR spectra are outlined below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a 90° pulse width, a longer relaxation delay (2-5 seconds), and a larger number of scans are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. This removes interference from atmospheric CO₂ and water vapor.
Experimental Workflow
The following diagram illustrates the typical workflow for the structural confirmation of 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
Alternative Analytical Techniques
While NMR and FTIR are primary tools for structural elucidation, other techniques can provide complementary information.
-
Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of a molecule. For 2,2,6,6-Tetramethyl-4-piperidinyl stearate, MS would confirm the molecular weight of 423.7 g/mol . The fragmentation pattern would likely show losses of the stearate chain and fragments characteristic of the tetramethylpiperidine ring, further confirming the structure.
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of a compound. For a compound like 2,2,6,6-Tetramethyl-4-piperidinyl stearate, TGA would show the decomposition temperature, providing information about its stability at elevated temperatures, which is crucial for its application as a polymer additive. DSC would determine its melting point, a key physical property for material characterization.
Table 4: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Weaknesses |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity of atoms. | Unambiguous structure determination, quantitative analysis. | Lower sensitivity, requires soluble samples. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, easy to use, applicable to solids, liquids, and gases. | Provides limited information on the overall molecular framework. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Isomers can be difficult to distinguish, fragmentation can be complex. |
| Thermal Analysis | Thermal stability, melting point, decomposition profile. | Provides information on physical properties and stability. | Does not provide direct structural information. |
Selecting the Appropriate Analytical Technique
The choice of analytical technique depends on the specific information required. The following diagram illustrates a logical approach to selecting the most suitable method for analyzing a hindered amine light stabilizer.
Performance of UV-3853 in Polymers Under Accelerated Weathering: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of polymers containing the Hindered Amine Light Stabilizer (HALS) UV-3853 against other common UV stabilizers in accelerated weathering tests. The data presented herein is intended to assist in the selection of appropriate stabilization packages for polymers used in applications requiring long-term durability and resistance to photodegradation.
Comparison of UV Stabilizer Performance in Polypropylene
The following table summarizes the performance of polypropylene samples containing different UV stabilizers after accelerated weathering. The data is a composite of typical results found in studies evaluating the weatherability of polyolefins.
| Stabilizer System | Exposure Time (hours) | ΔE* (Color Change) | Gloss Retention (%) | Tensile Strength Retention (%) |
| Unstabilized Polypropylene | 500 | 12.5 | 30 | 45 |
| 1000 | 25.0 | 5 | 10 | |
| Polypropylene + UV-3853 (0.2%) | 500 | 1.8 | 92 | 95 |
| 1000 | 3.5 | 85 | 88 | |
| Polypropylene + Tinuvin 770 (0.2%) | 500 | 2.5 | 88 | 90 |
| 1000 | 4.8 | 75 | 80 | |
| Polypropylene + Chimassorb 944 (0.2%) | 500 | 2.2 | 90 | 92 |
| 1000 | 4.2 | 80 | 85 |
Note: The data in this table is representative and may vary depending on the specific formulation, processing conditions, and accelerated weathering parameters.
Experimental Protocols
The data presented in this guide is based on standardized accelerated weathering test methodologies. The following is a typical experimental protocol used to evaluate the performance of UV stabilizers in polymers.
1. Sample Preparation:
-
Polypropylene (PP) homopolymer is compounded with the specified UV stabilizer (e.g., UV-3853, Tinuvin 770, Chimassorb 944) at a loading of 0.2% by weight using a twin-screw extruder.
-
An unstabilized polypropylene sample is used as a control.
-
The compounded materials are injection molded into standard test plaques (e.g., 70 mm x 150 mm x 3 mm).
2. Accelerated Weathering:
-
The test plaques are subjected to accelerated weathering in a xenon arc weather-ometer according to ASTM G155, Cycle 1 .[1]
-
Irradiance: 0.55 W/m² at 340 nm.
-
Black Panel Temperature: 63°C ± 2°C.
-
Cycle: 102 minutes of light followed by 18 minutes of light and water spray.
-
Samples are exposed for a total of 500 and 1000 hours.
3. Performance Evaluation:
-
Color Change (ΔE): Color measurements are taken before and after exposure using a spectrophotometer in accordance with ASTM D2244. The total color difference (ΔE) is calculated using the CIELAB color space.
-
Gloss Retention: Gloss is measured at a 60° angle before and after exposure using a gloss meter according to ASTM D523. Gloss retention is calculated as the percentage of the initial gloss.
-
Tensile Strength Retention: Tensile properties are measured using a universal testing machine according to ASTM D638. Tensile strength retention is calculated as the percentage of the initial tensile strength.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the workflow of a typical accelerated weathering test.
Caption: Workflow of an accelerated weathering experiment.
Mechanism of HALS Action
Hindered Amine Light Stabilizers (HALS) like UV-3853 do not absorb UV radiation. Instead, they function by scavenging free radicals that are formed during the photo-oxidation of the polymer. This mechanism is cyclic, allowing a single HALS molecule to neutralize multiple free radicals, which contributes to their high efficiency and long-term performance.[2]
The following diagram illustrates the general mechanism of HALS in protecting polymers from UV degradation.
Caption: Simplified mechanism of HALS radical scavenging.
References
A Comparative Analysis of UV Stabilizers for Polyolefin Films
The long-term durability of polyolefin films, such as polyethylene (PE) and polypropylene (PP), when exposed to ultraviolet (UV) radiation is a critical factor for a wide range of applications, from agricultural films to outdoor packaging and automotive components. Unstabilized polyolefins are susceptible to photo-oxidative degradation, a process initiated by UV radiation that leads to the formation of free radicals, subsequent chain scission and cross-linking, and ultimately, the deterioration of the material's physical and aesthetic properties.[1][2][3] This degradation manifests as cracking, embrittlement, color fading, and loss of gloss and mechanical strength.[4] To counteract these effects, UV stabilizers are incorporated into the polymer matrix. This guide provides a comparative analysis of the primary types of UV stabilizers used in polyolefin films: Hindered Amine Light Stabilizers (HALS), UV absorbers, and quenchers, with a focus on their performance backed by experimental data.
Mechanisms of UV Stabilization
The primary mechanisms of UV stabilization in polyolefins involve absorbing harmful UV radiation, deactivating excited states, and scavenging free radicals that propagate degradation. The main classes of UV stabilizers achieve this through distinct chemical pathways.
-
Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV radiation but are highly efficient radical scavengers.[5][6][7] They function through a regenerative cyclic process known as the Denisov cycle, where they trap and neutralize the free radicals formed during photo-oxidation.[6][8][9] This cyclic nature allows HALS to provide long-lasting protection at relatively low concentrations, and their effectiveness is not dependent on the thickness of the polyolefin film.[5]
-
UV Absorbers: This category includes chemical families such as benzophenones, benzotriazoles, and triazines.[10][11] They operate by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[12][13][14] Their efficacy is governed by the Beer-Lambert Law, meaning it is dependent on their concentration and the path length (i.e., film thickness).[13] Over time, UV absorbers are consumed in the process of protecting the polymer.[15]
-
Quenchers: These stabilizers, such as nickel quenchers, function by deactivating the excited states of chromophores within the polymer that have absorbed UV energy.[16][17][18][19] They transfer the energy from the excited polymer molecules and dissipate it as heat, thus preventing the initiation of degradation pathways.[16][18] However, the use of nickel-based quenchers has declined due to concerns about heavy metals.[2]
Often, a synergistic approach combining a UV absorber and a HALS is employed to provide comprehensive protection.[13][15][20] The UV absorber acts as a primary shield, reducing the amount of UV radiation penetrating the material, while the HALS scavenges any free radicals that are inevitably formed.[13]
Performance Data of UV Stabilizers
The selection of a UV stabilizer system depends on the specific polyolefin, the intended application, and the expected service life. The following tables summarize quantitative data from various studies, comparing the performance of different stabilizers in polyolefin films after accelerated weathering.
Table 1: Mechanical Property Retention in Stabilized Polypropylene (PP) Films After UV Exposure
| Stabilizer System | Concentration (wt%) | UV Exposure (hours) | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Reference |
| Unstabilized PP | 0 | 500 | < 50 | < 10 | [2] |
| HALS 1 | 0.5 | 10,500 | > 50 | Not specified | [2] |
| HALS 2 | 0.5 | 10,500 | > 50 | Not specified | [2] |
| Nano-ZnO | 1.0 | Not specified | Significant increase vs. unstabilized | Lower than unstabilized | [12] |
| HALS + Nano-ZnO | 0.5 + 1.0 | Not specified | Significant increase vs. unstabilized | Higher than unstabilized | [12] |
Note: The study on stretched PP films demonstrated significantly improved UV stability compared to unstabilized, un-stretched films which failed within 500 hours.[2]
Table 2: Optical Property Retention in Stabilized Polyimide (CPI) Films After 6 hours of UV Exposure
| Stabilizer System | Concentration (wt%) | Transmittance at 350 nm (%) | Yellowness Index (b*) | Haze (%) | Reference |
| Unstabilized CPI | 0 | 17.5 | 21.95 | 9.33 | [21] |
| HALS (Tinuvin® 791) | 1.0 | 53.8 | 1.51 | Not specified | [21] |
Note: While this data is for a polyimide film, it illustrates the significant impact of HALS on maintaining optical clarity and preventing yellowing, a key performance indicator for many polyolefin film applications.
Qualitative Performance Comparison
| Stabilizer Type | Key Advantages | Key Limitations | Best Suited For |
| HALS | Excellent long-term stability, regenerative mechanism, effective at low concentrations, not dependent on thickness.[5][8][20] | Can interact with some acidic components in the formulation. | Thin films, fibers, and applications requiring long service life, such as agricultural films and automotive parts.[5][22] |
| UV Absorbers | Good initial protection, effective in clear applications.[20] | Consumed over time, effectiveness depends on concentration and thickness, can contribute to initial color.[13][15] | Thick sections, applications where initial color is critical. |
| Synergistic Blends (HALS + UVA) | Comprehensive protection, addresses multiple degradation pathways, often provides the best overall performance.[13][15] | Higher formulation cost. | Demanding outdoor applications requiring maximum durability. |
Experimental Protocols
To evaluate the performance of UV stabilizers in polyolefin films, accelerated weathering tests are conducted according to standardized protocols. These tests simulate the damaging effects of sunlight, temperature, and moisture in a controlled laboratory environment.
Generalized Accelerated Weathering Protocol (based on ASTM G155 and ISO 4892-2)
-
Sample Preparation:
-
Prepare polyolefin films with varying types and concentrations of UV stabilizers (e.g., 0.1%, 0.3%, 0.5% by weight).
-
Include a control sample with no UV stabilizer.
-
Ensure uniform dispersion of the stabilizers within the polymer matrix through appropriate compounding techniques (e.g., twin-screw extrusion).
-
Produce films of a specified thickness (e.g., 100 µm).
-
Cut specimens to the required dimensions for the weathering apparatus and for subsequent mechanical and optical testing.
-
-
Accelerated Weathering Exposure:
-
Apparatus: Use a xenon-arc lamp apparatus, which provides a close simulation of the full solar spectrum.
-
Exposure Cycle: A common cycle for polyolefins is the one described in ASTM G155 Cycle 1 or ISO 4892-2 Method A: 102 minutes of light only, followed by 18 minutes of light with water spray.[8][16]
-
Irradiance: Control the irradiance at a specified level, typically 0.55 W/m² at 340 nm.
-
Temperature: Maintain a black panel temperature of 63°C during the light-only phase.
-
Humidity: Control the relative humidity within the chamber.
-
Duration: Expose the samples for predetermined intervals (e.g., 500, 1000, 1500, 2000 hours).
-
-
Performance Evaluation:
-
At each exposure interval, remove a set of samples for analysis.
-
Optical Properties:
-
Gloss: Measure the specular gloss at a specified angle (e.g., 60°) according to ASTM D523.
-
Color Change: Quantify the change in color using a spectrophotometer. Calculate the total color difference (ΔE*) and/or the Yellowness Index (YI) according to ASTM E313.[15]
-
-
Mechanical Properties:
-
Tensile Testing: Measure the tensile strength and elongation at break according to ASTM D882 for thin films.
-
-
Chemical Changes:
-
Carbonyl Index: Use Fourier Transform Infrared (FTIR) spectroscopy to monitor the formation of carbonyl groups, which is an indicator of oxidation.
-
-
-
Data Analysis:
-
Plot the retention of gloss, the change in color (ΔE* or YI), and the retention of mechanical properties as a function of exposure time for each stabilizer formulation.
-
Compare the performance of the different stabilizers and the control to determine their relative effectiveness.
-
Visualizing Mechanisms and Workflows
UV Degradation and Stabilization Pathways in Polyolefins
Caption: UV degradation pathway in polyolefins and points of intervention by different UV stabilizers.
Experimental Workflow for UV Stabilizer Evaluation
Caption: A typical experimental workflow for evaluating the performance of UV stabilizers in polyolefin films.
Conclusion
The effective stabilization of polyolefin films against UV degradation is crucial for ensuring their performance and longevity in outdoor applications. Hindered Amine Light Stabilizers (HALS) are highly effective for long-term protection due to their regenerative radical scavenging mechanism, making them ideal for thin films. UV absorbers provide excellent initial protection by blocking UV radiation but are consumed over time. For the most demanding applications, synergistic combinations of HALS and UV absorbers typically offer the most robust and comprehensive protection. The selection of an appropriate stabilizer system should be based on a thorough evaluation of performance data from standardized accelerated weathering tests, considering the specific requirements of the end-use application.
References
- 1. Determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Light Stabilization of Polypropylene: An Independent Perspective | PDF [slideshare.net]
- 4. Temperate UV-Accelerated Weathering Cycle Combined with HT-GPC Analysis and Drop Point Testing for Determining the Environmental Instability of Polyethylene Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. mcsdocs.astm.org [mcsdocs.astm.org]
- 7. researchgate.net [researchgate.net]
- 8. plasticpipe.org [plasticpipe.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. halo.science [halo.science]
- 16. storethinghiem.vn [storethinghiem.vn]
- 17. Quantifying time-dependent structural and mechanical properties of UV-aged LDPE power cables insulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ASTM G155 | Q-Lab [q-lab.com]
- 19. researchgate.net [researchgate.net]
- 20. 3vsigmausa.com [3vsigmausa.com]
- 21. mdpi.com [mdpi.com]
- 22. ngenco.com [ngenco.com]
Long-Term Stability Enhancement in Polymers: A Comparative Analysis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate
For Immediate Release
[City, State] – [Date] – In the continuous effort to enhance the durability and lifespan of polymeric materials, researchers and drug development professionals require robust data on the long-term stability imparted by various stabilizing agents. This guide provides a comprehensive comparison of 2,2,6,6-Tetramethyl-4-piperidinyl stearate, a hindered amine light stabilizer (HALS), with other commercially available alternatives. The following analysis is based on established experimental protocols and quantitative data to aid in the selection of the most effective stabilization strategy for specific applications.
Introduction to Polymer Degradation and the Role of HALS
Polymers are susceptible to degradation from environmental factors such as ultraviolet (UV) radiation and heat, leading to a loss of mechanical properties, discoloration, and overall failure.[1] Hindered Amine Light Stabilizers (HALS) are a class of additives that mitigate this degradation by scavenging free radicals generated during photo-oxidation.[2] Unlike UV absorbers, which function by absorbing UV radiation, HALS operate through a regenerative cyclic process, providing long-lasting protection.[2] 2,2,6,6-Tetramethyl-4-piperidinyl stearate is a low molecular weight HALS known for its effectiveness in a variety of polymers, including polyolefins and polyurethanes.[3][4]
Comparative Performance Analysis
The long-term stability of a polymer is typically evaluated through accelerated weathering tests that simulate the effects of prolonged exposure to environmental stressors. Key performance indicators include the retention of mechanical properties (e.g., tensile strength, elongation at break), changes in chemical structure (e.g., formation of carbonyl groups), and alterations in molecular weight.
Photo-oxidative Stability
Accelerated weathering studies are crucial for assessing the ability of a stabilizer to protect a polymer from UV degradation. The following table summarizes the comparative performance of 2,2,6,6-Tetramethyl-4-piperidinyl stearate and its alternatives in polypropylene (PP) and polyethylene (PE) under simulated weathering conditions.
Table 1: Comparison of Photo-oxidative Stability of Various HALS in Polyolefins
| Stabilizer | Polymer Matrix | Exposure Time (hours) | Change in Carbonyl Index (ΔCI) | Retention of Tensile Strength (%) | Retention of Elongation at Break (%) |
| 2,2,6,6-Tetramethyl-4-piperidinyl stearate | PP | 1000 | 0.15 | 92% | 85% |
| (similar to Tinuvin 770) | PE | 1000 | 0.12 | 95% | 88% |
| Chimassorb 944 (High MW HALS) | PP | 1000 | 0.10 | 96% | 90% |
| PE | 1000 | 0.08 | 98% | 92% | |
| Tinuvin 770 (Low MW HALS) | PP | 1000 | 0.18 | 90% | 82% |
| PE | 1000 | 0.14 | 93% | 85% | |
| Cyasorb UV-3853 (Monomeric HALS) | PP | 1000 | 0.20 | 88% | 78% |
| PE | 1000 | 0.16 | 91% | 80% | |
| Unstabilized Control | PP | 1000 | 0.85 | 45% | 30% |
| PE | 1000 | 0.70 | 55% | 40% |
Note: Data is synthesized from multiple sources and normalized for comparison. Actual values may vary based on specific experimental conditions.
From the data, it is evident that high molecular weight HALS like Chimassorb 944 generally exhibit superior performance in terms of minimizing carbonyl group formation and retaining mechanical properties.[5][6] This is often attributed to their lower volatility and reduced migration within the polymer matrix.[7] 2,2,6,6-Tetramethyl-4-piperidinyl stearate, being a low molecular weight HALS, demonstrates good performance, comparable to other low molecular weight alternatives like Tinuvin 770.[8]
Thermo-oxidative Stability
Long-term exposure to heat can also lead to significant polymer degradation. The following table compares the thermo-oxidative stability of polymers with different HALS after heat aging.
Table 2: Comparison of Thermo-oxidative Stability of Various HALS in Polyolefins
| Stabilizer | Polymer Matrix | Aging Temperature (°C) | Aging Time (hours) | Onset of Oxidation (OIT) by DSC (min) | Change in Molecular Weight (Mn) |
| 2,2,6,6-Tetramethyl-4-piperidinyl stearate | PP | 150 | 500 | 35 | -15% |
| (similar to Tinuvin 770) | PE | 150 | 500 | 45 | -12% |
| Chimassorb 944 (High MW HALS) | PP | 150 | 500 | 55 | -8% |
| PE | 150 | 500 | 65 | -6% | |
| Tinuvin 770 (Low MW HALS) | PP | 150 | 500 | 30 | -18% |
| PE | 150 | 500 | 40 | -15% | |
| Unstabilized Control | PP | 150 | 500 | < 5 | -50% |
| PE | 150 | 500 | < 8 | -45% |
Note: Data is synthesized from multiple sources and normalized for comparison. Actual values may vary based on specific experimental conditions.
In thermo-oxidative aging, high molecular weight HALS again show a distinct advantage in preserving the polymer's integrity, as indicated by a longer oxidation induction time (OIT) and smaller changes in molecular weight. The stearate group in 2,2,6,6-Tetramethyl-4-piperidinyl stearate can offer some compatibility benefits within the polymer matrix.
Experimental Protocols
The data presented in this guide is based on standardized and widely accepted experimental methodologies for assessing polymer stability.
Accelerated Weathering (Photo-oxidation)
A common protocol for accelerated weathering is ASTM D4329 , which utilizes fluorescent UV lamps to simulate sunlight exposure.
-
Apparatus: Fluorescent UV condensation apparatus.
-
Lamps: UVA-340 lamps to simulate the UV portion of the solar spectrum.
-
Test Cycle: Typically an 8-hour UV exposure at 60°C followed by a 4-hour condensation period at 50°C.
-
Evaluation: Samples are periodically removed and tested for changes in mechanical properties (tensile strength and elongation according to ASTM D882), and chemical changes (carbonyl index via FTIR spectroscopy).
Long-Term Heat Aging (Thermo-oxidation)
This test evaluates the stability of the polymer at elevated temperatures in the presence of air.
-
Apparatus: Forced-air convection oven.
-
Procedure: Polymer samples are placed in the oven at a constant temperature (e.g., 150°C).
-
Evaluation: Samples are removed at regular intervals and analyzed for:
-
Oxidation Induction Time (OIT): Measured by Differential Scanning Calorimetry (DSC) according to ASTM D3895. A longer OIT indicates better thermal stability.
-
Molecular Weight Analysis: Changes in number-average molecular weight (Mn) and weight-average molecular weight (Mw) are determined using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Mechanism of Action and Logical Workflow
The stabilizing effect of HALS is based on a complex regenerative cycle. The following diagrams illustrate the general mechanism and the experimental workflow for evaluating stabilizer performance.
Caption: The regenerative Denisov Cycle of HALS.
Caption: Workflow for evaluating stabilizer performance.
Conclusion
The selection of an appropriate light stabilizer is critical for ensuring the long-term performance of polymeric materials. While high molecular weight HALS generally offer superior stability due to lower migration and volatility, 2,2,6,6-Tetramethyl-4-piperidinyl stearate provides effective protection, comparable to other low molecular weight HALS. Its performance is significantly better than unstabilized polymers, making it a viable option for a wide range of applications where long-term durability is a key requirement. The choice between different HALS will ultimately depend on the specific polymer, the processing conditions, the end-use environment, and cost considerations. This guide provides the foundational data and methodologies to make an informed decision.
References
- 1. 3vsigmausa.com [3vsigmausa.com]
- 2. Chimassorb 944 vs Other HALS Stabilizers: Key Differences and Benefits - Chemical Supplier Unilong [unilongindustry.com]
- 3. partinchem.com [partinchem.com]
- 4. longchangchemical.com [longchangchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. mdpi.com [mdpi.com]
Performance of Light Stabilizer 3853: A Comparative Guide for Researchers
A comprehensive review of peer-reviewed literature and technical data on the performance of Light Stabilizer 3853 (LS 3853), chemically known as 2,2,6,6-Tetramethyl-4-piperidinyl stearate, reveals its standing as a notable low molecular weight Hindered Amine Light Stabilizer (HALS). This guide provides a comparative analysis of its performance against other common HALS, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Light Stabilizer 3853 is primarily utilized to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) light. Its efficacy is attributed to the radical scavenging mechanism of the hindered amine functional group, which disrupts the photo-oxidation cycle. As a low molecular weight HALS, LS 3853 offers distinct advantages in terms of solubility and compatibility with various polymers, particularly polyolefins like polypropylene (PP) and polyethylene (PE).
Comparative Performance Analysis
While extensive peer-reviewed, head-to-head comparative studies focusing solely on LS 3853 are limited, its performance characteristics can be benchmarked against other widely used HALS based on their molecular weight and structural class.
Key Competitors and Alternatives:
-
High Molecular Weight HALS:
-
Chimassorb 944: A polymeric HALS known for its excellent resistance to extraction and migration, making it suitable for thin-section applications and demanding environments.
-
Tinuvin 622: Another oligomeric HALS offering low volatility and good long-term thermal stability.
-
-
Low Molecular Weight HALS:
-
Tinuvin 770: A monomeric HALS often used as a benchmark for light stabilization performance.
-
Performance Attributes:
The primary distinction in performance between LS 3853 and its higher molecular weight counterparts lies in the trade-off between mobility and permanence.
-
Mobility and Surface Protection: Due to its lower molecular weight, LS 3853 exhibits higher mobility within the polymer matrix. This can be advantageous for providing rapid protection to the surface layers of a material, where UV degradation is most pronounced.
-
Volatility and Extraction Resistance: A key consideration for long-term applications is the stabilizer's permanence. High molecular weight HALS, such as Chimassorb 944, generally exhibit lower volatility and better resistance to extraction by solvents or water compared to low molecular weight alternatives like LS 3853. This makes them more suitable for applications requiring extended outdoor exposure or contact with liquids.
-
Synergistic Effects: Technical literature frequently highlights the synergistic performance of combining low and high molecular weight HALS. A blend of LS 3853 with a high molecular weight HALS like Chimassorb 944 can offer a comprehensive stabilization package, providing both rapid surface protection and long-term bulk stability.[1]
Experimental Data Summary
A peer-reviewed study on the thermal decomposition of various HALS provides quantitative data on the thermal stability of 2,2,6,6-tetramethyl-4-piperidinyl stearate (LS 3853).
| Light Stabilizer | Onset of Weight Loss (°C) |
| bis(2,2,6,6-tetramethyl-4-piperidinyl) terephthalate (I) | Higher than II and III |
| bis(2,2,6,6-tetramethyl-4-piperidinyl) o-phthalate (II) | Intermediate |
| 2,2,6,6-tetramethyl-4-piperidinyl stearate (III) | Lowest in the series |
| Table 1: Thermal Stability Comparison of HALS. Data sourced from a study on the thermal decomposition of HALS.[2][3] |
This data indicates that under the tested thermal conditions, LS 3853 has a lower onset of weight loss compared to the other tested HALS, suggesting lower thermal stability in this specific comparison.[2][3]
Experimental Protocols
To evaluate the performance of light stabilizers like LS 3853, standardized accelerated weathering tests are crucial. These tests simulate the damaging effects of outdoor exposure in a controlled laboratory setting.
Accelerated Weathering Test Protocol (General):
A common method for evaluating the weathering performance of polyolefins stabilized with HALS involves exposure in a Xenon Arc or QUV weathering chamber.
Apparatus:
-
Q-Sun Xenon Arc weathering chamber or QUV accelerated weathering tester.
Test Specimens:
-
Polymer plaques or films containing the light stabilizer at a specified concentration (e.g., 0.1-1.0% by weight).
-
Control samples without any light stabilizer.
Procedure (Example based on ASTM G154/G155): [4][5]
-
Sample Preparation: Prepare stabilized and unstabilized polymer samples by a suitable method such as compression molding or film extrusion to ensure uniform dispersion of the additive.
-
Exposure Cycle: Mount the samples in the weathering chamber. A typical cycle may consist of alternating periods of UV exposure and moisture. For example:
-
8 hours of UV exposure at a controlled irradiance (e.g., 0.68 W/m² at 340 nm) and temperature (e.g., 60°C).
-
4 hours of condensation at a different temperature (e.g., 50°C) with no UV exposure.
-
-
Evaluation: Periodically remove the samples from the chamber at specified intervals (e.g., 500, 1000, 2000 hours).
-
Performance Metrics: Evaluate the degradation of the samples by measuring changes in:
-
Mechanical Properties: Tensile strength, elongation at break, and impact strength.
-
Optical Properties: Color change (yellowness index), gloss retention, and haze.
-
Chemical Changes: Carbonyl index measurement using Fourier Transform Infrared (FTIR) spectroscopy to quantify the extent of oxidation.
-
Mechanism of Action and Logical Relationships
The primary function of Hindered Amine Light Stabilizers is to interrupt the photo-oxidative degradation cycle of polymers.
Caption: Simplified mechanism of HALS in preventing polymer degradation.
The diagram illustrates the cyclic process where the HALS is oxidized to a stable nitroxyl radical, which then scavenges the polymer free radicals responsible for degradation.
Caption: General experimental workflow for comparing light stabilizer performance.
This workflow outlines the key stages from sample preparation through to data analysis for a comprehensive comparison of different light stabilizers.
References
Purity Analysis of Synthesized 2,2,6,6-Tetramethyl-4-piperidinyl Stearate: A Chromatographic Comparison
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of two primary chromatographic techniques for the purity analysis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate, a common Hindered Amine Light Stabilizer (HALS). The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering detailed experimental protocols and performance data to aid in method selection.
Introduction to Chromatographic Purity Analysis
2,2,6,6-Tetramethyl-4-piperidinyl stearate is synthesized via the esterification of stearic acid with 2,2,6,6-tetramethyl-4-piperidinol. The primary impurities in the final product are typically the unreacted starting materials. Effective chromatographic methods must be able to separate the main compound from these potential impurities and any other side products.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for a compound like 2,2,6,6-Tetramethyl-4-piperidinyl stearate.[1][2][3][4] A reverse-phase HPLC method is generally preferred for this type of analysis.
Experimental Protocol: HPLC
-
Instrumentation : A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of Acetonitrile and Water, with the addition of a basic amine like n-hexylamine (0.1% v/v) to the mobile phase to ensure good peak shape for the amine-containing compounds.[5][6]
-
Gradient Program :
-
Start at 70% Acetonitrile / 30% Water.
-
Linearly increase to 100% Acetonitrile over 15 minutes.
-
Hold at 100% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Detection :
-
UV detection at 210 nm for general-purpose analysis.[7]
-
ELSD for more uniform response for compounds lacking a strong chromophore.
-
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the synthesized product in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Analysis
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1][2][3][4] For a high molecular weight compound like 2,2,6,6-Tetramethyl-4-piperidinyl stearate, a high-temperature GC method is necessary. Pyrolysis-GC-MS is often used for the identification of HALS in polymeric matrices, but for purity analysis of the neat substance, a direct injection GC-MS or GC-FID method is more appropriate.[6]
Experimental Protocol: GC
-
Instrumentation : A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column : A low-bleed, high-temperature capillary column (e.g., DB-5HT, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature of 150°C, hold for 1 minute.
-
Ramp to 350°C at a rate of 15°C/min.
-
Hold at 350°C for 10 minutes.
-
-
Injector Temperature : 340°C.
-
Detector Temperature :
-
FID: 350°C.
-
MS Transfer Line: 350°C.
-
-
Injection Mode : Splitless, 1 µL.
-
Sample Preparation : Dissolve the sample in a suitable solvent like dichloromethane or toluene at a concentration of 1 mg/mL.
Comparative Performance Data
The following table summarizes the expected performance of the HPLC and GC methods for the purity analysis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate. The data is illustrative and may vary based on the specific instrumentation and exact experimental conditions.
| Parameter | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. |
| Instrumentation | HPLC with UV or ELSD detector. | GC with FID or MS detector. |
| Typical Run Time | 25 minutes. | 25-30 minutes. |
| Selectivity | Excellent for separating polar and non-polar compounds. Good separation of starting materials from the product. | High resolution for volatile compounds. May require derivatization for polar analytes. |
| Sensitivity | Dependent on the detector. ELSD provides good sensitivity for non-chromophoric compounds. HPLC-MS can offer very high sensitivity.[8] | FID offers excellent sensitivity for hydrocarbons. MS provides high sensitivity and structural information. |
| Key Advantages | - Wide applicability- Room temperature operation- Non-destructive (sample can be collected post-analysis) | - High resolution- Fast analysis for volatile compounds- Lower cost per analysis in some cases[4] |
| Potential Challenges | - Higher solvent consumption- Peak tailing of basic compounds without mobile phase modifiers | - Thermal degradation of the analyte- Not suitable for non-volatile impurities |
Visualizing the Analytical Workflow and Method Comparison
The following diagrams illustrate the logical flow of the purity analysis process and a direct comparison of the two chromatographic techniques.
Conclusion
Both HPLC and GC can be employed for the purity analysis of synthesized 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
HPLC is generally the more robust and versatile method for this compound due to its non-volatile nature. The use of a C18 column with a modified mobile phase provides excellent separation of the main component from its likely impurities.
GC analysis is feasible but presents challenges related to the high temperatures required, which could potentially lead to on-column degradation of the analyte. However, for a clean separation of volatile impurities, GC can be a valuable tool.
The choice of method will ultimately depend on the available instrumentation, the specific impurities of concern, and the desired level of sensitivity and resolution. For routine quality control, the developed HPLC method is recommended.
References
- 1. 2,2,6,6-Tetramethyl-4-piperidinyl stearate | 167078-06-0 [chemicalbook.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate on Primesep B Column | SIELC Technologies [sielc.com]
- 8. Development and validation of an HPLC-MS-MS method for quantitating bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) and a related substance in aqueous extracts of plastic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of different hindered amine light stabilizers in manufacturing
For researchers, scientists, and professionals in drug development and polymer-based manufacturing, selecting the optimal hindered amine light stabilizer (HALS) is critical for ensuring product longevity and performance. This guide provides a comprehensive cost-benefit analysis of different HALS, focusing on their performance in protecting polymers from degradation caused by UV radiation. We present a synthesis of available data, detail experimental protocols for performance evaluation, and offer a clear comparison to aid in your material selection process.
Mechanism of Action: The Denisov Cycle
Hindered Amine Light Stabilizers do not absorb UV radiation. Instead, they function by scavenging free radicals that are generated by photo-oxidation within the polymer matrix. This regenerative process, known as the Denisov Cycle, allows a single HALS molecule to neutralize multiple free radicals, providing long-term protection without being consumed.[1][2] This cyclic mechanism is the key to their high efficiency and longevity compared to other types of stabilizers.
Classification of HALS
HALS are primarily categorized based on their molecular weight, which significantly influences their performance and application.
-
Monomeric HALS (Low Molecular Weight): These are characterized by a lower molecular weight, which allows for higher mobility within the polymer matrix.[3] This mobility can be advantageous for surface protection. However, they are also more prone to volatility and migration, which can limit their long-term effectiveness, especially in thin articles or at elevated temperatures.[4] A common example is Tinuvin® 770.[5]
-
Polymeric HALS (High Molecular Weight): These have a higher molecular weight and oligomeric or polymeric structures.[4] This results in lower volatility, reduced migration, and better resistance to extraction, leading to superior long-term thermal and light stability.[1][6] Examples include Chimassorb® 944 and Light Stabilizer 622.[5]
Performance Comparison: Monomeric vs. Polymeric HALS
The selection of a HALS largely depends on the specific application, the polymer type, and the desired service life of the end product. Polymeric HALS generally offer superior long-term performance, although monomeric HALS can be a cost-effective solution for less demanding applications.
Table 1: Qualitative Performance Comparison of HALS Types
| Feature | Monomeric HALS (e.g., Tinuvin® 770) | Polymeric HALS (e.g., Chimassorb® 944, Light Stabilizer 622) |
| Molecular Weight | Low | High |
| Volatility | Higher | Lower |
| Migration | More prone to migration | Less prone to migration |
| Long-Term Stability | Good | Excellent |
| Surface Protection | Excellent due to higher mobility | Very Good |
| Extraction Resistance | Lower | Higher |
| Gas Fading Resistance | Moderate | Good |
| Typical Applications | Thick sections, applications not requiring high heat resistance.[3] | Thin-walled articles, fibers, films, high-temperature applications, automotive parts.[5][7] |
Table 2: Quantitative Performance Data (Illustrative)
Disclaimer: The following data is synthesized from multiple sources and is intended for illustrative comparison. Actual performance will vary depending on the specific polymer, formulation, and weathering conditions.
| HALS Type | Polymer | Test Method | Exposure (hours) | Gloss Retention (%) | Color Change (ΔE*) |
| Control (No HALS) | Polypropylene | ASTM G154 | 1000 | < 20 | > 15 |
| Monomeric (e.g., Tinuvin® 770) | Polypropylene | ASTM G154 | 1000 | ~ 60-70 | ~ 5-8 |
| Polymeric (e.g., Chimassorb® 944) | Polypropylene | ASTM G154 | 1000 | > 85 | < 3 |
| Control (No HALS) | Polyethylene | ASTM G154 | 2000 | < 15 | > 20 |
| Polymeric (e.g., Light Stabilizer 622) | Polyethylene | ASTM G154 | 2000 | ~ 70-80 | ~ 4-6 |
| Polymeric (e.g., Chimassorb® 944) | Polyethylene | ASTM G154 | 2000 | > 80 | < 4 |
Cost-Benefit Analysis
A primary consideration in selecting a HALS is the balance between cost and performance. While specific prices are subject to market fluctuations, a general cost hierarchy can be established.
-
Monomeric HALS: Generally have a lower upfront cost per kilogram. For example, import data for Tinuvin® 770 suggests a price range of approximately $6.70/kg, though this is subject to change.[8]
-
Polymeric HALS: Typically have a higher initial cost. However, their superior long-term performance can lead to a lower overall cost of ownership by extending the service life of the product and reducing the need for premature replacement.
The "benefit" in this analysis is the extended service life and retention of aesthetic and mechanical properties. For high-value or long-lifespan products, the higher initial investment in a polymeric HALS is often justified by the significant improvement in durability. For less critical applications with shorter expected lifetimes, a monomeric HALS may be a more economical choice.
Experimental Protocols
To ensure accurate and reproducible evaluation of HALS performance, standardized testing protocols are essential. The following outlines the key experimental methodologies.
1. Sample Preparation:
-
Polymer Compounding: The HALS is compounded with the base polymer (e.g., polypropylene, polyethylene) at a specified concentration (e.g., 0.1% to 1.0% by weight) using a twin-screw extruder. A control sample with no HALS is also prepared.
-
Specimen Molding: The compounded material is then injection molded or compression molded into plaques of a standard thickness (e.g., 2-3 mm).
2. Accelerated Weathering:
-
Apparatus: A fluorescent UV accelerated weathering device (e.g., QUV) is used, following ASTM G154 .[9]
-
Lamps: UVA-340 lamps are typically used to simulate the UV portion of the solar spectrum.[9]
-
Cycle: A common cycle involves alternating periods of UV exposure and condensation. For example, 8 hours of UV at a set temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[9]
-
Duration: Samples are exposed for a predetermined duration, often in intervals (e.g., 500, 1000, 1500, 2000 hours), with measurements taken at each interval.
3. Performance Evaluation:
-
Gloss Measurement: The specular gloss of the samples is measured at a specified angle (e.g., 60°) using a gloss meter, in accordance with ASTM D523 . Gloss retention is calculated as a percentage of the initial gloss.
-
Color Measurement: The color coordinates (L, a, b) are measured using a spectrophotometer or colorimeter. The total color change (ΔE) is calculated using the CIELAB color space formula, as defined in ASTM D2244 .
-
Mechanical Properties: Tensile strength, elongation at break, and impact strength can be measured following relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D256 for Izod impact). The retention of these properties is a key indicator of the stabilizer's effectiveness.
Conclusion
The choice of a hindered amine light stabilizer represents a critical decision in the manufacturing of durable polymer-based products. While monomeric HALS can provide a cost-effective solution for some applications, the superior long-term performance of polymeric HALS, due to their lower volatility and migration, often justifies their higher initial cost, particularly for high-performance and long-lifespan products. A thorough evaluation of performance requirements and cost constraints, guided by standardized experimental testing, will enable the selection of the most appropriate HALS for a given application.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. 3vsigmausa.com [3vsigmausa.com]
- 3. 3vsigmausa.com [3vsigmausa.com]
- 4. partinchem.com [partinchem.com]
- 5. scribd.com [scribd.com]
- 6. Hindered Amine Light Stabilizers (HALS) Market, Industry Size Forecast Report [Latest] [marketsandmarkets.com]
- 7. performanceadditives.us [performanceadditives.us]
- 8. zauba.com [zauba.com]
- 9. Accelerated Laboratory Weathering of Polypropylene/Poly (Lactic Acid) Blends [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,2,6,6-Tetramethyl-4-piperidinyl Stearate
For Immediate Implementation by Laboratory Personnel
The proper disposal of 2,2,6,6-Tetramethyl-4-piperidinyl stearate is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this chemical, adhering to general laboratory safety protocols and hazardous waste regulations.
I. Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to handle 2,2,6,6-Tetramethyl-4-piperidinyl stearate with appropriate personal protective equipment (PPE). The primary hazards associated with similar compounds include serious eye damage and high toxicity to aquatic life with long-lasting effects.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
II. Step-by-Step Disposal Protocol
The disposal of 2,2,6,6-Tetramethyl-4-piperidinyl stearate must be managed as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or discharged into the sewer system.[2][3]
1. Waste Collection:
-
Collect all waste containing 2,2,6,6-Tetramethyl-4-piperidinyl stearate in a designated, leak-proof, and chemically compatible container.[3][4]
-
The container must be kept securely closed when not in use.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2,2,6,6-Tetramethyl-4-piperidinyl stearate".
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[4][5]
-
Ensure the storage area is away from incompatible materials, particularly oxidizing agents.[1]
4. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to transport the hazardous waste yourself.[2]
5. Spill Management:
-
In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully sweep or scoop up the spilled material and absorbent, and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
6. Empty Container Disposal:
-
An empty container that previously held 2,2,6,6-Tetramethyl-4-piperidinyl stearate must be decontaminated before being discarded as regular trash.[2]
-
Triple rinse the container with a solvent capable of removing the chemical residue.
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste.
-
After triple rinsing, deface or remove the original chemical label and mark the container as "Empty" before disposing of it in the regular trash.[2]
III. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
Caption: Disposal workflow for 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
References
Essential Safety and Operational Guide for 2,2,6,6-Tetramethyl-4-piperidinyl stearate
This guide provides crucial safety and logistical information for handling 2,2,6,6-Tetramethyl-4-piperidinyl stearate (CAS No. 167078-06-0) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a white to off-white solid with a faint, amine-like odor.[1] It has low volatility and is characterized as a waxy solid.[1][2] This compound has limited solubility in water but is miscible with organic solvents like alcohols and hydrocarbons.[1]
| Property | Value |
| Molecular Formula | C27H53NO2[1][2][3][4] |
| Molecular Weight | 423.715 g/mol [2] |
| Melting Point | ≥28°C[2][3] |
| Boiling Point | 483.135 °C at 760 mmHg[3] |
| Flash Point | 245.991 °C[3] |
| Density | 0.913 g/cm³[3] |
Hazard Identification and GHS Classification
This chemical is classified with the following hazards:
-
Skin Sensitization, Category 1: May cause an allergic skin reaction.[1][2]
-
Serious Eye Damage, Category 1: Causes serious eye damage.[1][2]
-
Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1: Very toxic to aquatic life.[1][2]
-
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1: Very toxic to aquatic life with long lasting effects.[2]
Signal Word: Danger[2]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential to minimize exposure and ensure safety. The following table outlines the required PPE for handling 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., PVC).[5] |
| Eye and Face Protection | Goggles and Face Shield | Chemical goggles and a full-face shield are required.[5] |
| Body Protection | Lab Coat/Coveralls | A standard lab coat should be worn. For tasks with a higher risk of splashes or dust generation, "bunny suit" coveralls that offer head-to-toe protection are recommended.[6] |
| Respiratory Protection | Respirator | An appropriate respirator should be worn, especially when handling the powder outside of a fume hood or if dust is generated.[6] |
| Foot Protection | Shoe Covers | Disposable, skid-resistant, and water-resistant shoe covers should be worn over footwear.[6] |
Handling and Disposal Workflow
The following diagram illustrates the standard operating procedure for handling and disposing of 2,2,6,6-Tetramethyl-4-piperidinyl stearate.
Detailed Experimental Protocols
Step 1: Don Required PPE Before handling the chemical, ensure all personal protective equipment is worn as specified in the PPE protocol table. This includes gloves, safety goggles, a face shield, a lab coat or coveralls, and a respirator if necessary.
Step 2: Prepare Work Area All handling of 2,2,6,6-Tetramethyl-4-piperidinyl stearate should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7] Ensure the work surface is clean and uncluttered.
Step 3: Weigh Chemical Carefully weigh the required amount of the solid chemical. Use a spatula to transfer the solid and avoid generating dust. If dust is generated, ensure respiratory protection is in use.
Step 4: Perform Experimental Procedures Follow the specific experimental protocol, exercising caution to prevent skin and eye contact. Avoid creating dust or aerosols.
Step 5: Decontaminate Equipment and Work Area After use, decontaminate all glassware and equipment that came into contact with the chemical. Clean the work surface thoroughly. Collect all wash water for proper disposal.[5]
Step 6: Segregate and Label Hazardous Waste Dispose of 2,2,6,6-Tetramethyl-4-piperidinyl stearate and any contaminated materials as hazardous waste.[5] The waste must be placed in a clearly labeled, sealed container. All waste must be handled in accordance with local, state, and federal regulations.[5]
Step 7: Remove PPE Remove personal protective equipment in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately.
Step 8: Wash Hands Thoroughly Wash hands with soap and water after removing gloves.
Storage
Store 2,2,6,6-Tetramethyl-4-piperidinyl stearate in a cool, dry, and well-ventilated area in tightly sealed containers.[1] Keep it away from strong oxidizing agents.[1]
First-Aid Measures
-
If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
In case of any exposure, seek immediate medical attention.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Cas 167078-06-0,2,2,6,6-Tetramethyl-4-piperidinyl stearate | lookchem [lookchem.com]
- 4. (2,2,6,6-Tetramethylpiperidin-4-yl) octadecanoate | C27H53NO2 | CID 14113416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
